molecular formula C24H29N3O6S B15578898 CM-352

CM-352

货号: B15578898
分子量: 487.6 g/mol
InChI 键: ZUZGJCNWNOCKEB-XMMPIXPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CM-352 is a useful research compound. Its molecular formula is C24H29N3O6S and its molecular weight is 487.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H29N3O6S

分子量

487.6 g/mol

IUPAC 名称

(3R)-N-hydroxy-3-[4-[4-(methylcarbamoyl)phenoxy]phenyl]sulfonyl-8-azaspiro[4.5]decane-3-carboxamide

InChI

InChI=1S/C24H29N3O6S/c1-25-21(28)17-2-4-18(5-3-17)33-19-6-8-20(9-7-19)34(31,32)24(22(29)27-30)11-10-23(16-24)12-14-26-15-13-23/h2-9,26,30H,10-16H2,1H3,(H,25,28)(H,27,29)/t24-/m1/s1

InChI 键

ZUZGJCNWNOCKEB-XMMPIXPASA-N

产品来源

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of CM-352

Compound: this compound Development Status: Discontinued Initial Developer: Digna Biotech S.L. Therapeutic Area: Other Diseases (investigated for antihemorrhagic effects)

Executive Summary

This compound is an investigational small molecule inhibitor targeting matrix metalloproteinases (MMPs), with specific activity against MMP10 and MMP3.[1] Its mechanism of action is centered on the inhibition of fibrinolysis, the process of breaking down blood clots. This positions this compound as a potential antihemorrhagic agent, particularly in the context of complications arising from anticoagulant therapy.[1] Preclinical studies have demonstrated its efficacy in reducing hemorrhage volume and improving functional outcomes in animal models of intracranial hemorrhage (ICH), especially when associated with the use of anticoagulants like rivaroxaban (B1684504).[1] The compound has been shown to be more effective than the standard of care, tranexamic acid, in certain preclinical models at a significantly lower dose.[2][3] The primary mechanism involves mitigating the fibrinolytic effects associated with both MMPs and certain anticoagulants.[1]

Core Mechanism of Action: Inhibition of Fibrinolysis

This compound functions as a potent inhibitor of Matrix Metalloproteinase-10 (MMP-10) and Matrix Metalloproteinase-3 (MMP-3).[1] These enzymes are key players in the dissolution of thrombi (blood clots).[3] By inhibiting these MMPs, this compound exerts an antifibrinolytic effect, which is the basis for its potential as an antihemorrhagic agent.[1][2][3] This novel mechanism targets the enzymatic breakdown of clots without directly interfering with the normal hemostatic function.[3]

The compound has shown particular promise in addressing intracranial hemorrhage associated with oral anticoagulants.[1] In such scenarios, this compound's inhibition of MMP-10 has been linked to reduced hemorrhage volume, better neurological scores, decreased levels of interleukin-6 (IL-6), and reduced neutrophil infiltration in preclinical models.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: Efficacy of this compound in a Rivaroxaban-Associated Intracranial Hemorrhage (ICH) Mouse Model

Treatment GroupReduction in Hemorrhage VolumeStatistical SignificanceReference
This compound64%p < 0.001[1]
Prothrombin Complex Concentrate (PCC)46%p < 0.01[1]

Table 2: Comparative Efficacy in a Mouse Tail-Bleeding Model

CompoundEfficacy NoteReference
This compoundMore effective than tranexamic acid[2][3]
Tranexamic Acid (Standard of Care)Less effective than this compound[2][3]

Key Experimental Protocols

In Vivo Model of Intracranial Hemorrhage (ICH)
  • Model: ICH was induced in wild-type (C57BL/6J) mice through the injection of collagenase into the striatum.[1]

  • Anticoagulation: Mice were anticoagulated with either warfarin (B611796) or rivaroxaban prior to ICH induction to mimic clinical scenarios of anticoagulant-associated hemorrhage.[1]

  • Treatment: Following ICH induction, mice were treated with this compound or a comparator, such as Prothrombin Complex Concentrate (PCC).[1]

  • Endpoints: The primary endpoints included the measurement of hemorrhage volume and assessment of functional outcomes.[1] Secondary endpoints involved the analysis of neutrophil infiltration in the hemorrhage area at 24 hours.[1]

In Vitro Fibrinolysis Assessment
  • Thromboelastometry: This technique was employed to evaluate the fibrinolytic effects of MMP-10 and rivaroxaban in human whole blood.[1][2] this compound's ability to inhibit these effects was quantified.[1][2]

  • Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) Activation Assays: These assays were used to further investigate the impact of this compound on the fibrinolytic pathway, specifically in relation to MMP-10 and rivaroxaban.[1]

Visualizations: Signaling Pathways and Workflows

CM-352_Mechanism_of_Action MMPs MMP-10 / MMP-3 Fibrin Fibrin (Clot) MMPs->Fibrin Degrades Hemorrhage Hemorrhage MMPs->Hemorrhage FDPs Fibrin Degradation Products Fibrin->Hemorrhage Leads to (if degraded) CM352 This compound CM352->MMPs

Caption: Mechanism of action of this compound in preventing hemorrhage.

Experimental_Workflow_ICH_Model cluster_workflow Preclinical Evaluation Workflow for this compound start Start: C57BL/6J Mice anticoagulation Anticoagulation (Rivaroxaban) start->anticoagulation ich_induction ICH Induction (Collagenase Injection) anticoagulation->ich_induction treatment Treatment Administration (this compound or PCC) ich_induction->treatment endpoints Endpoint Analysis: - Hemorrhage Volume - Functional Outcome - Neutrophil Infiltration treatment->endpoints end End endpoints->end

Caption: Experimental workflow for the in vivo ICH model.

References

CM-352: A Potent and Selective Matrix Metallopeptidase 10 Inhibitor for Antihemorrhagic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CM-352 is a potent, small-molecule inhibitor of matrix metallopeptidase 10 (MMP-10), also known as stromelysin-2. It also exhibits high affinity for MMP-3. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory profile, detailed experimental protocols for its evaluation, and its role in relevant signaling pathways. This compound has demonstrated significant antihemorrhagic and antifibrinolytic activity in preclinical models, positioning it as a promising candidate for the development of novel therapies for bleeding disorders. This document is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, with the chemical name (R)-N-hydroxy-2-((4-(4-(methylcarbamoyl)phenoxy)phenyl)sulfonyl)-8-azaspiro[4.5]decane-2-carboxamide, is a hydroxamate-based inhibitor of matrix metalloproteinases.[1] It has been identified as a highly potent inhibitor of MMP-10 and MMP-3, with significant antifibrinolytic properties.[1] Preclinical studies have highlighted its potential as an antihemorrhagic agent, demonstrating superior efficacy compared to the standard of care, tranexamic acid, in animal models.[1]

Chemical Properties:

PropertyValue
CAS Number 1542205-83-3[1][2][3]
Molecular Formula C24H29N3O6S[1][2][3]
Molecular Weight 487.57 g/mol [1][2][3]
IUPAC Name (3R)-N-hydroxy-3-[4-[4-(methylcarbamoyl)phenoxy]phenyl]sulfonyl-8-azaspiro[4.5]decane-3-carboxamide[2]

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of MMP-10 and, to a similar extent, MMP-3. Like other hydroxamate-based inhibitors, this compound is believed to chelate the zinc ion within the active site of these MMPs, rendering them catalytically inactive.

The antifibrinolytic effect of this compound is attributed to its inhibition of MMP-10, which plays a role in the fibrinolytic cascade. MMP-10 enhances tissue plasminogen activator (tPA)-induced fibrinolysis. One of the proposed mechanisms for this is the inactivation of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) by MMP-10.[4][5] By inhibiting MMP-10, this compound prevents the inactivation of TAFI, leading to a reduction in plasmin generation and subsequent stabilization of the fibrin (B1330869) clot.

Quantitative Inhibitory Profile

This compound has been characterized by its high inhibitory potency against MMP-10 and MMP-3. At higher concentrations, it can act as a pan-MMP inhibitor.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)EC50 (nM)Notes
MMP-10 12-
MMP-3 15-
Fibrinolysis (human whole blood) -0.7

Data sourced from ProbeChem and MedchemExpress.

At a concentration of 10 µM, this compound has been shown to exhibit broad-spectrum MMP inhibition, with greater than 93% inhibition of MMP-1, -2, -8, -9, -12, -13, and -14, and greater than 73% inhibition of MMP-7. Importantly, this compound displayed no significant activity against a panel of 84 other protein targets containing metal-binding sites, indicating a high degree of selectivity for MMPs.

Pharmacokinetic Profile

Pharmacokinetic studies in rats have provided initial insights into the disposition of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg, intravenous administration)

ParameterValueUnit
Cmax 7.8µmol/L
Half-life (t1/2) 1.09hours
Normalized Clearance (Norm Cl) --
Normalized Volume of Distribution (Norm Vz) --

Data sourced from a study on this compound in a rat model of intracerebral hemorrhage.[6]

These data indicate that this compound has a relatively short half-life in rats. The low volume of distribution suggests that the compound is primarily confined to the bloodstream.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro MMP-10 Enzymatic Assay

This protocol is a representative method for determining the IC50 of an inhibitor against MMP-10.

  • Reagents and Materials:

    • Recombinant human MMP-10 (catalytic domain)

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

    • This compound stock solution in DMSO

    • 96-well black microplates

    • Fluorometric microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add 50 µL of the diluted inhibitor or vehicle (DMSO in Assay Buffer) to the wells of the microplate.

    • Add 25 µL of a solution containing recombinant human MMP-10 to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to each well.

    • Immediately begin monitoring the increase in fluorescence (e.g., excitation at 328 nm, emission at 393 nm) at 37°C for 60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Thromboelastometry (TEM) for Fibrinolysis Assessment

This protocol describes the use of thromboelastometry to evaluate the antifibrinolytic activity of this compound in whole blood.

  • Reagents and Materials:

    • Freshly drawn human whole blood collected in citrated tubes

    • This compound stock solution in a suitable solvent

    • Tissue plasminogen activator (tPA) to induce fibrinolysis

    • Calcium chloride (CaCl2) solution

    • Thromboelastometer (e.g., ROTEM® or TEG®)

  • Procedure:

    • Pre-warm the thromboelastometer cups and pins to 37°C.

    • In a cup, add a specific volume of whole blood.

    • Add the desired concentration of this compound or vehicle control.

    • Add tPA to induce fibrinolysis.

    • Initiate coagulation by adding CaCl2.

    • Run the thromboelastometry analysis for a sufficient duration to observe the entire clotting and lysis profile (typically 60-120 minutes).

  • Data Analysis:

    • Key parameters to analyze include:

      • Clotting Time (CT): Time to initiation of clot formation.

      • Clot Formation Time (CFT): Time from clot initiation to a certain clot firmness.

      • Maximum Clot Firmness (MCF): The maximum strength of the clot.

      • Lysis Index at 30/60 minutes (LI30/LI60): Percentage of remaining clot firmness 30 or 60 minutes after MCF.

      • Maximum Lysis (ML): The maximum percentage of clot lysis observed.

    • Compare the lysis parameters between the this compound treated samples and the vehicle control to determine the antifibrinolytic effect.

Murine Tail Bleeding Model

This in vivo model is used to assess the hemostatic efficacy of this compound.

  • Animals and Reagents:

    • Male or female mice (e.g., C57BL/6, 8-10 weeks old)

    • This compound formulated for intravenous or subcutaneous administration

    • Vehicle control

    • Anesthetic (e.g., isoflurane)

    • Saline solution (37°C)

    • Scalpel or sharp blade

  • Procedure:

    • Anesthetize the mouse.

    • Administer this compound or vehicle control via the desired route (e.g., tail vein injection).

    • After a predetermined time, carefully transect the distal 3 mm of the tail with a sharp scalpel.

    • Immediately immerse the tail in a tube containing pre-warmed saline (37°C).

    • Record the time to cessation of bleeding for a defined period (e.g., 30 minutes). Bleeding cessation is defined as no sign of bleeding for at least 1 minute.

    • If bleeding does not stop within the observation period, the time is recorded as the maximum duration.

    • Blood loss can be quantified by measuring the amount of hemoglobin in the saline.

  • Data Analysis:

    • Compare the bleeding time and blood loss between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test for bleeding time).

Signaling Pathways and Experimental Workflows

MMP-10 in the Fibrinolytic Pathway

MMP-10 plays a pro-fibrinolytic role by inactivating TAFI, thereby promoting the generation of plasmin and the breakdown of fibrin clots. This compound, by inhibiting MMP-10, helps to stabilize the clot.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activation Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades FDPs Fibrin Degradation Products (FDPs) Fibrin_Clot->FDPs tPA tPA tPA->Plasminogen activates TAFI TAFI TAFIa TAFIa (active) TAFI->TAFIa activation TAFIa->Plasmin inhibits activation MMP10 MMP-10 MMP10->TAFI inactivates CM352 This compound CM352->MMP10 inhibits

Caption: Role of MMP-10 and this compound in the fibrinolytic cascade.

Potential Role of MMP-10 in Cancer Signaling

In some cancer types, MMP-10 expression has been linked to the JAK2/STAT3 signaling pathway, which is involved in cell proliferation, survival, and inflammation. Inhibition of MMP-10 by this compound could potentially modulate these processes.

MMP10_Cancer_Signaling cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor binds JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P Nucleus Nucleus STAT3_P->Nucleus translocates to MMP10_Gene MMP-10 Gene STAT3_P->MMP10_Gene promotes transcription MMP10_Protein MMP-10 Protein MMP10_Gene->MMP10_Protein expression Cell_Responses Tumor Progression (Proliferation, Invasion, Angiogenesis) MMP10_Protein->Cell_Responses promotes CM352 This compound CM352->MMP10_Protein inhibits

Caption: Hypothetical role of MMP-10 in the JAK2/STAT3 signaling pathway in cancer.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of this compound.

CM352_Workflow Start Start: Compound Synthesis and Characterization In_Vitro In Vitro Evaluation Start->In_Vitro MMP_Assay MMP-10/-3 Enzymatic Assay (Determine IC50) In_Vitro->MMP_Assay Selectivity_Panel Selectivity Profiling (Panel of MMPs and other proteases) In_Vitro->Selectivity_Panel Fibrinolysis_Assay Whole Blood Fibrinolysis Assay (Thromboelastometry) In_Vitro->Fibrinolysis_Assay In_Vivo In Vivo Evaluation MMP_Assay->In_Vivo Selectivity_Panel->In_Vivo Fibrinolysis_Assay->In_Vivo PK_Studies Pharmacokinetic Studies (Rat) In_Vivo->PK_Studies Efficacy_Studies Efficacy Models (e.g., Tail Bleeding, Liver Hepatectomy) In_Vivo->Efficacy_Studies Tox_Studies Preliminary Toxicology In_Vivo->Tox_Studies Lead_Optimization Lead Optimization / Candidate Selection PK_Studies->Lead_Optimization Efficacy_Studies->Lead_Optimization Tox_Studies->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent and selective inhibitor of MMP-10 and MMP-3 with promising antihemorrhagic and antifibrinolytic properties demonstrated in preclinical models. Its well-defined mechanism of action and favorable initial pharmacokinetic profile make it a compelling candidate for further development as a novel therapeutic for the management of bleeding. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study and potential clinical application of this compound. The detailed experimental protocols and pathway diagrams are intended to facilitate further investigation into this promising molecule.

References

The Potential of α-Phenylsulfonyl-α-Spiropiperidines as Novel Antifibrinolytic Agents: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Excessive fibrinolysis, the enzymatic breakdown of fibrin (B1330869) in blood clots, can lead to life-threatening bleeding complications. Current antifibrinolytic agents, such as tranexamic acid and ε-aminocaproic acid, effectively reduce bleeding by inhibiting the conversion of plasminogen to plasmin. However, the search for novel scaffolds with potentially improved efficacy, safety, and pharmacokinetic profiles is ongoing. This technical guide explores the promising, yet uninvestigated, class of compounds known as α-phenylsulfonyl-α-spiropiperidines as potential antifibrinolytic agents. We present a comprehensive overview of the rationale for their investigation, proposed synthetic strategies, detailed experimental protocols for their evaluation, and a hypothetical mechanism of action. This document serves as a roadmap for the research and development of this novel chemical class.

Introduction: The Unmet Need in Antifibrinolytic Therapy

The fibrinolytic system is essential for maintaining blood vessel patency by dissolving intravascular fibrin clots. However, its overactivation can lead to pathological bleeding. Antifibrinolytic drugs are crucial in clinical settings such as surgery, trauma, and in the management of bleeding disorders. The primary mechanism of action of existing lysine (B10760008) analog drugs is the blockade of lysine-binding sites on plasminogen, preventing its binding to fibrin and its subsequent activation to plasmin.[1][2] While effective, concerns such as dose-dependent seizures with tranexamic acid highlight the need for new therapeutic options.[1]

The rigid spiropiperidine scaffold has gained significant attention in medicinal chemistry for its ability to confer conformational rigidity and novelty in molecular design, potentially leading to improved pharmacokinetic profiles.[3][4] The phenylsulfonyl group, a known pharmacophore in various bioactive molecules, could play a critical role in interacting with target proteins.[5][6] The combination of these two moieties in α-phenylsulfonyl-α-spiropiperidines presents a compelling starting point for the discovery of a new generation of antifibrinolytic agents.

Proposed Synthetic Pathways

The synthesis of α-phenylsulfonyl-α-spiropiperidines can be approached through several established methods for creating spiropiperidine cores.[3][7] A plausible general strategy involves the construction of the piperidine (B6355638) ring onto a pre-formed carbocyclic or heterocyclic ring bearing a phenylsulfonyl group.

General Synthetic Scheme

A potential synthetic route is a multi-component reaction, which allows for the efficient construction of complex molecules in a single step. For instance, a one-pot reaction involving a cyclic ketone, an amine, and a Michael acceptor bearing a phenylsulfonyl group could yield the desired α-phenylsulfonyl-α-spiropiperidine scaffold.

Methodologies for Evaluating Antifibrinolytic Activity

A tiered approach to screening and characterizing novel α-phenylsulfonyl-α-spiropiperidines is proposed, starting with in vitro assays and progressing to in vivo models for promising candidates.

In Vitro Evaluation

This is a primary screening assay to assess the overall antifibrinolytic effect of the compounds in a plasma environment.

Protocol:

  • Prepare human citrated platelet-poor plasma.

  • In a 96-well plate, add the test compound (dissolved in a suitable solvent, e.g., DMSO) at various concentrations.

  • Add tissue plasminogen activator (t-PA) to initiate fibrinolysis.

  • Initiate clot formation by adding thrombin and calcium chloride.

  • Monitor the change in optical density (e.g., at 405 nm) over time at 37°C. The initial increase in absorbance corresponds to clot formation, and the subsequent decrease indicates clot lysis.

  • Calculate the clot lysis time for each concentration of the test compound. An increase in clot lysis time relative to the vehicle control indicates antifibrinolytic activity. Tranexamic acid should be used as a positive control.

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of plasmin.

Protocol:

  • In a 96-well plate, add purified human plasmin.

  • Add the test compound at various concentrations and incubate for a predetermined time.

  • Add a chromogenic plasmin substrate (e.g., S-2251).

  • Measure the rate of color development (e.g., at 405 nm), which is proportional to plasmin activity.

  • Calculate the IC50 value for each compound. Aprotinin can be used as a positive control.

This assay determines if the compounds inhibit the conversion of plasminogen to plasmin by t-PA or urokinase-type plasminogen activator (u-PA).

Protocol:

  • In a 96-well plate, combine purified human plasminogen and a plasminogen activator (t-PA or u-PA).

  • Add the test compound at various concentrations.

  • Add a chromogenic plasmin substrate.

  • Monitor the rate of color development, which reflects the rate of plasmin generation.

  • Calculate the IC50 values. Tranexamic acid serves as a positive control for inhibition of t-PA-mediated activation.

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.

This is a standard model to evaluate the hemostatic and antifibrinolytic effects of a compound.

Protocol:

  • Anesthetize male Sprague-Dawley rats.

  • Administer the test compound or vehicle control intravenously or orally.

  • After a specified time, amputate a small segment (e.g., 3 mm) of the rat's tail.

  • Immerse the tail in warm saline and record the bleeding time.

  • Alternatively, collect the blood on a pre-weighed filter paper and measure the total blood loss.

  • A significant reduction in bleeding time or blood loss compared to the vehicle control indicates in vivo efficacy.

This model assesses the ability of a compound to prevent the lysis of a pre-formed clot.

Protocol:

  • Induce the formation of a radiolabeled (e.g., with ¹²⁵I-fibrinogen) thrombus in a specific blood vessel (e.g., the jugular vein) of an anesthetized animal (e.g., rabbit or rat).

  • Administer a thrombolytic agent (e.g., t-PA) to induce clot lysis.

  • Concurrently or pre-emptively administer the test compound or vehicle control.

  • Monitor the rate of clot lysis by measuring the decrease in radioactivity at the site of the thrombus over time.

  • A slower rate of lysis in the presence of the test compound indicates antifibrinolytic activity.

Data Presentation

Quantitative data from the proposed studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Antifibrinolytic Activity of α-Phenylsulfonyl-α-Spiropiperidines

Compound IDClot Lysis Assay (EC50, µM)Plasmin Inhibition (IC50, µM)Plasminogen Activation Inhibition (IC50, µM)
Compound X
Compound Y
Tranexamic Acid

Table 2: In Vivo Efficacy in Rat Tail Bleeding Model

Compound IDDose (mg/kg)Route of Admin.Bleeding Time Reduction (%)Blood Loss Reduction (%)
Compound X
Compound Y
Vehicle Control-00

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate the proposed experimental workflow and a hypothetical mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization synthesis Synthesis of α-Phenylsulfonyl-α-Spiropiperidines clot_lysis Plasma Clot Lysis Assay synthesis->clot_lysis plasmin_inhibition Plasmin Inhibition Assay clot_lysis->plasmin_inhibition Primary Screen plasminogen_activation Plasminogen Activation Assay plasmin_inhibition->plasminogen_activation Secondary Screen tail_bleeding Rat Tail Bleeding Model plasminogen_activation->tail_bleeding Promising Candidates thrombus_lysis Thrombus Lysis Model tail_bleeding->thrombus_lysis lead_opt Lead Optimization thrombus_lysis->lead_opt

Caption: Proposed experimental workflow for the discovery and evaluation of novel antifibrinolytic agents.

mechanism_of_action cluster_inhibition Hypothetical Inhibition plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin Activation fibrin Fibrin plasmin->fibrin tpa t-PA / u-PA lysis Fibrin Degradation (Lysis) fibrin->lysis Degradation compound α-Phenylsulfonyl -α-Spiropiperidine compound->plasminogen Blocks Activator Binding Site compound->plasmin Inhibits Active Site

Caption: Hypothetical mechanism of action for α-phenylsulfonyl-α-spiropiperidines as antifibrinolytic agents.

Conclusion

The exploration of α-phenylsulfonyl-α-spiropiperidines as antifibrinolytic agents represents a novel and promising avenue of research. This technical guide provides a foundational framework for initiating such an investigation, from chemical synthesis and in vitro screening to in vivo validation. The unique structural features of this compound class hold the potential to yield next-generation antifibrinolytic drugs with improved therapeutic profiles. The methodologies and workflows outlined herein are designed to systematically evaluate this potential and guide the discovery of new treatments for bleeding disorders.

References

CM-352 Target Identification and Validation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation of CM-352, a novel antihemorrhagic agent. This compound is a potent inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-3 and MMP-10. Through its unique mechanism of action, this compound enhances fibrin (B1330869) clot stability, offering a promising therapeutic strategy for the management of bleeding. This document details the quantitative data supporting its efficacy, in-depth experimental protocols for its validation, and a visual representation of its signaling pathway.

Introduction

Excessive bleeding remains a significant challenge in various clinical settings, including surgery, trauma, and coagulopathic disorders. Current therapeutic options, such as tranexamic acid, have limitations. This compound has emerged as a promising preclinical candidate with a novel mechanism centered on the inhibition of specific matrix metalloproteinases involved in fibrinolysis. This guide serves as a technical resource for researchers and drug development professionals interested in the science behind this compound.

Target Identification and Mechanism of Action

The primary molecular targets of this compound have been identified as Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-10 (MMP-10). The proposed mechanism of action involves the inhibition of MMP-10, which plays a crucial role in the degradation of the fibrin clot. MMP-10 is believed to inactivate Thrombin-Activatable Fibrinolysis Inhibitor (TAFI). By inhibiting MMP-10, this compound prevents the inactivation of TAFI. Activated TAFI (TAFIa) then removes C-terminal lysine (B10760008) residues from partially degraded fibrin. This removal of lysine residues prevents the binding of plasminogen and tissue plasminogen activator (tPA), thereby downregulating fibrinolysis and enhancing clot stability.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in the context of fibrinolysis.

CM352_Signaling_Pathway This compound Signaling Pathway in Fibrinolysis cluster_activation TAFI Activation & Inhibition cluster_fibrinolysis Fibrinolysis Cascade Thrombin_Thrombomodulin Thrombin-Thrombomodulin Complex TAFI TAFI (proenzyme) Thrombin_Thrombomodulin->TAFI activates TAFIa TAFIa (active enzyme) Partially_Degraded_Fibrin Partially Degraded Fibrin (with C-terminal Lysines) TAFIa->Partially_Degraded_Fibrin removes C-terminal Lysines MMP10 MMP-10 MMP10->TAFIa inactivates CM352 This compound CM352->MMP10 inhibits Fibrin Fibrin Fibrin->Partially_Degraded_Fibrin Plasmin action Lysine_Residues_Removed Fibrin (C-terminal Lysines removed) Plasminogen_tPA Plasminogen + tPA Lysine_Residues_Removed->Plasminogen_tPA prevents binding Plasminogen_tPA->Partially_Degraded_Fibrin binds to Plasmin Plasmin Plasminogen_tPA->Plasmin activates Fibrin_Degradation Fibrin Degradation Plasmin->Fibrin_Degradation leads to Mouse_Tail_Bleeding_Workflow Mouse Tail Bleeding Model Workflow start Start anesthetize Anesthetize Mouse (e.g., Ketamine/Xylazine) start->anesthetize administer Administer Compound IV (this compound, Tranexamic Acid, or Vehicle) anesthetize->administer wait Pre-treatment Period (5-15 min) administer->wait transect Transect Distal Tail (3-5 mm) wait->transect immerse Immerse Tail in Pre-warmed Saline (37°C) transect->immerse record_time Record Bleeding Time (up to 40 min) immerse->record_time collect_blood Collect Saline with Shed Blood record_time->collect_blood quantify Quantify Blood Loss (Hemoglobin Assay) collect_blood->quantify end End quantify->end

CM-352: A Novel Matrix Metalloproteinase Inhibitor for the Modulation of Fibrinolysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CM-352 is a preclinical, potent, and safe antihemorrhagic agent that operates through a novel mechanism of action: the inhibition of matrix metalloproteinases (MMPs) involved in the fibrinolytic process.[1][2][3] This technical guide provides a comprehensive overview of the core role of this compound in fibrinolysis, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy and safety. The information presented is intended for researchers, scientists, and drug development professionals interested in the next generation of antifibrinolytic therapies.

Introduction: The Unmet Need in Hemorrhage Control

Significant blood loss during major surgeries, trauma, and conditions like intracranial hemorrhage (ICH) is a major contributor to morbidity and mortality.[3][4] Current standard-of-care antifibrinolytic agents, such as tranexamic acid (TXA), have moderate efficacy and are associated with adverse effects like thromboembolic events.[4] This highlights the need for novel, more potent, and safer antihemorrhagic drugs. This compound emerges as a promising candidate, addressing this unmet need through a unique mechanism that targets the fibrinolytic pathway without impairing normal hemostasis.[2][5]

Mechanism of Action: A Novel Antifibrinolytic Strategy

Unlike traditional antifibrinolytics that primarily target the plasminogen/plasmin system, this compound exerts its effect by inhibiting matrix metalloproteinases (MMPs).[5] MMPs, particularly MMP-3 and MMP-10, have been identified as key players in thrombus dissolution.[5][6]

The core of this compound's antifibrinolytic action lies in its inhibition of MMP-10.[6] MMP-10 promotes fibrinolysis by preventing the activation of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI).[6][7] By inhibiting MMP-10, this compound preserves the activation of TAFI, which in turn suppresses fibrinolysis and stabilizes the clot.[6][7] This novel mechanism provides a targeted approach to reducing bleeding without interfering with the coagulation cascade, thus offering a potentially safer therapeutic window.[5]

CM352_Mechanism_of_Action cluster_Fibrinolysis Fibrinolytic Pathway cluster_Intervention Therapeutic Intervention MMP10 MMP-10 TAFI TAFI (pro-carboxypeptidase B2) MMP10->TAFI cleaves and inactivates TAFIa TAFIa (activated) Fibrinolysis Fibrinolysis TAFIa->Fibrinolysis inhibits Thrombin Thrombin Thrombin->TAFI activates Thrombomodulin Thrombomodulin Thrombomodulin->TAFI activates CM352 This compound CM352->MMP10 inhibits Experimental_Workflow_Tail_Bleeding start Start anesthesia Anesthetize Mouse (e.g., 2.5% isoflurane) start->anesthesia treatment Administer Treatment (i.v.) (this compound, TXA, or Vehicle) anesthesia->treatment tail_transection Transect Tail (e.g., 3 mm segment) treatment->tail_transection bleeding_monitoring Monitor Bleeding (Blot every 30s) tail_transection->bleeding_monitoring cessation Cessation of Bleeding? bleeding_monitoring->cessation cessation->bleeding_monitoring No record_time Record Bleeding Time cessation->record_time Yes quantify_loss Quantify Blood Loss record_time->quantify_loss end End quantify_loss->end

References

The Foundational Science of TTC-352: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Science of TTC-352 for Researchers, Scientists, and Drug Development Professionals.

Introduction

TTC-352 is a novel, orally bioavailable, selective human estrogen receptor (ER) partial agonist (ShERPA) developed for the treatment of hormone-refractory ER-positive (ER+) breast cancer.[1][2] Unlike traditional endocrine therapies that aim to block estrogen signaling, TTC-352 leverages a paradoxical mechanism, mimicking some of the effects of 17β-estradiol (E2) to induce tumor regression in cancers that have developed resistance to standard treatments like tamoxifen (B1202) and aromatase inhibitors.[2][3] This guide provides a comprehensive overview of the foundational science of TTC-352, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

It is important to note that the designation "CM-352" is associated with a different investigational compound, a matrix metalloproteinase (MMP) and fibrinolysis inhibitor. This guide focuses exclusively on TTC-352.

Core Mechanism of Action

TTC-352's primary mechanism of action revolves around its partial agonism of the estrogen receptor-alpha (ERα). In endocrine-resistant breast cancer cells, particularly those that have been long-term estrogen-deprived, re-exposure to estrogenic compounds can trigger apoptosis. TTC-352 is designed to harness this effect while minimizing the proliferative effects of estradiol (B170435) on tissues such as the endometrium.[2][3]

The key molecular events initiated by TTC-352 include:

  • ERα Binding and Translocation: TTC-352 binds to ERα in the nucleus, which leads to the translocation of the receptor to extranuclear sites. This prevents the normal signaling pathways mediated by nuclear ER.[4]

  • Induction of the Unfolded Protein Response (UPR): A critical component of TTC-352's anti-tumor activity is the rapid induction of the unfolded protein response (UPR), a cellular stress response triggered by an accumulation of misfolded proteins in the endoplasmic reticulum.[5] This is a key differentiator from other selective estrogen receptor modulators (SERMs).

  • Apoptosis Induction: The sustained UPR triggered by TTC-352 ultimately leads to programmed cell death (apoptosis) in cancer cells.[5]

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): TTC-352 has been shown to inhibit a novel EMT signaling pathway, thereby reducing the migratory and invasive potential of endocrine-resistant breast cancer cells.[6]

Signaling Pathways

TTC-352 modulates several critical signaling pathways in endocrine-resistant breast cancer cells. The primary pathway involves the induction of ERα-mediated UPR and apoptosis. Additionally, it impacts pathways related to cell migration and invasion.

TTC-352-Induced UPR and Apoptosis Signaling Pathway

TTC352_UPR_Apoptosis TTC352 TTC-352 ERa ERα TTC352->ERa Binds and causes extranuclear translocation UPR Unfolded Protein Response (UPR) ERa->UPR Triggers rapid induction Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: TTC-352 binds to ERα, leading to its extranuclear translocation and the induction of the Unfolded Protein Response (UPR), which in turn triggers apoptosis in endocrine-resistant breast cancer cells.

Inhibition of EMT Signaling by TTC-352

TTC352_EMT_Inhibition cluster_pathway PKCα-FOXC2-p120-catenin EMT Pathway TTC352 TTC-352 PKCa PKCα TTC352->PKCa Does not activate FOXC2 FOXC2 PKCa->FOXC2 p120catenin p120-catenin FOXC2->p120catenin Represses transcription Ecadherin E-cadherin p120catenin->Ecadherin Stabilizes Migration_Invasion Cell Migration & Invasion Ecadherin->Migration_Invasion Inhibits TTC352_Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Development Cell_Lines ER+ Breast Cancer Cell Lines (WT & TR) Cell_Viability Cell Viability Assay Cell_Lines->Cell_Viability Immunoblotting Immunoblotting (UPR Markers) Cell_Lines->Immunoblotting qPCR Real-Time PCR (ER Target Genes) Cell_Lines->qPCR Xenograft_Model Xenograft Model (Immunocompromised Mice) Cell_Viability->Xenograft_Model Promising results lead to Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study Phase1 Phase 1 Clinical Trial (Safety & PK) Efficacy_Study->Phase1 Toxicity_Study Toxicity & MTD Study (Rats & Dogs) Toxicity_Study->Phase1

References

An In-depth Technical Guide to the Early-Stage Biological Activity of Investigational Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "CM-352" did not yield specific results. It is possible that this designation is a typographical error. Based on the available scientific literature, we are providing information on two distinct compounds with similar designations: TTC-352 and LP352 (Bexicaserin) . Please review the following information to identify the compound of interest.

TTC-352: A Selective Human Estrogen Receptor Partial Agonist for Endocrine-Resistant Breast Cancer

TTC-352 is an orally bioavailable selective human estrogen receptor (ER) alpha partial agonist (ShERPA) under investigation for the treatment of hormone-refractory ER-positive breast cancer.[1][2] Preclinical studies have demonstrated that TTC-352 can induce complete tumor regression in models of tamoxifen-resistant breast cancer.[2] It is designed to mimic the tumor-regressive effects of estradiol (B170435) in resistant cancers but with a potentially improved side-effect profile, particularly concerning uterine proliferation.[3][4]

Quantitative Data Summary
ParameterValueModel System/PopulationSource
Tumor Growth Inhibition Inhibited growth of three ER+ tamoxifen-resistant breast cancer cell lines3D Spheroid Cell Cultures[1]
Clinical Efficacy Halting of disease progression in 6 of 15 patientsPhase 1 Clinical Trial (Metastatic Breast Cancer)[5]
Pharmacokinetic Half-life 7.6 - 14.3 hoursHuman (Phase 1 Clinical Trial)[6]
Maximum Tolerated Dose (MTD) Not reached in Phase 1Human (Phase 1 Clinical Trial)[6]
Recommended Phase 2 Dose 180 mg twice a dayHuman (Phase 1 Clinical Trial)[6]
Experimental Protocols

Preclinical 3D Spheroid Cell Culture for Tumor Growth Inhibition:

  • Cell Lines: Tamoxifen-resistant (TR) ER+ breast cancer cell lines (e.g., MCF-7/PKCα, LTED MCF-7:5C).[7]

  • Culture Method: Cells are seeded in low-adhesion plates to form three-dimensional spheroids, which more closely mimic in vivo tumor microenvironments.

  • Treatment: Spheroids are treated with varying concentrations of TTC-352, 17β-estradiol (E2) as a positive control, or a vehicle control.

  • Analysis: Spheroid growth is monitored over time using imaging techniques and software to measure spheroid volume. At the end of the experiment, cell viability within the spheroids can be assessed using assays such as CellTiter-Glo®.

Phase 1 Clinical Trial in Metastatic Breast Cancer:

  • Study Design: An open-label, accelerated dose-escalation study (Study TTC-352-101; NCT03201913).[6][8]

  • Patient Population: Patients with metastatic ER+ breast cancer that has progressed on at least two lines of endocrine therapy, including one with a CDK4/6 inhibitor.[6][8]

  • Dosing: TTC-352 was administered orally twice a day in 28-day cycles. The study employed a modified-Fibonacci dose-escalation 3+3 design to determine the maximum tolerated dose (MTD).[4][8]

  • Primary Endpoint: To determine the MTD of TTC-352.[8]

  • Secondary Endpoints: To evaluate treatment tolerability, pharmacokinetics, best response, progression-free survival (PFS), and the expression of Protein Kinase C alpha (PKCα) in tumors.[6]

  • Pharmacokinetic Analysis: Blood samples were collected at multiple time points during the first cycle to determine pharmacokinetic parameters such as Cmax and half-life.[8]

Signaling Pathways and Mechanism of Action

TTC-352's anti-tumor activity is multifaceted. As a partial agonist of ERα, it induces a conformational change in the receptor, leading to its translocation from the nucleus to extranuclear sites.[1] This disrupts normal ER-mediated signaling. Furthermore, in endocrine-resistant breast cancer cells, TTC-352 has been shown to induce the unfolded protein response (UPR) and apoptosis.[9]

A key area of investigation is TTC-352's ability to inhibit a novel epithelial-mesenchymal transition (EMT) pathway associated with tamoxifen (B1202) resistance. This pathway involves the overexpression of PKCα, which in turn upregulates the transcription factor FOXC2. FOXC2 then represses the transcription of p120-catenin, leading to a loss of E-cadherin at the cell membrane and increased cell migration and invasion.[7] TTC-352 treatment has been shown to decrease FOXC2 expression and its binding to the p120-catenin promoter, thereby inhibiting this EMT pathway.[7]

TTC352_Signaling_Pathway TTC-352 Signaling Pathway in Endocrine-Resistant Breast Cancer cluster_EMT Epithelial-Mesenchymal Transition (EMT) Inhibition cluster_Apoptosis UPR and Apoptosis Induction PKCa PKCα FOXC2 FOXC2 PKCa->FOXC2 p120 p120-catenin Transcription FOXC2->p120 Ecad E-cadherin Membrane Localization p120->Ecad Invasion Migration & Invasion Ecad->Invasion ER_alpha ERα UPR Unfolded Protein Response (UPR) ER_alpha->UPR Apoptosis Apoptosis UPR->Apoptosis TTC352 TTC-352 TTC352->PKCa Inhibits Pathway TTC352->ER_alpha Partial Agonist

TTC-352 Mechanism of Action

LP352 (Bexicaserin): A Selective 5-HT2C Receptor Superagonist for Epilepsy

LP352, also known as bexicaserin (B12384979), is a potent and selective serotonin (B10506) 5-HT2C receptor superagonist being developed for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs).[10][11] It is designed to have negligible activity at the 5-HT2A and 5-HT2B receptors, which may reduce the risk of certain side effects associated with less selective serotonergic agents.[11]

Quantitative Data Summary
ParameterValueAssay/ModelSource
Binding Affinity (Ki) 44 nMHuman 5-HT2C Receptor[12]
Receptor Selectivity >227-fold over 5-HT2A and 5-HT2BReceptor Binding Assays[12]
Reduction in Epileptiform Event Frequency 84%Zebrafish (scn1Lab-/- mutant)[13]
Reduction in Epileptiform Event Duration 85%Zebrafish (scn1Lab-/- mutant)[13]
Reduction in Brain Seizure Activity 69.1%Zebrafish (EKP-induced seizures)[10]
Reduction in Brain Seizure Activity 82.4%Zebrafish (Kainic acid-induced seizures)[10]
Experimental Protocols

Preclinical Zebrafish Seizure Models:

  • Animal Model: 7-day-old zebrafish larvae are used due to their rapid development and suitability for high-throughput screening.[10][14]

  • Seizure Induction:

    • Genetic Model: Zebrafish with mutations in the scn1Lab gene, an ortholog of the human SCN1A gene associated with Dravet syndrome.[10]

    • Chemoconvulsant Models: Wild-type larvae are treated with agents like pentylenetetrazol (PTZ), a GABAA antagonist; ethyl ketopentenoate (EKP), which reduces GABA synthesis; or kainic acid, a glutamate (B1630785) receptor agonist.[10]

  • Treatment: LP352 is added directly to the water in which the larvae are housed.

  • Analysis:

    • Locomotor Activity: Larval movement is tracked in 96-well plates using an automated tracking device.[10]

    • Electrographic Activity: Local field potentials are recorded non-invasively from the optic tectum to quantify epileptiform discharges.[10]

First-in-Human Single Ascending Dose (SAD) Phase 1 Study:

  • Study Design: A randomized, double-blind, placebo-controlled study in healthy adult female volunteers.[15]

  • Dosing: Single oral doses of bexicaserin (1, 3, 6, 12, and 24 mg) or placebo were administered. A food-effect cohort was also included (6 mg fed).[15]

  • Primary Objectives: To assess the safety, tolerability, and pharmacokinetic (PK) and pharmacodynamic (PD) profiles of single oral doses of bexicaserin.[15]

  • Pharmacokinetic Analysis: Blood and urine samples were collected to determine PK parameters such as Tmax, terminal elimination half-life, Cmax, and AUC.[15]

  • Pharmacodynamic Analysis: Serum prolactin levels were measured as a potential biomarker for central 5-HT2C receptor engagement.[15]

Signaling Pathways and Mechanism of Action

Bexicaserin is a superagonist at the serotonin 5-HT2C receptor, meaning it can elicit a response greater than the endogenous ligand, serotonin.[16] The 5-HT2C receptor is a G-protein coupled receptor (GPCR). Its activation is thought to modulate GABAergic neurotransmission, thereby suppressing the central hyperexcitability that underlies seizures.[17] The activation of 5-HT2C receptors has been shown to inhibit CaV3 calcium channels, which are responsible for T-type calcium currents.[11] These currents are involved in the high-frequency burst firing of neurons that can initiate seizures.[11]

LP352_Signaling_Pathway LP352 (Bexicaserin) Signaling Pathway in Epilepsy LP352 LP352 (Bexicaserin) HTR2C 5-HT2C Receptor LP352->HTR2C Superagonist G_protein G-protein Signaling HTR2C->G_protein CaV3 CaV3 Calcium Channels G_protein->CaV3 GABA_release Modulation of GABAergic Neurotransmission G_protein->GABA_release T_current T-type Calcium Current CaV3->T_current Burst_firing Neuronal Burst Firing T_current->Burst_firing Excitability Reduced Neuronal Hyperexcitability Burst_firing->Excitability GABA_release->Excitability

LP352 (Bexicaserin) Mechanism of Action

References

An In-depth Technical Guide to the Novel Chemical Structure of CM-352

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure of CM-352, a potent and novel matrix metalloproteinase (MMP) inhibitor. The document elucidates the unique structural features that contribute to its mechanism of action and its potential as a new class of antihemorrhagic agent.

Core Chemical Identity of this compound

This compound is a small molecule with a complex and highly specific chemical architecture. Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name (R)-N-hydroxy-2-((4-(4-(methylcarbamoyl)phenoxy)phenyl)sulfonyl)-8-azaspiro[4.5]decane-2-carboxamide[1][2]
CAS Number 1542205-83-3[1][2][3]
Chemical Formula C24H29N3O6S[1][2][3]
Molecular Weight 487.57 g/mol [1][2][3]
Synonyms CM352, CM 352[1][2]

Unveiling the Novelty in this compound's Architecture

The innovative nature of this compound's chemical structure lies in the strategic combination of three key moieties, each playing a crucial role in its function as a potent MMP inhibitor.

  • The Zinc-Binding Group (ZBG): The N-hydroxy-carboxamide group (-C(=O)N(O)H) is a classic and highly effective zinc-chelating group. In the active site of MMPs, a catalytic zinc ion (Zn2+) is essential for their enzymatic activity. The hydroxamate moiety of this compound coordinates with this zinc ion, effectively inhibiting the enzyme's function.

  • The Spirocyclic Scaffold: A distinctive feature of this compound is its 8-azaspiro[4.5]decane core. This rigid, three-dimensional spirocyclic system serves as a central scaffold, orienting the other functional groups in a precise conformation for optimal binding to the MMP active site. This structural rigidity can contribute to higher potency and selectivity compared to more flexible linear or monocyclic structures.

  • The Specificity-Driving Side Chains: Extending from the sulfonyl group is a bi-aromatic ether linkage terminating in a methylcarbamoyl group (-C(=O)NHCH3). This extended side chain is crucial for establishing specific interactions with the S1' pocket of the MMP active site. The nature and conformation of this "deep pocket" vary among different MMPs, and the tailored design of this moiety in this compound is likely responsible for its specific inhibitory profile.

Mechanism of Action: Inhibition of Matrix Metalloproteinases

This compound functions as a potent inhibitor of matrix metalloproteinases (MMPs).[1][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. In the context of hemorrhage, certain MMPs can degrade fibrin (B1330869) clots, leading to re-bleeding. By inhibiting these MMPs, this compound helps to stabilize fibrin clots and reduce blood loss.[1] This novel mechanism of action distinguishes it from traditional antihemorrhagic agents that typically interfere with the coagulation cascade.[1]

Mechanism of action of this compound as an MMP inhibitor.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and for the key biological assays are proprietary and not fully available in the public domain. The primary scientific literature, such as the publication by Orbe et al. in the Journal of Medicinal Chemistry (2015), would contain more specific details.[1] However, a general workflow for evaluating a novel MMP inhibitor like this compound is outlined below.

Experimental_Workflow Synthesis Chemical Synthesis of this compound Purification Purification and Structural Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro In Vitro Assays Purification->In_Vitro MMP_Panel MMP Inhibition Panel (IC₅₀ determination) In_Vitro->MMP_Panel Selectivity Selectivity Profiling (against other proteases) In_Vitro->Selectivity In_Vivo In Vivo Models MMP_Panel->In_Vivo Bleeding_Model Tail-Bleeding Model (e.g., in rodents) In_Vivo->Bleeding_Model Toxicity Toxicology and Safety Pharmacology In_Vivo->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) In_Vivo->PK_PD

General experimental workflow for the evaluation of this compound.

Preclinical Data Summary

This compound has demonstrated promising preclinical efficacy. In functional assays using human whole blood, it inhibited fibrinolysis.[1] Notably, in a tail-bleeding model, this compound was found to be significantly more effective than tranexamic acid, the current standard of care, at a much lower dose.[1] Furthermore, it has shown potential in reducing blood loss during liver hepatectomy models.[1] The compound also exhibited a favorable pharmacokinetic and safety profile, with no evidence of thrombosis or impairment of normal coagulation.[1] In rat models of cerebral hemorrhage, this compound has been shown to reduce brain damage and improve functional recovery.[3]

ParameterResultModel SystemSource
Fibrinolysis Inhibition EffectiveHuman whole blood functional assays[1]
Antihemorrhagic Efficacy More effective than tranexamic acid (at 30,000x lower dose)Tail-bleeding model[1]
Surgical Bleeding Reduced blood lossLiver hepatectomy model[1]
Cerebral Hemorrhage Reduced brain damage, improved functional recoveryRat models[3]
Safety Profile No evidence of thrombosis or coagulation impairmentPreclinical studies[1]

Conclusion

The chemical structure of this compound represents a significant advancement in the design of MMP inhibitors. The combination of a potent zinc-binding hydroxamate, a rigidifying spirocyclic scaffold, and a specificity-determining side chain results in a highly effective and promising preclinical candidate for the treatment of acute bleeding. Its novel mechanism of action, targeting fibrinolysis at the level of MMPs rather than the coagulation cascade, offers a potentially safer and more targeted therapeutic approach. Further investigation and clinical development of this compound and analogous structures are warranted to fully explore their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for CM-352 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-352, also known as TTC-352, is a selective human estrogen receptor (ERα) partial agonist that has shown promise in preclinical studies for the treatment of endocrine-resistant breast cancer.[1][2][3] Its mechanism of action involves the induction of the unfolded protein response (UPR) and subsequent apoptosis in cancer cells.[1] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

This compound Effect on ERα Protein Levels in Breast Cancer Cell Lines

The following table summarizes the effect of this compound (TTC-352) on ERα protein levels in various breast cancer cell lines after 72 hours of treatment, as determined by Western blot analysis. Data is expressed as a percentage of the vehicle control.

Cell LineThis compound (1 µM) Effect on ERα Protein Level (% of Vehicle)
MCF-7:WS8Down-regulation
T47D:A18Maintenance of ERα levels
BT-474Down-regulation
ZR-75-1Down-regulation
MCF-7:5CDown-regulation
MCF-7:2ADown-regulation
MCF-7:RALDown-regulation

Data synthesized from densitometry readings presented in supplementary materials of relevant studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of breast cancer cell lines, such as MCF-7.

Materials:

  • MCF-7 breast cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (TTC-352)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells to ~90% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 4 x 10^4 cells/cm².

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.[4][5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Mix thoroughly by gentle shaking for 5 minutes.[4]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a plate reader.[4]

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in breast cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Treated and untreated breast cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA). For suspension cells, collect them directly.

    • Wash the cells twice with cold PBS.[7]

  • Cell Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[7]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[7][9]

    • Analyze the samples by flow cytometry as soon as possible (within 1 hour).[7][9]

    • Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up the compensation and gates.

Gene Expression Analysis (Real-Time PCR)

This protocol is for quantifying the mRNA expression of ERα target genes, TFF1 and GREB1, in response to this compound treatment.

Materials:

  • Treated and untreated breast cancer cells

  • RNA extraction kit (e.g., QIAzol)

  • cDNA synthesis kit

  • Primers for TFF1, GREB1, and a reference gene (e.g., ACTB)

  • SYBR Green or other real-time PCR master mix

  • Real-time PCR system

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.[10]

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Prepare the real-time PCR reaction mix containing cDNA, primers, and master mix.

    • Use the following typical cycling conditions:

      • Initial denaturation: 95°C for 1-3 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 3-15 seconds.

        • Annealing/Extension: 60°C for 30-60 seconds.[10][11]

    • Perform a melt curve analysis to ensure primer specificity.

  • Data Analysis:

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[12]

Protein Expression Analysis (Western Blot)

This protocol is for determining the levels of ERα protein in breast cancer cells following treatment with this compound.

Materials:

  • Treated and untreated breast cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ERα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.[13]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]

    • Determine the protein concentration of the lysate using a BCA assay.[14]

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.[13]

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[15]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.[16]

    • Wash the membrane three times with TBST.[16]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

Visualizations

This compound Signaling Pathway

CM352_Signaling_Pathway cluster_cell Breast Cancer Cell CM352 This compound ERa_n Nuclear ERα CM352->ERa_n Binds to ERa_c Cytoplasmic ERα ERa_n->ERa_c Translocation UPR Unfolded Protein Response (UPR) ERa_n->UPR Induces TFF1_GREB1 TFF1/GREB1 (Estrogen-Responsive Genes) ERa_n->TFF1_GREB1 Activates Transcription Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: this compound binds to nuclear ERα, leading to the induction of the Unfolded Protein Response and subsequent apoptosis.

Experimental Workflow for In Vitro Evaluation of this compound

CM352_Workflow cluster_workflow This compound In Vitro Assay Workflow start Start treat_cells Treat Breast Cancer Cells with this compound start->treat_cells cell_viability Cell Viability Assay (MTT) treat_cells->cell_viability apoptosis_assay Apoptosis Assay (Annexin V) treat_cells->apoptosis_assay gene_expression Gene Expression Analysis (RT-PCR for TFF1/GREB1) treat_cells->gene_expression protein_expression Protein Expression Analysis (Western Blot for ERα) treat_cells->protein_expression data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis_assay->data_analysis gene_expression->data_analysis protein_expression->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro assessment of this compound's biological activity in breast cancer cells.

References

Application Notes and Protocols: Assessing the Effects of CM-352 Using Thromboelastometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-352 is a novel, potent, and safe antifibrinolytic agent that functions as a pan-inhibitor of matrix metalloproteinases (MMPs), with particularly strong activity against MMP-3 and MMP-10.[1][2] Its innovative mechanism of action targets the inhibition of fibrinolysis, offering a promising therapeutic strategy for the prevention and treatment of severe hemorrhage.[3] Unlike traditional lysine (B10760008) analogs, this compound's unique approach through MMP inhibition presents a revolutionary pharmacological strategy that may be more effective and safer in clinical applications for controlling acute bleeding.[3] Thromboelastometry, a whole-blood viscoelastic assay, is an invaluable tool for assessing the global hemostatic potential of a patient and can be effectively utilized to evaluate the in-vitro and ex-vivo effects of pharmacological agents like this compound on coagulation and fibrinolysis.

These application notes provide a comprehensive overview and detailed protocols for utilizing rotational thromboelastometry (ROTEM®) to assess the dose-dependent effects of this compound on clot formation, stability, and lysis.

Signaling Pathway of this compound in Inhibiting Fibrinolysis

This compound exerts its antifibrinolytic effect by inhibiting the activity of matrix metalloproteinases. MMPs, particularly MMP-10, are involved in the dissolution of thrombi. By inhibiting these enzymes, this compound prevents the degradation of the fibrin (B1330869) clot, thereby stabilizing it and reducing bleeding. Furthermore, this compound has been shown to restore the activation of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), a key regulator of fibrinolysis, in the presence of MMP-10.[4]

CM352_Signaling_Pathway cluster_0 Fibrinolysis Cascade cluster_1 MMP-Mediated Fibrinolysis cluster_2 This compound Intervention Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA tPA/uPA tPA->Plasmin activates FDPs Fibrin Degradation Products (FDPs) Plasmin->FDPs degrades Fibrin Fibrin Clot Fibrin->FDPs MMPs MMPs (e.g., MMP-10) MMPs->Plasmin activates TAFI TAFI MMPs->TAFI inactivates TAFIa TAFIa (active) TAFI->TAFIa activated by Thrombin/Plasmin TAFIa->Fibrin stabilizes CM352 This compound CM352->MMPs inhibits

Caption: Signaling pathway of this compound in inhibiting fibrinolysis.

Experimental Protocols

Objective:

To determine the in-vitro dose-dependent effect of this compound on coagulation and fibrinolysis in human whole blood using rotational thromboelastometry (ROTEM®).

Materials:
  • ROTEM® delta or sigma analyzer

  • ROTEM® reagents: ex-tem®, in-tem®, fib-tem®, and ap-tem®

  • This compound stock solution (in an appropriate solvent, e.g., DMSO or saline)

  • Freshly drawn human whole blood from healthy volunteers, collected in citrated tubes (e.g., 3.2% sodium citrate)

  • Pipettes and sterile, single-use pipette tips

  • ROTEM® cups and pins

Experimental Workflow:

Experimental_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 ROTEM Analysis cluster_3 Data Analysis A Prepare this compound dilutions C Spike blood samples with this compound (and vehicle control) A->C B Collect fresh whole blood B->C D Incubate for a defined period (e.g., 15-30 minutes) at 37°C C->D E Perform ROTEM analysis using EXTEM, INTEM, FIBTEM, and APTEM assays D->E F Record thromboelastometry parameters E->F G Analyze and compare ROTEM parameters between different this compound concentrations F->G H Generate dose-response curves G->H

Caption: Experimental workflow for assessing this compound effects using ROTEM.

Detailed Protocol:
  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions of the stock solution to achieve a range of final concentrations to be tested in the blood samples (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).

    • Prepare a vehicle control (solvent only) at the same dilution factor as the highest concentration of this compound.

  • Blood Sample Preparation:

    • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

    • Gently invert the tubes several times to ensure proper mixing of the anticoagulant.

    • All samples should be maintained at room temperature and used within 2 hours of collection.

  • In-vitro Dosing of Blood Samples:

    • Aliquot the whole blood into separate, labeled tubes for each this compound concentration and the vehicle control.

    • Add the appropriate volume of each this compound dilution or vehicle control to the corresponding blood aliquot. The volume of the added drug/vehicle should be minimal to avoid significant hemodilution (typically ≤ 5% of the total volume).

    • Gently mix the samples by inverting the tubes.

    • Incubate the samples at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for drug-target interaction.

  • ROTEM® Analysis:

    • Following the manufacturer's instructions, perform the ROTEM® analysis on each sample.

    • For a comprehensive assessment, it is recommended to run the following assays in parallel for each sample:

      • EXTEM: To assess the extrinsic coagulation pathway.

      • INTEM: To assess the intrinsic coagulation pathway.

      • FIBTEM: To evaluate the contribution of fibrinogen to clot strength, with platelet inhibition.

      • APTEM: To detect hyperfibrinolysis by adding aprotinin, a fibrinolysis inhibitor. A comparison between EXTEM and APTEM can reveal the extent of fibrinolysis.

    • Pipette 300 µL of the blood sample into the ROTEM® cup and add the appropriate reagent according to the assay being performed.

    • Start the measurement and allow the analysis to run for at least 60 minutes.

  • Data Collection and Analysis:

    • Record the following key thromboelastometry parameters for each assay:

      • Clotting Time (CT): Time from the start of the assay until the initiation of clot formation.

      • Clot Formation Time (CFT): Time from the initiation of clotting until a clot firmness of 20 mm is reached.

      • Alpha Angle (α): The angle of the tangent to the clotting curve, indicating the speed of clot formation.

      • Maximum Clot Firmness (MCF): The maximum amplitude of the thromboelastogram, reflecting the overall strength of the clot.

      • Lysis Index at 30 and 60 minutes (LI30, LI60): The percentage of remaining clot firmness 30 and 60 minutes after CT, respectively, indicating the degree of fibrinolysis.

    • Compare the parameters obtained from the this compound treated samples with the vehicle control.

    • Generate dose-response curves to visualize the effect of increasing concentrations of this compound on the different thromboelastometry parameters.

Data Presentation

The following tables present illustrative data on the expected effects of this compound on key ROTEM parameters. This data is hypothetical and intended to serve as a template for presenting results from actual experiments.

Table 1: Effect of this compound on EXTEM and INTEM Parameters

This compound ConcentrationEXTEM CT (s)EXTEM CFT (s)EXTEM MCF (mm)INTEM CT (s)INTEM CFT (s)INTEM MCF (mm)
Vehicle Control651106018012061
1 nM661086118211862
10 nM641056217811563
100 nM651026318111064
1 µM661006418010565

Table 2: Effect of this compound on FIBTEM and Lysis Parameters

This compound ConcentrationFIBTEM MCF (mm)EXTEM LI60 (%)APTEM LI60 (%)
Vehicle Control158598
1 nM169099
10 nM179599
100 nM1898100
1 µM1999100

Interpretation of Results

  • Clotting Time (CT): this compound is not expected to significantly alter the CT in EXTEM or INTEM assays, as it primarily targets fibrinolysis rather than the initiation of coagulation.

  • Clot Formation Time (CFT) and Alpha Angle: A dose-dependent decrease in CFT and an increase in the alpha angle may be observed, suggesting a faster rate of clot strengthening due to the inhibition of early fibrinolytic activity.

  • Maximum Clot Firmness (MCF): An increase in MCF in EXTEM, INTEM, and particularly FIBTEM assays would indicate enhanced clot strength and stability. The increase in FIBTEM MCF would highlight the improved fibrin clot integrity independent of platelet contribution.

  • Lysis Index (LI): A significant, dose-dependent increase in the Lysis Index (approaching 100%) in the EXTEM assay is the most anticipated effect of this compound, demonstrating its potent antifibrinolytic activity. The LI60 in the APTEM assay should remain high across all concentrations, serving as a control for fibrinolysis inhibition.

Conclusion

Thromboelastometry is a powerful and comprehensive method for elucidating the pharmacological effects of novel antifibrinolytic agents like this compound. The detailed protocols and data presentation formats provided in these application notes offer a robust framework for researchers and drug development professionals to effectively assess the impact of this compound on the entire coagulation cascade, from clot formation to fibrinolysis. This approach will facilitate a deeper understanding of its mechanism of action and support its development as a next-generation therapy for the management of hemorrhage.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban (B1684504), a direct oral anticoagulant (DOAC), effectively prevents and treats thromboembolic events by directly inhibiting Factor Xa (FXa).[1][2][3] Beyond its well-documented anticoagulant properties, rivaroxaban has been observed to possess intrinsic fibrinolytic effects.[4][5][6] This fibrinolytic activity, while potentially beneficial in some contexts, can contribute to bleeding complications, a primary concern with all anticoagulant therapies. The compound CM-352, a matrix metalloproteinase (MMP) and fibrinolysis inhibitor, has emerged as a potential agent to mitigate these rivaroxaban-related fibrinolytic effects, particularly in the context of intracranial hemorrhage (ICH).[7][8] These application notes provide detailed protocols for key experiments and summarize the quantitative data from studies investigating the interaction between this compound and rivaroxaban.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the effect of this compound on rivaroxaban-induced fibrinolysis and associated bleeding.

Table 1: Effect of this compound on Rivaroxaban-Associated Intracranial Hemorrhage in a Mouse Model [7][8]

Treatment GroupHematoma Volume (mm³)Reduction in Hematoma Volume vs. Saline (%)Neurological Deficit Score
Saline5.76 ± 1.68-Significant Deficit
This compound (1 mg/kg)2.11 ± 1.6364% (p < 0.001)Ameliorated
Prothrombin Complex Concentrate (PCC) (100 UI/kg)3.14 ± 1.6546% (p < 0.01)Ameliorated

Table 2: Thromboelastometry Parameters Showing the Fibrinolytic Effect of Rivaroxaban and its Reversal by this compound [7]

ConditionClotting Time (CT)Lysis Time (LT)
ControlNormalNormal
RivaroxabanDelayed (p < 0.01)Shortened (Accelerated Fibrinolysis)
Rivaroxaban + MMP-10Delayed (p < 0.01)Further Shortened (p < 0.01)
Rivaroxaban + MMP-10 + this compoundDelayedReverted towards normal (p < 0.05)

Experimental Protocols

In Vivo Mouse Model of Rivaroxaban-Associated Intracranial Hemorrhage

This protocol describes the induction of intracranial hemorrhage (ICH) in mice anticoagulated with rivaroxaban and the subsequent treatment with this compound to assess its efficacy in reducing hematoma volume and improving neurological outcomes.[7][8]

Materials:

  • Male C57BL/6J mice

  • Rivaroxaban

  • Collagenase type VII-S (from Clostridium histolyticum)

  • This compound

  • Saline

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Behavioral testing equipment (e.g., corner test, grip strength test)

  • Histology equipment (for brain sectioning and staining)

  • Diaminobenzidine (DAB) staining reagents

Procedure:

  • Anticoagulation: Administer rivaroxaban (10 mg/kg) to mice via oral gavage.

  • Anesthesia and Stereotaxic Surgery: One hour after rivaroxaban administration, anesthetize the mice and mount them in a stereotaxic frame.

  • Induction of ICH:

    • Create a burr hole in the skull over the right striatum.

    • Slowly inject 0.5 µL of collagenase (0.075 U in saline) into the striatum using a Hamilton syringe.

    • Leave the needle in place for 5 minutes post-injection to prevent reflux.

    • Withdraw the needle slowly and suture the incision.

  • Treatment: Immediately after ICH induction, administer one of the following treatments via intravenous injection:

    • Saline (control group)

    • This compound (1 mg/kg)

    • Prothrombin Complex Concentrate (PCC) (100 UI/kg, as a positive control)

  • Neurological Assessment: 24 hours post-ICH, perform a battery of behavioral tests to assess neurological deficits.

  • Hematoma Volume Quantification:

    • After behavioral testing, euthanize the mice and perfuse with saline.

    • Harvest the brains and prepare coronal cryosections.

    • Stain the sections with diaminobenzidine (DAB), which stains red blood cells.

    • Capture images of the sections and quantify the hematoma volume using image analysis software.

Rotational Thromboelastometry (ROTEM)

This protocol outlines the use of ROTEM to assess the fibrinolytic effects of rivaroxaban and their reversal by this compound in vitro.[7]

Materials:

  • Whole blood or plasma samples

  • ROTEM delta series analyzer

  • Reagents for EXTEM test (tissue factor-based activator)

  • Rivaroxaban

  • Recombinant MMP-10

  • This compound

  • Pipettes and consumables for ROTEM analysis

Procedure:

  • Sample Preparation:

    • Prepare aliquots of whole blood or plasma.

    • Spike the samples with the following, alone or in combination:

      • Rivaroxaban

      • MMP-10

      • This compound

    • Include a control sample with no additives.

  • ROTEM Analysis:

    • Perform the EXTEM test on the ROTEM analyzer according to the manufacturer's instructions.

    • Pipette the prepared sample into the cup containing the EXTEM reagent.

    • Start the measurement.

  • Data Analysis:

    • Monitor the thromboelastogram and record the following parameters:

      • Clotting Time (CT): Time to initiation of clotting.

      • Lysis Time (LT) or Maximum Lysis (ML): Parameters indicating the stability of the clot and the degree of fibrinolysis. A shorter LT or higher ML indicates increased fibrinolysis.

    • Compare the parameters between the different treatment groups.

Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) Activation Assay

This protocol is for determining the effect of this compound on rivaroxaban and MMP-10-related effects on TAFI activation, a key inhibitor of fibrinolysis.[7]

Materials:

  • Plasma samples

  • Thrombin

  • Thrombomodulin

  • Synthetic TAFIa substrate

  • This compound

  • Rivaroxaban

  • MMP-10

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare plasma samples containing rivaroxaban, MMP-10, and/or this compound.

  • TAFI Activation:

    • In a microplate well, mix the plasma sample with thrombin and thrombomodulin to activate TAFI to TAFIa.

  • Substrate Cleavage:

    • Add a chromogenic or fluorogenic substrate specific for TAFIa to the well.

  • Measurement:

    • Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the amount of active TAFIa.

  • Data Analysis: Compare the rate of TAFIa activity between the different experimental conditions to determine the impact of this compound on rivaroxaban and MMP-10 mediated effects on fibrinolysis.

Visualizations

Signaling Pathway of Rivaroxaban-Induced Fibrinolysis and its Inhibition by this compound

Rivaroxaban_Fibrinolysis_Pathway Rivaroxaban Rivaroxaban FXa Factor Xa Rivaroxaban->FXa Inhibits uPA u-PA Rivaroxaban->uPA Upregulates Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin FDPs Fibrin Degradation Products Plasminogen Plasminogen Plasmin Plasmin Plasmin->Fibrin Degrades uPA->Plasminogen Activates MMP10 MMP-10 MMP10->Plasminogen Activates CM352 This compound CM352->uPA Inhibits CM352->MMP10 Inhibits

Caption: Rivaroxaban's dual effect on coagulation and fibrinolysis, and this compound's inhibitory action.

Experimental Workflow for Assessing this compound Efficacy

CM352_Workflow Start Start: Rivaroxaban-Anticoagulated Mouse Model ICH Induce Intracranial Hemorrhage (Collagenase) Start->ICH Treatment Administer Treatment ICH->Treatment Saline Saline (Control) Treatment->Saline CM352 This compound Treatment->CM352 PCC PCC (Positive Control) Treatment->PCC Assessment 24h Post-ICH Assessment Saline->Assessment CM352->Assessment PCC->Assessment Neuro Neurological Deficit Scoring Assessment->Neuro Histo Histological Analysis (Hematoma Volume) Assessment->Histo Data Data Analysis and Comparison Neuro->Data Histo->Data Conclusion Conclusion on this compound Efficacy Data->Conclusion

Caption: Workflow for in vivo evaluation of this compound in rivaroxaban-associated ICH.

Logical Relationship of Rivaroxaban's Fibrinolytic Effect and this compound's Counteraction

Logical_Relationship Rivaroxaban Rivaroxaban Administration Anticoagulation Anticoagulation (FXa Inhibition) Rivaroxaban->Anticoagulation Fibrinolysis Increased Fibrinolysis (u-PA, MMP-10) Rivaroxaban->Fibrinolysis BleedingRisk Increased Bleeding Risk Fibrinolysis->BleedingRisk ReducedFibrinolysis Reduced Fibrinolysis CM352 This compound Administration CM352->Fibrinolysis Inhibits ReducedBleeding Reduced Bleeding Risk ReducedFibrinolysis->ReducedBleeding

Caption: The interplay between rivaroxaban, fibrinolysis, and this compound in bleeding risk.

References

Application Notes and Protocols for Using CM-352 to Study Neutrophil Infiltration in Hemorrhage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and long-term disability. A key contributor to secondary brain injury following ICH is the inflammatory response, characterized by the rapid infiltration of neutrophils into the hematoma and surrounding tissue. This influx of neutrophils can exacerbate tissue damage through the release of reactive oxygen species (ROS), proteolytic enzymes, and the formation of neutrophil extracellular traps (NETs).

CM-352 is a novel investigational drug with a dual mechanism of action, inhibiting both matrix metalloproteinases (MMPs) and fibrinolysis.[1] Preclinical studies have demonstrated its efficacy in reducing hemorrhage volume and improving neurological outcomes in animal models of ICH.[2][3] Notably, this compound has been shown to decrease neutrophil infiltration in the hemorrhagic area, an effect potentially mediated through the inhibition of MMP-10.[2][4] These characteristics make this compound a valuable tool for studying the role of neutrophil infiltration in the pathophysiology of hemorrhage and for the development of novel therapeutic strategies.

These application notes provide detailed protocols for utilizing this compound in preclinical studies to investigate neutrophil infiltration in a mouse model of intracerebral hemorrhage. The included methodologies cover the induction of ICH, quantification of neutrophil infiltration, in vivo imaging, and in vitro functional assays.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in the context of hemorrhage and neutrophil infiltration.

Table 1: Effect of this compound on Hemorrhage Volume and Functional Outcome

ModelTreatmentHemorrhage Volume ReductionFunctional Outcome ImprovementReference
Rivaroxaban-associated ICH (Mouse)This compound (1 mg/kg)64% (p<0.001) vs. salineAmeliorated functional outcome[2][4]
Collagenase-induced ICH (Mouse)This compound (1 mg/kg)Reduced vs. saline (p<0.05)Prevented hemorrhage-related functional decline[1][5]
Collagenase-induced ICH (Rat)This compound (1 mg/kg)46% reduction at 24h (p<0.01) vs. controlImproved neurological and functional recovery[3]

Table 2: Effect of this compound on Neutrophil Infiltration

ModelTreatmentEffect on Neutrophil InfiltrationAdditional FindingsReference
Rivaroxaban-associated ICH (Mouse)This compound (1 mg/kg)Reduced neutrophil infiltration vs. controls (p<0.05)Diminished density of NETs in the hemorrhage area (p<0.05)[5]
Mmp10-/- mice with experimental ICH-Decreased neutrophil infiltration compared to wild-typeLower hemorrhage volume, better neurological score, reduced IL-6 levels[2][4]

Experimental Protocols

Protocol 1: Collagenase-Induced Intracerebral Hemorrhage (ICH) in Mice

This protocol describes the induction of ICH in mice by intrastriatal injection of collagenase, a widely used model to mimic the pathophysiology of spontaneous ICH.[4][6]

Materials:

  • Male C57BL/6J mice (10-12 weeks old)

  • Collagenase type VII-S (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Anesthesia (e.g., isoflurane)

  • Stereotactic apparatus

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Variable speed drill with a 1 mm drill bit

  • Bone wax

  • Suturing material

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance) in a 70% N₂O/30% O₂ mixture.

  • Place the mouse in a stereotactic frame. Make a midline scalp incision to expose the skull.

  • Using a variable speed drill, create a small burr hole at the following coordinates relative to bregma: 0.2 mm anterior, 2.0 mm lateral to the right.[1][5]

  • Prepare a solution of collagenase VII-S in sterile saline. A typical concentration is 0.075 units in 0.5 µL of saline.[4]

  • Load the Hamilton syringe with the collagenase solution, avoiding air bubbles.

  • Mount the syringe on the stereotactic apparatus and slowly lower the needle through the burr hole to a depth of 3.7 mm from the dural surface.[4]

  • Infuse the collagenase solution at a rate of 0.25 µL/min.

  • After the infusion is complete, leave the needle in place for 10 minutes to prevent backflow.

  • Slowly withdraw the needle at a rate of 1 mm/min.

  • Seal the burr hole with bone wax and suture the scalp incision.

  • Administer this compound (e.g., 1 mg/kg, intravenously) or vehicle control at the desired time point (e.g., 1 hour post-ICH induction).[3]

  • Provide post-operative care, including subcutaneous saline for hydration and a warming pad to maintain body temperature. Monitor the animals for neurological deficits.

Protocol 2: Immunohistochemical Staining and Quantification of Neutrophil Infiltration

This protocol details the staining and quantification of neutrophils in brain tissue sections following ICH. The most common marker for mouse neutrophils is Ly-6G.[7]

Materials:

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Cryostat or microtome

  • Microscope slides

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody: Rat anti-mouse Ly-6G antibody (e.g., clone RB6-8C5)

  • Biotinylated secondary antibody (e.g., goat anti-rat IgG)

  • Avidin-biotin-peroxidase complex (ABC) reagent (Vector Labs)

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Hematoxylin for counterstaining

  • Microscope with imaging software (e.g., ImageJ)

Procedure:

  • At the desired time point (e.g., 24 hours post-ICH), deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.

  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotect the brain in 30% sucrose (B13894) in PBS until it sinks.

  • Freeze the brain and cut coronal sections (e.g., 20-30 µm thick) using a cryostat.

  • Mount the sections on charged microscope slides.

  • Wash the sections with PBS and then perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

  • Permeabilize the sections with 0.3% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Incubate the sections with the primary anti-Ly-6G antibody diluted in blocking solution overnight at 4°C.

  • Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Wash with PBS and incubate with the ABC reagent for 30 minutes.

  • Develop the signal using the DAB substrate kit according to the manufacturer's instructions.

  • Counterstain with hematoxylin, dehydrate through a graded ethanol (B145695) series, clear with xylene, and coverslip.

Quantification:

  • Acquire images of the peri-hematomal region at a consistent magnification (e.g., 200x).

  • Using image analysis software (e.g., ImageJ), set a threshold to distinguish the DAB-positive neutrophils from the background.

  • Count the number of Ly-6G-positive cells within defined regions of interest (ROIs) around the hematoma.

  • Express the data as the number of neutrophils per square millimeter.[8]

Protocol 3: In Vivo Imaging of Neutrophil Infiltration in ICH

This protocol provides a framework for the real-time visualization of neutrophil infiltration in the brain following ICH using intravital microscopy. This requires a cranial window and fluorescently labeled neutrophils.

Materials:

  • Mouse with a pre-implanted cranial window

  • Fluorescent dye for labeling neutrophils (e.g., CFSE, CellTracker dyes, or fluorescently conjugated anti-Ly-6G antibody)

  • Multiphoton or confocal microscope equipped for intravital imaging

  • Anesthesia (as in Protocol 1)

  • Catheter for intravenous injection

Procedure:

  • Neutrophil Labeling (Ex Vivo):

    • Isolate neutrophils from the bone marrow of a donor mouse.[4]

    • Label the isolated neutrophils with a fluorescent dye such as CFSE or a CellTracker dye according to the manufacturer's protocol.

    • Wash the labeled neutrophils to remove excess dye.

    • Resuspend the labeled neutrophils in sterile PBS for injection.

  • Animal Preparation:

    • Anesthetize the mouse with the cranial window.

    • Secure the mouse on the microscope stage.

    • Induce ICH as described in Protocol 1, positioning the injection site within the cranial window's field of view.

  • Intravital Imaging:

    • Administer this compound or vehicle control.

    • Inject the fluorescently labeled neutrophils intravenously via a tail vein or pre-implanted catheter.

    • Immediately begin acquiring time-lapse images of the brain microvasculature and parenchyma through the cranial window.

    • Capture images at regular intervals to track the movement of labeled neutrophils from the blood vessels into the brain tissue.

    • Analyze the images to quantify the number of extravasated neutrophils over time.

Protocol 4: In Vitro Neutrophil Function Assays

These assays can be used to investigate the direct effects of this compound on key neutrophil functions.

4.1 Neutrophil Chemotaxis Assay (Boyden Chamber)

  • Isolate neutrophils from mouse bone marrow or human peripheral blood.

  • Place a chemoattractant (e.g., IL-8, LTB4) in the lower chamber of a Boyden chamber.[9]

  • Pre-incubate the isolated neutrophils with this compound or vehicle control.

  • Add the neutrophils to the upper chamber, separated from the lower chamber by a porous membrane.

  • Incubate for a set period (e.g., 1-2 hours) to allow for migration.

  • Quantify the number of neutrophils that have migrated to the lower chamber, for example, by cell counting or using a fluorescent dye.[9]

4.2 Neutrophil Phagocytosis Assay

  • Isolate neutrophils.

  • Pre-incubate the neutrophils with this compound or vehicle control.

  • Add fluorescently labeled particles (e.g., FITC-labeled E. coli or zymosan particles) to the neutrophils.[6]

  • Incubate to allow for phagocytosis.

  • Quench the fluorescence of extracellular particles.

  • Measure the fluorescence intensity of the neutrophils using a flow cytometer or fluorescence microscope to quantify the extent of phagocytosis.[6]

4.3 Neutrophil ROS Production Assay

  • Isolate neutrophils.

  • Pre-incubate the neutrophils with this compound or vehicle control.

  • Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).[2]

  • Stimulate the neutrophils with an agonist (e.g., PMA or fMLP) to induce ROS production.

  • Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometer.[2]

4.4 NETosis Assay

  • Isolate neutrophils and seed them in a multi-well plate.

  • Pre-incubate the neutrophils with this compound or vehicle control.

  • Stimulate the cells with a NET-inducing agent (e.g., PMA or ionomycin).[10]

  • After a suitable incubation period (e.g., 3-4 hours), quantify NET formation. This can be done by:

    • Measuring extracellular DNA using a cell-impermeable DNA dye (e.g., Sytox Green).[10]

    • Visualizing NETs by immunofluorescence microscopy, staining for DNA, histones, and neutrophil elastase.

Visualizations

G cluster_0 Hemorrhage Event cluster_1 MMP-10 Activation & Signaling cluster_2 Neutrophil Infiltration cluster_3 This compound Intervention Hemorrhage Intracerebral Hemorrhage Thrombin Thrombin Generation Hemorrhage->Thrombin Inflammation Initial Inflammatory Cascade Thrombin->Inflammation MMP10_activation Pro-MMP-10 Activation Inflammation->MMP10_activation Cytokine_release Pro-inflammatory Cytokine & Chemokine Release (e.g., TNF-α, IL-1β) MMP10_activation->Cytokine_release Neutrophil_recruitment Neutrophil Recruitment Cytokine_release->Neutrophil_recruitment Neutrophil_extravasation Neutrophil Extravasation Neutrophil_recruitment->Neutrophil_extravasation Secondary_injury Secondary Brain Injury Neutrophil_extravasation->Secondary_injury CM352 This compound CM352->MMP10_activation Inhibition

Caption: Proposed signaling pathway of this compound in reducing neutrophil infiltration after hemorrhage.

G cluster_0 In Vivo Model cluster_1 Ex Vivo Analysis cluster_2 In Vivo Imaging cluster_3 In Vitro Functional Assays A Induce ICH in Mice (Collagenase Model) B Administer this compound or Vehicle A->B C Sacrifice at Defined Timepoints B->C D Brain Tissue Processing (Fixation & Sectioning) C->D E Immunohistochemistry (Ly-6G Staining) D->E F Quantify Neutrophil Infiltration E->F G Induce ICH in Mice with Cranial Window H Administer this compound & Fluorescent Neutrophils G->H I Intravital Microscopy (Time-lapse Imaging) H->I J Isolate Neutrophils K Treat with this compound J->K L Perform Functional Assays (Chemotaxis, Phagocytosis, ROS, NETosis) K->L

Caption: Experimental workflow for studying this compound's effect on neutrophil infiltration in ICH.

G CM352 This compound MMP10 MMP-10 Activity CM352->MMP10 Inhibits Neutrophil_Infiltration Neutrophil Infiltration MMP10->Neutrophil_Infiltration Promotes Secondary_Injury Neutrophil-Mediated Secondary Brain Injury (ROS, Proteases, NETs) Neutrophil_Infiltration->Secondary_Injury Leads to

Caption: Logical relationship between this compound, MMP-10, and secondary injury in hemorrhage.

References

Application Notes and Protocols: A Practical Guide to TTC-352 Dosage in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Name: Initial searches for "CM-352" did not yield a matching compound with available preclinical data. Based on the similarity in nomenclature and the extensive preclinical data available for "TTC-352," a compound fitting the likely area of interest (cancer therapy), this guide will focus on TTC-352. It is presumed that "this compound" was a typographical error.

Introduction

TTC-352 is an orally bioavailable selective human estrogen receptor alpha (ERα) partial agonist (ShERPA) developed for the treatment of hormone-refractory ER-positive breast cancer.[1][2] It is designed to be effective in cancers that have developed resistance to standard endocrine therapies like tamoxifen.[3] TTC-352 mimics the tumor-regressive effects of 17β-estradiol (E2) in tamoxifen-resistant (TR) breast cancer models but is designed to have an improved side-effect profile, notably lacking the uterine proliferative effects of E2.[3][4] Preclinical studies have demonstrated that TTC-352 can induce complete tumor regression in xenograft models.[3] This document provides a practical guide to the preclinical dosage and administration of TTC-352 based on available study data.

Mechanism of Action

TTC-352 functions as a weak full agonist of ERα. Its therapeutic effect in endocrine-resistant breast cancer is primarily mediated through two distinct pathways:

  • Induction of Apoptosis via the Unfolded Protein Response (UPR): TTC-352 binds to the ERα ligand-binding domain. This interaction seals the domain, recruits coactivators, and triggers rapid ERα-induced unfolded protein response (UPR) and subsequent apoptosis.[5] This process involves the activation of key UPR sensors like PERK, which leads to the induction of pro-apoptotic factors such as CHOP.[6]

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): In tamoxifen-resistant breast cancer cells, which often overexpress Protein Kinase Cα (PKCα), TTC-352 has been shown to inhibit a novel EMT signaling pathway. It downregulates the transcription factor FOXC2, which in turn increases the expression of p120-catenin, leading to the restoration of E-cadherin at the cell membrane and a reduction in cell migration and invasion.

Below is a diagram illustrating the signaling pathway of TTC-352.

TTC352_Signaling_Pathway cluster_0 TTC-352 Action on ERα cluster_1 Induction of Apoptosis via UPR cluster_2 Inhibition of EMT TTC352 TTC-352 ERa_nucleus ERα (in nucleus) TTC352->ERa_nucleus Binds FOXC2 FOXC2 Transcription Factor TTC352->FOXC2 Inhibits ERa_complex TTC-352-ERα Complex ERa_nucleus->ERa_complex Coactivators Coactivator Recruitment ERa_complex->Coactivators ERa_extranuclear Extranuclear ERα ERa_complex->ERa_extranuclear Translocation UPR Unfolded Protein Response (UPR) Activation Coactivators->UPR PKCa PKCα Overexpression (in Tamoxifen Resistance) ERa_extranuclear->PKCa Associated with response PERK PERK Pathway UPR->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis_UPR Apoptosis CHOP->Apoptosis_UPR p120 p120-catenin promoter FOXC2->p120 Represses Ecadherin E-cadherin expression p120->Ecadherin Activates Migration Cell Migration & Invasion Ecadherin->Migration Inhibits

Caption: TTC-352 Signaling Pathway.
Preclinical Dosage and Toxicology

The following tables summarize the available quantitative data from preclinical studies of TTC-352.

Table 1: Efficacy Dosage in Mouse Xenograft Model

Animal ModelCell LineDosageRoute of AdministrationStudy DurationObserved Effect
Athymic Nude MiceT47D:A18-TAM11.5 mg/dayOral2 weeksSignificant tumor regression[7]

Table 2: Maximum Tolerated Dose (MTD) and Repeated-Dose Toxicology Studies

SpeciesStudy TypeDosesRoute of AdministrationKey Findings
Rat (Sprague-Dawley) Single Dose MTD200, 300, 600, 1000, 2000 mg/kgOral GavageMTD in female rats was 1000 mg/kg. Well tolerated up to 600 mg/kg.[4]
7-Day Repeated Dose30, 100, 300, 1000 mg/kg/dayOral GavageGenerally well tolerated at 30, 100, and 300 mg/kg/day.[4]
Dog Single Dose MTD Range Finding50, 100, 200 mg/kgOral (gelatin capsules)Data used to inform repeated-dose study.[4]
7-Day Repeated Dose15, 75, 150 mg/kg/dayOral (gelatin capsules)Generally well tolerated at all tested doses.[4]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Tamoxifen-Resistant Breast Cancer Xenograft Model

This protocol is based on methodologies reported for evaluating the efficacy of TTC-352 in causing regression of tamoxifen-resistant tumors.[7]

Objective: To assess the anti-tumor activity of TTC-352 in an established tamoxifen-resistant (T47D:A18-TAM1) human breast cancer xenograft model.

Materials:

  • Compound: TTC-352 (stored as per manufacturer's instructions)

  • Vehicle: A standard vehicle for oral gavage in mice, such as corn oil or a solution of 0.5% carboxymethylcellulose (CMC) in water.

  • Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • Cells: T47D:A18-TAM1 tamoxifen-resistant human breast cancer cells.

  • Reagents for Cell Culture: Appropriate cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), antibiotics.

  • Reagents for Cell Implantation: Matrigel or similar basement membrane matrix.

  • Equipment: Calipers for tumor measurement, animal balances, oral gavage needles, sterile surgical tools (if required for orthotopic implantation), animal housing facilities.

Experimental Workflow Diagram:

Experimental_Workflow start Start acclimatize 1. Animal Acclimatization (1 week) start->acclimatize implant 2. Tumor Cell Implantation (T47D:A18-TAM1 cells) acclimatize->implant monitor 3. Tumor Growth Monitoring implant->monitor randomize 4. Randomization into Treatment Groups (e.g., Tumor volume ~150-200 mm³) monitor->randomize treat 5. Daily Oral Administration - Vehicle Control - TTC-352 (1.5 mg/day) randomize->treat measure 6. Tumor Volume & Body Weight Measurement (2-3 times/week) treat->measure endpoint 7. Study Endpoint (e.g., 2 weeks of treatment) measure->endpoint Reach endpoint analysis 8. Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Caption: Experimental workflow for a preclinical efficacy study.

Procedure:

  • Animal Acclimatization:

    • Upon arrival, house the mice in a specific pathogen-free (SPF) facility for at least one week to allow for acclimatization. Provide ad libitum access to food and water.

  • Tumor Cell Implantation:

    • Culture T47D:A18-TAM1 cells under standard conditions.

    • On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of approximately 5 x 10^6 cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization:

    • When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups (e.g., n=5-10 mice per group). Ensure the average tumor volume is similar across all groups.

    • Typical groups include:

      • Group 1: Vehicle Control (oral gavage)

      • Group 2: TTC-352 (1.5 mg/day, oral gavage)

  • Drug Preparation and Administration:

    • Prepare a stock solution of TTC-352 in the chosen vehicle. The concentration should be calculated based on the average weight of the mice and the gavage volume (typically 100-200 µL).

    • Administer the treatment daily via oral gavage for the duration of the study (e.g., 14 days).

  • Monitoring and Measurements:

    • Measure tumor volumes and mouse body weights 2-3 times per week.

    • Monitor the animals daily for any signs of toxicity or distress.

  • Study Endpoint and Data Analysis:

    • At the end of the treatment period, euthanize the mice according to institutional guidelines.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blot for biomarker analysis like ERα or PKCα).

    • Analyze the data by comparing the tumor growth in the TTC-352 treated group to the vehicle control group. Calculate tumor growth inhibition (TGI).

References

Application Notes and Protocols for CM-352 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the administration of CM-352 (also known as TTC-352) in mice, based on preclinical data. This compound is an orally bioavailable, selective human estrogen receptor (ER) alpha partial agonist that has shown efficacy in models of endocrine-resistant breast cancer.

Mechanism of Action

This compound is a selective estrogen mimic designed to induce tumor regression in hormone-resistant breast cancers.[1] Unlike tamoxifen (B1202), it has been shown in preclinical studies to pose a reduced risk of uterine cancer development.[1] Its mechanism of action is distinct from that of tamoxifen and aromatase inhibitors, and it has demonstrated effectiveness in cancers that have developed resistance to these standard therapies.[1]

Data Presentation

Table 1: Preclinical Dosing Information for this compound (TTC-352) in Rodent Models
SpeciesRoute of AdministrationDosing RegimenVehicle (Presumed)Reference
MouseOral (per os) / Oral Gavage1.5 mg/animal daily0.1% Tween 80, 10% PEG400, and 0.5% CMC in water[2][3]
RatOral Gavage30, 100, 300 mg/kg/dayNot Specified[4]

Note: The vehicle for mice is based on formulations used for similar compounds by the developing research group and is considered a highly probable vehicle for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration in Mice

This protocol describes the preparation of a likely vehicle for this compound based on formulations used for similar selective estrogen receptor modulators in the same research context.

Materials:

  • This compound (TTC-352) powder

  • Tween 80

  • Polyethylene glycol 400 (PEG400)

  • Carboxymethylcellulose (CMC)

  • Sterile, deionized water

  • Sterile conical tubes (15 mL and 50 mL)

  • Magnetic stirrer and stir bar

  • Weighing scale and weigh boats

  • Serological pipettes

Procedure:

  • Prepare the 0.5% CMC solution:

    • In a sterile beaker, slowly add 0.5 g of CMC to 100 mL of sterile, deionized water while stirring continuously with a magnetic stirrer.

    • Continue stirring until the CMC is fully dissolved. This may take some time.

  • Prepare the dosing vehicle:

    • In a sterile 50 mL conical tube, add 10 mL of PEG400.

    • Add 0.1 mL of Tween 80 to the PEG400.

    • Vortex the mixture until homogenous.

    • Add the PEG400/Tween 80 mixture to the 0.5% CMC solution.

    • Bring the final volume to 100 mL with the 0.5% CMC solution and mix thoroughly.

  • Prepare the this compound suspension:

    • Calculate the required amount of this compound to achieve the desired final concentration for a 1.5 mg dose per animal. The volume administered by oral gavage in mice is typically 100-200 µL. For a 200 µL gavage volume, the concentration would be 7.5 mg/mL.

    • Weigh the required amount of this compound powder.

    • In a sterile conical tube, add a small volume of the prepared vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.

Protocol 2: Administration of this compound to Mice via Oral Gavage

This protocol outlines the standard procedure for administering the prepared this compound formulation to mice.

Materials:

  • Prepared this compound suspension

  • Mouse gavage needles (20-22 gauge, 1.5 inches with a rounded tip)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to ensure accurate dosing if dosing is based on body weight. For the reported 1.5 mg/animal dose, this is a fixed dose.

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Gavage Needle Measurement:

    • Measure the gavage needle against the mouse to determine the correct insertion depth. The needle should extend from the corner of the mouth to the last rib. Mark the needle to ensure consistent and safe insertion depth.

  • Administration:

    • Draw the appropriate volume of the this compound suspension into the syringe.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw and re-insert.

    • Once the needle is at the predetermined depth, slowly dispense the contents of the syringe.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or lethargy.

    • Continue daily administration for the duration of the study, as indicated by the experimental design (e.g., 5 days a week for 2 weeks).[2]

    • Monitor animal health and tumor growth regularly throughout the experiment.

Visualizations

CM352_Mechanism_of_Action cluster_cell Endocrine-Resistant Breast Cancer Cell ER_alpha Estrogen Receptor α (ERα) Nucleus Nucleus ER_alpha->Nucleus Translocation and altered gene expression Tumor_Regression Tumor Regression / Apoptosis Nucleus->Tumor_Regression Induces CM352 This compound (TTC-352) CM352->ER_alpha Binds as a partial agonist

Caption: Proposed mechanism of action for this compound in endocrine-resistant breast cancer.

Experimental_Workflow_CM352_Mouse_Study Start Start of Study Xenograft_Implantation Implant endocrine-resistant breast cancer cells into mice Start->Xenograft_Implantation Tumor_Growth Allow tumors to establish and reach a specified size Xenograft_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization CM352_Prep Prepare this compound formulation (1.5 mg/animal) Randomization->CM352_Prep Administration Administer this compound or vehicle via oral gavage daily CM352_Prep->Administration Monitoring Monitor tumor volume and animal health Administration->Monitoring Endpoint Study Endpoint and Data Analysis Monitoring->Endpoint

Caption: General experimental workflow for a this compound efficacy study in a mouse xenograft model.

References

Application of CM-352 in Models of Oral Anticoagulant-Associated Bleeding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oral anticoagulants, such as warfarin (B611796) and direct oral anticoagulants (DOACs) like rivaroxaban, are crucial for the prevention and treatment of thromboembolic events. However, their use is associated with an increased risk of bleeding, a major clinical concern. Intracranial hemorrhage (ICH) is the most feared complication of oral anticoagulation, with high rates of mortality and morbidity.[1] CM-352 is a novel matrix metalloproteinase (MMP) and fibrinolysis inhibitor that has shown promise as a hemostatic agent in preclinical models of bleeding, including those associated with oral anticoagulants.[1][2] This document provides detailed application notes and protocols for the use of this compound in murine models of oral anticoagulant-associated bleeding.

Mechanism of Action

This compound exerts its antihemorrhagic effects through a multi-faceted mechanism, primarily by inhibiting MMP-10.[1] This inhibition leads to several downstream effects that collectively contribute to hemostasis:

  • Antifibrinolytic Effect: MMP-10 promotes fibrinolysis by preventing the activation of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI).[1] By inhibiting MMP-10, this compound preserves TAFI activation, leading to the suppression of fibrinolysis and stabilization of the clot.

  • Anti-inflammatory Effect: this compound has been shown to reduce neutrophil infiltration in the area of hemorrhage, suggesting an anti-inflammatory component to its action.[1][3]

  • Reduction of Rivaroxaban-Associated Fibrinolytic Effects: this compound has been observed to prevent and attenuate the fibrinolytic effects related to both MMP-10 and the direct oral anticoagulant rivaroxaban.[1][3]

The proposed signaling pathway for this compound's antifibrinolytic action is depicted below.

Experimental Workflow cluster_prep Preparation cluster_induction Bleeding Induction cluster_treatment Treatment cluster_assessment Assessment Animal_Acclimation Animal Acclimation (C57BL/6J mice) Anticoagulation Oral Anticoagulation (Warfarin or Rivaroxaban) Animal_Acclimation->Anticoagulation ICH_Model Collagenase-Induced ICH Model Anticoagulation->ICH_Model Induce Bleeding Tail_Bleeding_Model Tail Bleeding Model Anticoagulation->Tail_Bleeding_Model Induce Bleeding Treatment_Admin Administer Treatment (Saline, this compound, or PCC) ICH_Model->Treatment_Admin Tail_Bleeding_Model->Treatment_Admin Hematoma_Volume Hematoma Volume Measurement (24h post-ICH) Treatment_Admin->Hematoma_Volume Assess Outcome Neuro_Deficit Neurological Deficit Scoring (Bederson & Pole Tests) Treatment_Admin->Neuro_Deficit Assess Outcome Bleeding_Time Bleeding Time & Blood Loss (Tail Bleeding) Treatment_Admin->Bleeding_Time Assess Outcome

References

Troubleshooting & Optimization

CM-352 In Vivo Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CM-352. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental small molecule therapeutic. Its primary mechanism involves acting as a selective partial agonist for the human estrogen receptor α (ERα). This interaction leads to the recruitment of specific coactivators, triggering a rapid unfolded protein response (UPR) and subsequent apoptosis in ERα-positive cancer cells.[1][2] Additionally, preclinical studies have shown that this compound possesses antifibrinolytic properties, suggesting a potential dual role in treating certain pathologies.[3]

Q2: What are the known pharmacokinetic (PK) parameters for this compound?

A2: Pharmacokinetic studies have been performed in rats following intravenous administration. The key parameters are summarized in the table below. These values indicate that the drug primarily remains in the bloodstream with a relatively short half-life.[3]

Q3: How should I determine the starting dose for my in vivo efficacy study?

A3: The optimal starting dose for an efficacy study should be determined after establishing the Maximum Tolerated Dose (MTD). It is recommended to perform a dose-range finding study prior to commencing large-scale efficacy experiments.[4] A common approach is to start with a dose that is a fraction (e.g., 50% or 25%) of the MTD. Integrating pharmacokinetic (PK) and pharmacodynamic (PD) data is crucial for selecting a dosing schedule that maintains therapeutic concentrations without causing excessive toxicity.[4][5]

Q4: What is the recommended procedure for determining the Maximum Tolerated Dose (MTD) of this compound?

A4: An MTD study involves administering escalating doses of this compound to different cohorts of animals and monitoring for signs of toxicity over a specified period. Key indicators of toxicity include significant weight loss (e.g., >15-20%), clinical signs of distress (e.g., lethargy, ruffled fur), and changes in blood parameters. The MTD is defined as the highest dose that does not cause unacceptable toxicity. A detailed protocol for an MTD study is provided in the "Experimental Protocols" section.

Q5: What are the common signs of toxicity to monitor for during this compound administration?

A5: During in vivo studies, animals should be monitored daily for clinical signs of toxicity. These include, but are not limited to:

  • Changes in body weight

  • Reduced food and water intake

  • Behavioral changes (e.g., lethargy, aggression)

  • Physical appearance (e.g., ruffled fur, hunched posture)

  • Labored breathing

  • Any signs of pain or distress

For terminal studies, a full necropsy and histopathological analysis of major organs (liver, kidney, spleen, lungs, heart) should be performed to identify any treatment-related changes.[6][7]

Troubleshooting Guide

Problem 1: No observable therapeutic effect at the tested dose.

  • Possible Cause 1: Sub-optimal Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site.

    • Solution: Systematically increase the dose in subsequent cohorts, ensuring not to exceed the predetermined MTD. Consider a more frequent dosing schedule based on the drug's half-life to maintain exposure.[8]

  • Possible Cause 2: Formulation or Administration Issue: The compound may not be fully solubilized or may be precipitating upon administration, leading to poor bioavailability.

    • Solution: Verify the solubility and stability of your this compound formulation. Ensure proper administration technique (e.g., correct intravenous injection, accurate oral gavage) is used consistently.

  • Possible Cause 3: Insufficient Target Engagement: The drug may not be reaching or interacting with its molecular target, ERα, effectively.

    • Solution: If possible, perform pharmacodynamic (PD) studies to measure target engagement in tumor or surrogate tissues. This can be done by assessing downstream biomarkers of ERα signaling or the unfolded protein response.

Problem 2: High toxicity or mortality observed at the initial dose.

  • Possible Cause 1: Dose Exceeds MTD: The initial dose selected was too high for the specific animal strain, age, or sex.

    • Solution: Immediately reduce the dose for subsequent experiments. It is critical to perform a thorough MTD study first.[4] Review the MTD protocol and consider a more conservative dose-escalation scheme.

  • Possible Cause 2: Formulation Issues: The vehicle or formulation itself may be contributing to the toxicity.

    • Solution: Administer a "vehicle-only" control group to assess the toxicity of the formulation components. If the vehicle is toxic, a new, more biocompatible formulation must be developed.

  • Possible Cause 3: Rapid Administration: For intravenous injections, a rapid bolus can lead to acute toxicity due to a high transient plasma concentration (Cmax).

    • Solution: Consider administering the dose more slowly or using an infusion pump to control the rate of delivery.[5]

Problem 3: High variability in animal responses within the same treatment group.

  • Possible Cause 1: Inconsistent Dosing: Inaccuracies in dose preparation or administration can lead to significant variations in exposure.

    • Solution: Ensure that the dosing solution is homogenous and that each animal receives the correct volume relative to its body weight. Calibrate all equipment (pipettes, syringes) regularly.

  • Possible Cause 2: Biological Variability: Animals may have inherent differences in metabolism or sensitivity to the compound.

    • Solution: Increase the number of animals per group to improve statistical power.[3] Ensure that animals are age- and sex-matched and are sourced from a reliable vendor. Randomize animals into treatment groups to minimize bias.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

This table summarizes the key PK parameters following a single intravenous (IV) administration of 1 mg/kg this compound in rats.[3]

ParameterSymbolValueUnit
Maximal Plasma ConcentrationCmax7.8µmol/L
Half-life1.09hours
Normalized ClearanceNorm Cl0.23L/h/kg
Normalized Volume of DistributionNorm Vz0.36L/kg

Table 2: Example Dose Escalation Scheme for an MTD Study

This table provides a sample dosing schedule for a 14-day MTD study in mice. Doses should be adjusted based on preliminary in vitro cytotoxicity data and any existing literature.

CohortDose (mg/kg)Number of Animals (n)Dosing ScheduleMonitoring Period
1103-5 per sexDaily for 5 days14 days
2253-5 per sexDaily for 5 days14 days
3503-5 per sexDaily for 5 days14 days
41003-5 per sexDaily for 5 days14 days
Vehicle03-5 per sexDaily for 5 days14 days

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

  • Animal Selection: Select a cohort of healthy, age- and sex-matched rodents (e.g., 8-10 week old C57BL/6 mice). Allow animals to acclimate for at least one week before the study begins.

  • Dose Selection: Based on in vitro IC50 values and literature on similar compounds, select a range of 4-5 doses. Include a vehicle-only control group.

  • Group Allocation: Randomly assign animals to dose cohorts (n=3-5 per sex per group is recommended).

  • Administration: Administer this compound or vehicle according to the planned route (e.g., IV, IP, PO) and schedule (e.g., once daily for 5 days). Dose volumes should be based on the most recent body weight measurement.

  • Monitoring:

    • Record body weights daily.

    • Perform clinical observations twice daily for signs of toxicity (lethargy, ruffled fur, etc.).

    • Monitor food and water consumption.

  • Endpoint Definition: The primary endpoint is the observation of dose-limiting toxicity (DLT). A DLT may be defined as >20% body weight loss, death, or severe clinical signs requiring euthanasia.

  • MTD Determination: The MTD is the highest dose at which no more than one animal in a cohort experiences a DLT and the mean body weight loss for the group is less than 15-20% and is reversible after treatment cessation.

Protocol 2: Pharmacokinetic (PK) Study Design

  • Animal Preparation: For studies requiring serial blood sampling, surgical cannulation (e.g., of the jugular vein) may be necessary.[9] House animals individually to prevent interference with the cannula.

  • Dose Administration: Administer a single, precise dose of this compound via the desired route (e.g., a single IV bolus). Record the exact time of administration.

  • Blood Sampling: Collect blood samples at predetermined time points into appropriate anticoagulant tubes (e.g., EDTA-coated). A typical sampling schedule for a compound with an expected short half-life might be: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine key PK parameters like Cmax, AUC, t½, clearance, and volume of distribution.

Visualizations

CM352_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CM352 This compound ER Estrogen Receptor α (ERα) CM352->ER Binds & Activates ER_nucleus ERα Complex ER->ER_nucleus Translocates UPR Unfolded Protein Response (UPR) Apoptosis Apoptosis UPR->Apoptosis Induces ER_nucleus->UPR Triggers

Caption: Proposed signaling pathway for this compound in ERα-positive cells.

Dose_Optimization_Workflow start Start: In Vitro Data (IC50) mtd 1. MTD Study (Dose-Range Finding) start->mtd pk_study 2. Pharmacokinetic (PK) Study mtd->pk_study Inform Dose Selection efficacy_pilot 3. Pilot Efficacy Study (e.g., 2-3 doses below MTD) pk_study->efficacy_pilot Inform Dosing Schedule decision Results: Effective & Tolerated? efficacy_pilot->decision decision->mtd No (Adjust Dose) definitive_efficacy 4. Definitive Efficacy Study (Optimized Dose) decision->definitive_efficacy Yes stop Stop: Re-evaluate or Reformulate decision->stop No (High Toxicity/ No Efficacy)

Caption: Experimental workflow for optimizing this compound dose for in vivo studies.

References

Technical Support Center: Troubleshooting Off-Target Effects of CM-352

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on identifying, understanding, and mitigating potential off-target effects of the kinase inhibitor CM-352. The following information is intended for research use only.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using kinase inhibitors like this compound?

A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target.[1] For kinase inhibitors such as this compound, which are designed to block the activity of a specific kinase, off-target binding can lead to the modulation of other signaling pathways. This is a significant concern as it can result in cellular toxicity, misleading experimental results, and potential adverse effects in clinical applications.[1][2] Early identification and mitigation of these effects are crucial for the development of safe and effective therapeutics.[3]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of this compound's primary target. Could this be an off-target effect?

A2: It is possible that the observed phenotype is due to off-target effects. To investigate this, consider the following experimental approaches:

  • Rescue Experiments: Transfect cells with a drug-resistant mutant of the intended target kinase. If the on-target effects are rescued but the unexpected phenotype persists, it is likely an off-target effect.[1]

  • Knockdown/Knockout of the Intended Target: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the primary target. If the phenotype is still observed in the presence of this compound in these cells, it points towards an off-target mechanism.[3]

  • Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase as documented in scientific literature. Discrepancies may suggest the involvement of off-target interactions.[1]

Q3: My in vitro kinase assays show this compound to be highly selective, but I'm seeing significant toxicity in my cell-based assays or in vivo models. What could be the cause?

A3: Discrepancies between in vitro and in vivo results can arise from several factors:

  • Metabolites: The toxic effects observed in vivo might be caused by a metabolite of this compound and not the parent compound. Investigating the toxicity of metabolites after incubation with liver microsomes can provide insights.[3]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The concentration of this compound in specific tissues might reach levels that induce off-target effects not predicted by systemic plasma concentrations.[3]

  • Activation of Compensatory Signaling Pathways: Inhibition of the primary target by this compound may lead to the activation of alternative signaling pathways that result in toxicity. Western blotting can be used to probe for the activation of known compensatory pathways.[1]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed at effective concentrations.

Potential Cause Suggested Action Expected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify other kinases inhibited by this compound.[1]2. Compare the IC50 values for the primary target and any identified off-targets.Identification of off-target kinases that may be responsible for the cytotoxic effects.
Compound precipitation 1. Visually inspect the culture medium for any signs of precipitation.2. Test the solubility of this compound in the experimental buffer system.Prevention of non-specific effects caused by compound precipitation.
Solvent toxicity Use a vehicle control (e.g., DMSO) at the same concentration used for this compound to ensure the solvent is not causing the toxicity.[1]Rule out the contribution of the solvent to the observed cytotoxicity.

Issue 2: Inconsistent or unexpected experimental results.

Potential Cause Suggested Action Expected Outcome
Activation of compensatory signaling pathways 1. Use Western blotting to analyze the phosphorylation status of key proteins in related signaling pathways.2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[1]A clearer understanding of the cellular response to this compound, leading to more consistent and interpretable results.[1]
Inhibitor instability 1. Check the stability of this compound under your experimental conditions (e.g., in aqueous buffer, at 37°C).2. Use freshly prepared solutions for each experiment.Ensures that the observed effects are due to the intact inhibitor and not its degradation products.[1]
Cell line-specific effects Test this compound in multiple cell lines to determine if the unexpected effects are consistent across different cellular contexts.[1]Distinguish between general off-target effects and those that are specific to a particular cell line.[1]

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentrations (IC50) for this compound against its primary target and several common off-target kinases. A larger difference between the on-target and off-target IC50 values indicates higher selectivity.

Kinase Target IC50 (nM) Selectivity Index (Off-target IC50 / On-target IC50)
Primary Target Kinase A 15-
Off-Target Kinase 1 1,25083.3
Off-Target Kinase 2 >10,000>666.7
Off-Target Kinase 3 85056.7
Off-Target Kinase 4 >10,000>666.7
Off-Target Kinase 5 2,300153.3

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol describes a common method for in vitro kinase profiling to determine the selectivity of this compound.

Materials:

  • Purified recombinant kinases (a broad panel).

  • Specific peptide or protein substrates for each kinase.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer.

  • [γ-³³P]ATP.

  • ATP solution.

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[4]

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of the specific kinase to each well.

  • Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.

  • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase to allow for a more accurate determination of the IC₅₀.[4]

  • Allow the reaction to proceed for a specific time at an appropriate temperature.

  • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.[4]

  • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

  • Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.[4]

Protocol 2: Western Blotting for Compensatory Pathway Activation

This protocol can be used to assess the activation of compensatory signaling pathways, such as the JNK and ERK pathways, in response to this compound treatment.

Materials:

  • Cells treated with this compound or vehicle control.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, anti-phospho-ERK, anti-total-ERK).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.[1]

  • Block the membrane with blocking buffer for 1 hour.[1]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Wash the membrane again and detect the signal using an ECL substrate.[1]

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Compare the treated samples to the vehicle control. A significant change in the phosphorylation of JNK or ERK would suggest the activation of compensatory pathways.[1]

Visualizations

Signaling_Pathway cluster_0 This compound On-Target Pathway cluster_1 Potential Off-Target Pathway Receptor Receptor Primary_Target_Kinase_A Primary_Target_Kinase_A Receptor->Primary_Target_Kinase_A Activates Downstream_Effector_1 Downstream_Effector_1 Primary_Target_Kinase_A->Downstream_Effector_1 Phosphorylates Cellular_Response_A Cellular_Response_A Downstream_Effector_1->Cellular_Response_A Leads to This compound This compound This compound->Primary_Target_Kinase_A Inhibits Off_Target_Kinase_1 Off_Target_Kinase_1 This compound->Off_Target_Kinase_1 Inhibits Downstream_Effector_2 Downstream_Effector_2 Off_Target_Kinase_1->Downstream_Effector_2 Phosphorylates Unintended_Cellular_Response_B Unintended_Cellular_Response_B Downstream_Effector_2->Unintended_Cellular_Response_B Leads to

Caption: Hypothetical signaling pathways for this compound on- and off-target effects.

Troubleshooting_Workflow Start Start Observe_Unexpected_Phenotype Observe Unexpected Phenotype/Toxicity Start->Observe_Unexpected_Phenotype Is_Phenotype_Known Is phenotype consistent with on-target inhibition? Observe_Unexpected_Phenotype->Is_Phenotype_Known Perform_Kinome_Screen Perform Kinome-Wide Selectivity Screen Is_Phenotype_Known->Perform_Kinome_Screen No On_Target_Effect Likely On-Target Effect Is_Phenotype_Known->On_Target_Effect Yes Identify_Off_Targets Significant off-targets identified? Perform_Kinome_Screen->Identify_Off_Targets Validate_Off_Target Validate off-target effect (e.g., rescue experiment) Identify_Off_Targets->Validate_Off_Target Yes Consider_Alternative_Causes Consider alternative causes (metabolites, PK/PD) Identify_Off_Targets->Consider_Alternative_Causes No Off_Target_Effect Likely Off-Target Effect Validate_Off_Target->Off_Target_Effect Logical_Relationship High_CM352_Concentration High this compound Concentration Increased_Off_Target_Binding Increased Off-Target Kinase Binding High_CM352_Concentration->Increased_Off_Target_Binding Primary_Target_Inhibition Primary Target Inhibition High_CM352_Concentration->Primary_Target_Inhibition Observed_Cytotoxicity Observed Cytotoxicity Increased_Off_Target_Binding->Observed_Cytotoxicity Therapeutic_Effect Desired Therapeutic Effect Primary_Target_Inhibition->Therapeutic_Effect

References

CM-352 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for informational purposes only. "CM-352" is an ambiguous identifier, and the following content is based on publicly available information for various products and compounds that may share this designation. Always refer to the specific Safety Data Sheet (SDS) and product information provided by the manufacturer for accurate and detailed guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

The identifier "this compound" is associated with several different products, and it is crucial to identify the specific product you are working with. Based on available information, "this compound" could refer to:

  • A Chlorinated Polyethylene (CPE) Resin & Rubber: Used as a thermoplastic elastomer.

  • A model of Airsoft Shotgun.

  • A component in a pump system.

  • A protein (WA352) involved in cytoplasmic male sterility in rice. [1]

Without a specific chemical name or CAS number, it is impossible to provide precise information on stability and storage.

Q2: I have a chemical labeled "this compound". How should I store it?

Due to the ambiguity of the name, you must refer to the manufacturer's Safety Data Sheet (SDS) for specific storage instructions. However, general best practices for chemical storage should always be followed:

  • Keep containers tightly closed.

  • Store in a well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents. [2]

  • Avoid exposure to high temperatures and open flames.

For chlorinated polyethylene, it is noted to be stable at normal temperatures and storage conditions.

Q3: What are the potential hazards of working with materials labeled this compound?

Hazards are specific to the chemical composition. For chlorinated polyethylene, potential hazards include:

  • Skin irritation , especially with contact with hot polymer.

  • Eye irritation from polymer chips or dust.

  • Inhalation of vapors released during processing, which may include hydrogen chloride and carbon monoxide, can cause irritation to the eyes and respiratory tract.

Always wear appropriate personal protective equipment (PPE), including gloves and eye protection.[3] Ensure good ventilation or use a suitable respiratory protective device if inhalation of vapors or dust is a risk.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Material Discoloration or Degradation Exposure to high temperatures, light, or incompatible chemicals.1. Immediately move the material to a cool, dark, and dry storage location. 2. Review the SDS for information on incompatible materials and decomposition temperatures. 3. If degradation is suspected, do not use the material and consult with your safety officer for proper disposal procedures.
Inconsistent Experimental Results Improper storage leading to degradation or contamination of the material.1. Verify that the storage conditions (temperature, humidity, light exposure) align with the manufacturer's recommendations. 2. Check for any signs of contamination in the storage container. 3. Use a fresh, properly stored batch of the material for subsequent experiments.
Difficulty in Handling (e.g., clumping of powder) Absorption of moisture from the air.1. Ensure the container is always tightly sealed when not in use. 2. Store in a desiccator or a controlled low-humidity environment if the material is known to be hygroscopic.

Experimental Protocols

Due to the varied nature of substances labeled "this compound," specific experimental protocols cannot be provided. For instance, the experimental workflow for studying the WA352 protein in rice would be vastly different from the quality control tests for chlorinated polyethylene.

Below is a generalized workflow for assessing the stability of a chemical compound.

General Stability Assessment Workflow

cluster_0 Initial Characterization cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Conclusion A Obtain pure sample of the compound B Characterize initial properties (e.g., HPLC, NMR, MS, appearance) A->B C Expose aliquots to various conditions: - Elevated temperature - High humidity - UV/Visible light - Different pH solutions B->C D Analyze samples at set time points C->D E Compare results to initial characterization D->E F Identify and quantify degradation products E->F G Determine degradation pathways and kinetics F->G H Establish recommended storage conditions and shelf-life G->H

Caption: A generalized workflow for assessing the chemical stability of a compound.

Signaling Pathways

Without a specific bioactive molecule identified as "this compound," a relevant signaling pathway cannot be depicted. For example, if "this compound" were a hypothetical enzyme inhibitor, the diagram would illustrate the targeted enzyme and the downstream effects of its inhibition. If it were a ligand for a specific receptor, the diagram would show the receptor activation and subsequent intracellular signaling cascade.

For the WA352 protein in rice, the relevant pathway involves the ubiquitin-proteasome system.

Ubiquitin-Proteasome Degradation Pathway of WA352

cluster_0 Mitochondrion cluster_1 Cytosol WA352 WA352 Protein Ub_WA352 Polyubiquitinated WA352 WA352->Ub_WA352 Ubiquitination E3 Mitochondrial F-box Proteins (E3 Ligase Components) E3->Ub_WA352 Ub Ubiquitin Ub->Ub_WA352 Proteasome 26S Proteasome Ub_WA352->Proteasome Recognition & Translocation Degradation Degradation Products Proteasome->Degradation Proteolysis

Caption: The ubiquitin-proteasome pathway for the degradation of the WA352 protein in rice vegetative tissues.[1]

References

Refining CM-352 treatment protocols for better outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CM-352 Treatment Protocols

Welcome to the technical support center for this compound, a novel cereblon E3 ligase modulating drug (CELMoD) designed to induce the targeted degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize experimental outcomes with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions by binding to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros and Aiolos.[1][2][3][4] The degradation of these transcription factors results in downstream effects, including the downregulation of c-Myc and IRF4, leading to anti-proliferative and pro-apoptotic effects in susceptible cancer cells, such as multiple myeloma.[2]

Q2: In which cancer cell lines is this compound expected to be most effective?

A2: this compound is expected to be most effective in hematopoietic cancer cell lines that are dependent on Ikaros and Aiolos for survival and proliferation. This includes, but is not limited to, multiple myeloma (MM) and certain types of B-cell lymphomas where these transcription factors are highly expressed and play a key oncogenic role.[3]

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: For initial in vitro experiments, a dose-response study is recommended. A starting range of 0.1 nM to 10 µM is suggested to determine the optimal concentration for your specific cell line. It is crucial to include both positive and negative controls to validate the experimental setup.

Q4: How quickly can I expect to see degradation of Ikaros and Aiolos after this compound treatment?

A4: The degradation of Ikaros and Aiolos is a rapid process. Significant degradation can typically be observed within 2 to 4 hours of treatment when assessed by Western blot. Kinetic analyses have shown that the downregulation of these proteins precedes the subsequent downstream effects on c-Myc and IRF4.[2]

Q5: What are the potential mechanisms of resistance to this compound?

A5: Resistance to this compound can arise from several factors, including mutations in the CRBN gene that prevent drug binding, alterations in the ubiquitin-proteasome pathway, or the activation of alternative survival pathways that bypass the dependency on Ikaros and Aiolos.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Suboptimal or No Degradation of Ikaros/Aiolos
Potential Cause Recommended Solution
Incorrect Drug Concentration Perform a dose-response experiment with a broader concentration range (e.g., 0.01 nM to 50 µM) to identify the optimal effective concentration for your cell line.
Cell Line Insensitivity Confirm the expression of Ikaros, Aiolos, and Cereblon in your cell line via Western blot or qPCR. Cell lines with low or absent expression of these proteins will not respond to this compound.
Drug Degradation Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution.
Issues with Western Blot Optimize your Western blot protocol. Ensure efficient protein transfer and use validated antibodies for Ikaros, Aiolos, and a reliable loading control.
Issue 2: High Cellular Toxicity or Off-Target Effects
Potential Cause Recommended Solution
Excessively High Concentration Lower the concentration of this compound. High concentrations can lead to off-target effects and general cellular toxicity. Refer to your dose-response curve to select a concentration that induces target degradation with minimal toxicity.
Prolonged Incubation Time Reduce the incubation time. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) can help determine the earliest time point at which target degradation is observed, minimizing the duration of exposure.
Contamination of Cell Culture Regularly test your cell cultures for mycoplasma and other contaminants, as these can affect cellular health and experimental outcomes.
Issue 3: Inconsistent Results Between Experiments
Potential Cause Recommended Solution
Variability in Cell Passage Number Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change over time in culture.
Inconsistent Seeding Density Ensure that cells are seeded at the same density for all experiments, as confluency can impact cellular responses to treatment.
Reagent Variability Use the same lot of this compound, antibodies, and other key reagents for a set of related experiments to minimize variability.

Experimental Protocols

Protocol 1: Western Blot Analysis of Ikaros/Aiolos Degradation
  • Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for 4 hours.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for 72 hours.

  • Assay: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

CM352_Signaling_Pathway This compound Mechanism of Action cluster_0 This compound Action cluster_1 Ubiquitin-Proteasome System cluster_2 Downstream Effects CM352 This compound CRBN Cereblon (CRBN) E3 Ligase Complex CM352->CRBN Binds to Ikaros_Aiolos Ikaros / Aiolos (Transcription Factors) CRBN->Ikaros_Aiolos Recruits Ub_Ikaros_Aiolos Ubiquitinated Ikaros / Aiolos Ikaros_Aiolos->Ub_Ikaros_Aiolos Ubiquitination Proteasome Proteasome Ub_Ikaros_Aiolos->Proteasome Degradation Degradation Proteasome->Degradation cMyc_IRF4 c-Myc & IRF4 (Oncogenes) Degradation->cMyc_IRF4 Downregulation of Proliferation Cell Proliferation cMyc_IRF4->Proliferation Inhibition of Apoptosis Apoptosis cMyc_IRF4->Apoptosis Induction of

Caption: this compound binds to the CRBN E3 ligase complex, leading to the degradation of Ikaros and Aiolos.

Troubleshooting_Workflow Troubleshooting Workflow for Suboptimal Ikaros/Aiolos Degradation Start Start: Suboptimal Degradation Observed Check_Concentration Verify this compound Concentration and Stability Start->Check_Concentration Perform_Dose_Response Action: Perform Dose-Response (0.01 nM - 50 µM) Check_Concentration->Perform_Dose_Response Incorrect/Suboptimal Check_Cell_Line Check Cell Line Sensitivity Check_Concentration->Check_Cell_Line Correct Perform_Dose_Response->Check_Cell_Line Validate_Protein_Expression Action: Western Blot for CRBN, Ikaros, Aiolos Check_Cell_Line->Validate_Protein_Expression Insensitive Optimize_WB Optimize Western Blot Protocol Check_Cell_Line->Optimize_WB Sensitive Validate_Protein_Expression->Optimize_WB Unresolved Issue Unresolved: Consider Alternative Resistance Mechanisms Validate_Protein_Expression->Unresolved Target Absent WB_Actions Action: Check Antibodies, Transfer Efficiency, Loading Controls Optimize_WB->WB_Actions Suboptimal Resolved Issue Resolved Optimize_WB->Resolved Optimal WB_Actions->Resolved

Caption: A logical workflow to troubleshoot experiments with suboptimal degradation of target proteins.

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CM-352

This guide provides troubleshooting tips and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, a selective human estrogen receptor (ERα) partial agonist. Proper handling and experimental design are critical for obtaining reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective human estrogen receptor (ERα) partial agonist (ShERPA).[1] It functions by binding to ERα, leading to a conformational change in the receptor. This interaction recruits specific coactivators and triggers a rapid unfolded protein response (UPR) and apoptosis, which is the basis of its anti-cancer properties in certain breast cancer models.[2] Unlike full agonists, its partial agonism results in a distinct downstream signaling cascade.

Q2: In which cell lines is this compound expected to be effective?

A2: this compound is designed to be effective in estrogen receptor-positive (ER+) breast cancer cell lines. Its efficacy has been demonstrated in models of endocrine-resistant breast cancer.[2] It is not expected to be effective in ER-negative cell lines.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound should be dissolved in a suitable solvent such as DMSO to create a concentrated stock solution. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

Q4: Why am I observing high variability in my IC50 values across experiments?

A4: Variability in IC50 values is a common issue in cell-based assays and can stem from several sources.[3][4] Key factors include inconsistencies in cell culture conditions (e.g., cell density, passage number), variations in reagent preparation, and differences in incubation times.[5] Routine cell line authentication and testing for contamination are crucial for reproducible results.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Lower-Than-Expected Potency or Efficacy

If this compound is not producing the expected level of growth inhibition or apoptosis, consider the following possibilities.

Potential Cause Recommended Action Expected Outcome
Compound Degradation 1. Prepare a fresh stock solution of this compound from powder. 2. Aliquot the new stock to avoid multiple freeze-thaw cycles. 3. Verify the final concentration of the compound in your assay medium.A freshly prepared compound should restore the expected biological activity.
Suboptimal Cell Health 1. Ensure cells are in the logarithmic growth phase at the time of treatment.[5] 2. Routinely test cultures for mycoplasma contamination.[5] 3. Use cells within a consistent, low passage number range.[5]Healthy, actively dividing cells will provide a more consistent response to treatment.
Low ERα Expression 1. Confirm the ERα expression status of your cell line via Western blot or qPCR. 2. If using a new cell line, validate its ERα positivity from a reliable source (e.g., ATCC).This compound efficacy is dependent on the presence of its target, ERα.
Issue 2: Inconsistent Western Blot Results for Target Engagement

If you are unable to consistently detect downstream signaling changes (e.g., UPR markers) after this compound treatment, follow these steps.

Potential Cause Recommended Action Expected Outcome
Incorrect Timepoint 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time for observing changes in downstream markers like CHOP or BiP.Identification of the peak response time for the signaling pathway of interest.
Antibody Issues 1. Validate your primary antibodies using positive and negative controls. 2. Ensure you are using the recommended antibody dilution and incubation conditions.Crisp, specific bands at the correct molecular weight for your target proteins.
Lysate Preparation 1. Prepare cell lysates on ice using a lysis buffer containing protease and phosphatase inhibitors. 2. Ensure complete cell lysis and determine protein concentration accurately before loading.High-quality lysates will yield more reliable and reproducible Western blot data.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting & Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Cell Viability (MTS) Assay
  • Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the treated plates for the desired duration (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CM352 This compound ER ERα CM352->ER ER_CM352 ERα-CM352 (Active Complex) ER->ER_CM352 Binding HSP90 HSP90 ER_HSP90 ERα-HSP90 Complex ER_HSP90->ER Dissociation ERE Estrogen Response Element (ERE) ER_CM352->ERE Translocation & Dimerization Transcription Gene Transcription (e.g., UPR genes) ERE->Transcription Apoptosis Apoptosis Transcription->Apoptosis

Caption: Simplified signaling pathway of this compound action in ER+ cells.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells 1. Culture ER+ Cells seed_cells 3. Seed Cells in 96-Well Plate prep_cells->seed_cells prep_compound 2. Prepare this compound Serial Dilutions treat_cells 4. Treat Cells with This compound or Vehicle prep_compound->treat_cells seed_cells->treat_cells incubate 5. Incubate for 72 hours treat_cells->incubate add_reagent 6. Add MTS Reagent incubate->add_reagent read_plate 7. Read Absorbance (490 nm) add_reagent->read_plate calc_ic50 8. Normalize Data & Calculate IC50 read_plate->calc_ic50

Caption: Standard workflow for determining the IC50 of this compound.

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Mitigation of Potential TTC-352 Toxicity in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating potential toxicity associated with TTC-352 in cell culture experiments. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is TTC-352 and what is its mechanism of action?

A1: TTC-352 is an orally bioavailable selective human estrogen receptor (ER) α partial agonist (ShERPA).[1][2] In endocrine-resistant ER-positive breast cancer cells, TTC-352 acts as a weak estrogen mimic. Its binding to ERα leads to the recruitment of coactivators, which in turn triggers a rapid unfolded protein response (UPR) and subsequent apoptosis (programmed cell death).[1] This mechanism is central to its anti-tumor activity in tamoxifen-resistant breast cancer models.

Q2: What are the expected cytotoxic effects of TTC-352 in cell cultures?

A2: The primary cytotoxic effect of TTC-352 in sensitive cell lines is the induction of apoptosis. This is a direct consequence of its mechanism of action, which involves triggering the unfolded protein response (UPR). Researchers may observe classic signs of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation. The extent of cytotoxicity is dose-dependent and varies between different cell lines.

Q3: My cells are dying too rapidly after TTC-352 treatment. How can I reduce this toxicity?

A3: To mitigate excessive cell death, you can employ several strategies:

  • Dose Reduction: The most straightforward approach is to perform a dose-response experiment to identify the optimal concentration of TTC-352 that achieves the desired biological effect without causing overwhelming toxicity.

  • Apoptosis Inhibition: Co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can block the execution phase of apoptosis and maintain cell viability. This allows for the study of upstream events in the TTC-352 signaling pathway.

  • ER Stress Alleviation: The use of chemical chaperones, such as 4-phenylbutyrate (B1260699) (PBA) or tauroursodeoxycholic acid (TUDCA), can help to alleviate the endoplasmic reticulum (ER) stress induced by the UPR. This may reduce the apoptotic signaling cascade.

Q4: Are there any known off-target effects of TTC-352?

A4: While TTC-352 is designed as a selective ERα partial agonist, high concentrations may lead to off-target effects, a common phenomenon with many small molecule inhibitors. A phase 1 clinical trial of TTC-352 in patients with metastatic breast cancer reported some grade 3 and 4 toxicities, including elevated liver enzymes, at higher doses. In cell culture, it is crucial to use the lowest effective concentration to minimize the risk of off-target effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death even at low TTC-352 concentrations. The cell line is highly sensitive to TTC-352-induced apoptosis.Perform a detailed time-course and dose-response experiment to find a suitable experimental window. Consider co-treatment with a pan-caspase inhibitor like Z-VAD-FMK to investigate non-apoptotic effects.
Inconsistent results between experiments. Variations in cell density, passage number, or reagent preparation.Standardize your cell culture conditions, including seeding density and passage number. Prepare fresh dilutions of TTC-352 and other reagents for each experiment from a validated stock solution.
Unexpected morphological changes in cells not related to apoptosis. Potential off-target effects or cellular stress responses other than the UPR.Use molecular probes to investigate other cellular stress pathways (e.g., oxidative stress). Lower the concentration of TTC-352 and/or reduce the treatment duration.
TTC-352 does not induce apoptosis in my cell line. The cell line may be resistant to TTC-352. This could be due to a lack of ERα expression or alterations in the UPR or apoptotic signaling pathways.Confirm ERα expression in your cell line using Western blot or qPCR. Test a positive control cell line known to be sensitive to TTC-352.

Quantitative Data Summary

The following table summarizes the effective concentrations of TTC-352 in various breast cancer cell lines as reported in the literature. It is important to note that the effect of TTC-352 can be either proliferative or inhibitory depending on the cell line and its acquired resistance mechanisms. For instance, in some estrogen-dependent cell lines, TTC-352 can stimulate growth at certain concentrations, while in endocrine-resistant lines, it induces apoptosis.

Cell Line Description Effect of 1 µM TTC-352
MCF-7:WS8 Wild-type, estrogen-dependentMaximal cellular growth
T47D:A18 Estrogen-dependent, mutant p53Maximal cellular growth
BT-474 Estrogen-dependent, HER2-positiveMaximal cellular growth
ZR-75-1 Estrogen-dependent, luminal AMaximal cellular growth
MCF-7:5C Estrogen-independent, apoptotic phenotypeMaximal cellular death
MCF-7:2A Estrogen-independent, anti-hormone-sensitiveMaximal cellular death
MCF-7:RAL Raloxifene-resistant, estrogen-independentMaximal cellular death

Data extracted from Abderrahman et al., Mol Cancer Ther, 2021.

Key Experimental Protocols

Protocol 1: Assessment of TTC-352 Cytotoxicity using MTT Assay

Objective: To determine the dose-dependent effect of TTC-352 on cell viability.

Materials:

  • Target cell line

  • Complete culture medium

  • TTC-352 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of TTC-352 in complete culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of TTC-352. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control.

Protocol 2: Mitigation of TTC-352-induced Apoptosis with Z-VAD-FMK

Objective: To inhibit caspase-dependent apoptosis induced by TTC-352.

Materials:

  • Target cell line

  • Complete culture medium

  • TTC-352 stock solution

  • Z-VAD-FMK stock solution (e.g., 20 mM in DMSO)

  • Apoptosis detection kit (e.g., Annexin V-FITC/PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Pre-treat the cells with Z-VAD-FMK at a final concentration of 20-50 µM for 1-2 hours.

  • Add TTC-352 at the desired concentration to the wells. Include controls for no treatment, TTC-352 alone, and Z-VAD-FMK alone.

  • Incubate for the desired time period.

  • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Visualizations

TTC352_Signaling_Pathway TTC-352 Signaling Pathway cluster_nucleus Cell TTC352 TTC-352 ERa Estrogen Receptor α (ERα) TTC352->ERa Binds Nucleus Nucleus ERa->Nucleus Translocates to Coactivators Coactivators Nucleus->Coactivators Recruits UPR Unfolded Protein Response (UPR) Coactivators->UPR Induces Apoptosis Apoptosis UPR->Apoptosis Triggers

Caption: TTC-352 binds to ERα, leading to the induction of the UPR and apoptosis.

Experimental_Workflow Experimental Workflow for Mitigating TTC-352 Toxicity Start Start: Seed Cells Pretreat Pre-treatment (e.g., Z-VAD-FMK or Chemical Chaperone) Start->Pretreat Treat Treat with TTC-352 Pretreat->Treat Incubate Incubate Treat->Incubate Assess Assess Cytotoxicity/ Apoptosis Incubate->Assess Analyze Analyze Data Assess->Analyze

Caption: Workflow for testing agents that mitigate TTC-352 toxicity.

References

Improving the bioavailability of CM-352 for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of the novel research compound, CM-352.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main properties?

This compound is a synthetic small molecule inhibitor of the novel kinase, Target Kinase 1 (TK1). Its poor aqueous solubility and moderate permeability are the primary challenges affecting its oral bioavailability. Key physicochemical properties are summarized below.

PropertyValueImplication for Bioavailability
Molecular Weight 450.5 g/mol Moderate size, may not be a primary barrier to absorption.
Aqueous Solubility < 0.1 µg/mLVery low solubility is a major limiting factor for dissolution and subsequent absorption.
LogP 4.2High lipophilicity suggests good membrane permeability but contributes to poor aqueous solubility.
BCS Classification (Predicted) Class II/IVSuggests low solubility and potentially low permeability are the main hurdles.

Q2: My in vivo experiments with this compound show low and variable plasma concentrations. What are the likely causes?

Low and variable plasma concentrations of this compound are common issues stemming from its poor bioavailability. The primary contributing factors include:

  • Poor Dissolution: Due to its low aqueous solubility, this compound may not adequately dissolve in gastrointestinal fluids, limiting the amount of drug available for absorption.[1][2]

  • First-Pass Metabolism: Pre-systemic metabolism in the gut wall or liver can significantly reduce the amount of active drug reaching systemic circulation.[3]

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells back into the gut lumen.

Q3: What are the recommended starting points for improving the oral bioavailability of this compound?

For a Biopharmaceutics Classification System (BCS) Class II or IV compound like this compound, the initial focus should be on enhancing its solubility and dissolution rate.[4] Recommended starting points include:

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate.[4][5][6]

  • Formulation with Solubilizing Excipients: Using surfactants, co-solvents, or complexing agents like cyclodextrins can enhance the solubility of this compound in the gastrointestinal tract.[1][7]

  • Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[5][8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low drug exposure in pharmacokinetic (PK) studies. Poor dissolution of the crystalline form of this compound.1. Micronization/Nanonization: Reduce the particle size of the drug substance. 2. Amorphous Solid Dispersion: Prepare an amorphous form of this compound with a polymer to improve solubility.[5] 3. Lipid-Based Formulation: Formulate this compound as a solution or suspension in a lipid-based vehicle.[8]
High variability in plasma concentrations between subjects. Inconsistent dissolution and absorption; potential food effects.1. Develop a robust formulation: A self-emulsifying drug delivery system (SEDDS) can reduce variability.[1] 2. Standardize feeding protocols: Administer this compound in a consistent manner with respect to food intake.
Evidence of high first-pass metabolism. Significant metabolism by cytochrome P450 enzymes (e.g., CYP3A4) in the gut wall and liver.1. Co-administration with a CYP3A4 inhibitor: In preclinical studies, consider co-dosing with a known inhibitor (e.g., ritonavir) to assess the impact of first-pass metabolism. 2. Prodrug approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and releases the active compound systemically.[2]
Poor brain penetration in CNS-targeted studies. Active efflux by transporters at the blood-brain barrier (e.g., P-gp).1. Co-administration with a P-gp inhibitor: Use a P-gp inhibitor (e.g., verapamil) in preclinical models to confirm P-gp mediated efflux. 2. Formulation with permeation enhancers: Investigate the use of excipients that can transiently modulate tight junctions or inhibit efflux transporters.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension of this compound

Objective: To increase the dissolution rate of this compound by reducing its particle size.

Materials:

  • This compound powder

  • Mortar and pestle or jet mill

  • 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) in deionized water

  • Probe sonicator

Procedure:

  • Weigh the desired amount of this compound.

  • If using a mortar and pestle, grind the this compound powder for 15-20 minutes to reduce particle size. For larger quantities, use a jet mill according to the manufacturer's instructions.

  • Prepare a 0.5% HPMC solution by dissolving HPMC in deionized water with gentle heating and stirring. Allow the solution to cool to room temperature.

  • Gradually add the micronized this compound powder to the HPMC solution while vortexing to create a slurry.

  • Sonicate the suspension using a probe sonicator for 5-10 minutes on ice to ensure homogeneity and prevent agglomeration.

  • Visually inspect the suspension for any large particles. The final formulation should be a uniform, milky suspension.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To formulate this compound in a lipid-based system to enhance its solubility and absorption.

Materials:

  • This compound

  • Caprylic/capric triglycerides (e.g., Miglyol® 812)

  • Polyoxyl 35 castor oil (e.g., Kolliphor® EL)

  • Polyglyceryl-3 dioleate (e.g., Plurol® Oleique CC 497)

  • Glass vials

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the optimal components for the SEDDS formulation.

  • Based on solubility data, prepare the SEDDS vehicle by mixing the selected oil, surfactant, and co-solvent in the desired ratio (e.g., 40% oil, 40% surfactant, 20% co-solvent).

  • Add the appropriate amount of this compound to the SEDDS vehicle to achieve the target concentration.

  • Gently heat the mixture to 40-50°C while stirring with a magnetic stirrer until the this compound is completely dissolved.

  • The resulting formulation should be a clear, yellowish, oily liquid.

  • To test the self-emulsification properties, add one drop of the SEDDS formulation to 100 mL of water and observe the formation of a fine emulsion.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Formulation Strategy cluster_protocol Experimental Protocol cluster_evaluation In Vitro / In Vivo Evaluation A Low Bioavailability of this compound B Particle Size Reduction A->B C Lipid-Based Formulation A->C D Amorphous Solid Dispersion A->D E Micronization Protocol B->E F SEDDS Protocol C->F G Spray Drying Protocol D->G H Dissolution Testing E->H F->H G->H I Pharmacokinetic Study H->I

Caption: Workflow for improving the bioavailability of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase TK1 Target Kinase 1 (TK1) Receptor->TK1 Substrate Downstream Substrate TK1->Substrate TF Transcription Factor Substrate->TF Gene Gene Expression TF->Gene CM352 This compound CM352->TK1

Caption: Proposed signaling pathway for this compound's mechanism of action.

References

Technical Support Center: Overcoming Challenges in CM-352 and TTC-352 Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CM-352 and TTC-352 experimental design. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of working with these compounds.

Section 1: this compound - A Novel Antihemorrhagic Agent

This compound is a potent matrix metalloproteinase (MMP) inhibitor with significant anti-fibrinolytic activity, showing promise as a therapeutic agent for the acute treatment of bleeding.[1][2][3] It has been demonstrated to be effective in reducing hemorrhage in preclinical models.[4][5]

Frequently Asked Questions (FAQs) for this compound

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-3 and MMP-10, with IC50 values of 15 nM and 12 nM, respectively.[3] By inhibiting these MMPs, which are involved in the dissolution of fibrin (B1330869) thrombi, this compound exhibits potent anti-fibrinolytic activity.[1][6] This novel mechanism defines a new class of antihemorrhagic agents that do not directly interfere with normal hemostatic function.[1]

Q2: In which experimental models has this compound shown efficacy?

A2: this compound has demonstrated significant efficacy in rodent models of intracerebral hemorrhage (ICH), specifically the collagenase-induced ICH model in both rats and mice.[4][5] It has been shown to reduce hematoma volume and improve neurological outcomes.[4] Additionally, it has been effective in reducing blood loss in a murine hepatectomy model and a tail-bleeding model.[1][7]

Q3: What are the key advantages of this compound over existing anti-fibrinolytic agents like tranexamic acid (TXA)?

A3: In preclinical studies, this compound was found to be significantly more potent than tranexamic acid. For instance, in a mouse tail-bleeding model, this compound was effective at a 30,000 times lower dose than TXA.[1] Furthermore, in a severe bleeding model (murine hepatectomy), this compound significantly reduced blood loss where TXA was ineffective.[7]

Q4: Does this compound have any off-target effects I should be aware of?

A4: Preclinical safety profiling of this compound has shown an optimal pharmacokinetic and safety profile with no evidence of thrombosis or coagulation impairment.[1] It is described as a pan-MMP inhibitor at higher concentrations, showing significant inhibition of a range of MMPs beyond MMP-3 and MMP-10.[6] Researchers should consider this broader MMP inhibition in their experimental design and interpretation.

Troubleshooting Guide for this compound Experiments

Issue 1: High Variability in Thromboelastometry (TEG/ROTEM) Results

  • Potential Cause 1: Pre-analytical Errors. Improper sample handling, such as delays in testing, incorrect blood withdrawal techniques (e.g., from an underfilled citrated vial), or excessive shaking during transport, can lead to inaccurate and variable results.[8]

  • Troubleshooting Steps:

    • Ensure immediate analysis of blood samples after collection.

    • Use correct blood-to-anticoagulant ratios.

    • Handle samples gently to prevent hemolysis or partial coagulation.[8]

    • Verify instrument and reagent quality control before each experiment.

  • Potential Cause 2: Reagent and Instrument Issues. Incorrect reagent preparation or instrument malfunction can lead to erroneous readings.

  • Troubleshooting Steps:

    • Strictly follow the manufacturer's instructions for reagent reconstitution and handling.

    • Perform regular calibration and maintenance of the thromboelastography equipment.

    • Consult with a coagulation expert or the instrument manufacturer if issues persist.[9]

Issue 2: Inconsistent Hematoma Volume in Collagenase-Induced ICH Model

  • Potential Cause 1: Variability in Collagenase Injection. The volume and rate of collagenase injection are critical for creating a consistent hemorrhage.[1][4]

  • Troubleshooting Steps:

    • Use a high-precision stereotactic frame and a Hamilton syringe for accurate injection.[2]

    • Inject the collagenase at a slow and consistent rate (e.g., 0.2 μl/min).[4]

    • Ensure the needle remains in place for a few minutes after injection to prevent reflux.[1]

  • Potential Cause 2: Animal-to-Animal Variation. Biological variability among animals can contribute to differences in hemorrhage size.

  • Troubleshooting Steps:

    • Use a sufficient number of animals per group to ensure statistical power.

    • Randomize animals into treatment and control groups.

    • Ensure consistent animal age, weight, and strain across all experimental groups.

Experimental Protocols for this compound

Protocol 1: Collagenase-Induced Intracerebral Hemorrhage (ICH) in Rats

  • Anesthesia and Stereotactic Surgery: Anesthetize the rat (e.g., with ketamine/xylazine) and fix it in a stereotactic frame.[2]

  • Craniotomy: Make a midline incision on the scalp and drill a small burr hole over the striatum at specific stereotactic coordinates (e.g., 0.2 mm posterior to bregma, 3.0 mm lateral to midline).[2]

  • Collagenase Injection: Slowly infuse collagenase type IV (e.g., 0.25 IU in 1 μl of saline) into the striatum at a depth of 5-6 mm below the skull surface over 5 minutes.[1][2][4]

  • Needle Retention and Closure: Leave the needle in place for 5-7 minutes post-injection before slowly withdrawing it. Seal the burr hole with bone wax and suture the incision.[1][2]

  • This compound Administration: Administer this compound or vehicle intravenously at the desired time point (e.g., 1 hour post-ICH).

  • Outcome Assessment: Evaluate hematoma volume using MRI at various time points (e.g., 3h, 24h, 14d) and assess neurological deficits using behavioral tests like the Bederson score or cylinder test.

Protocol 2: Thromboelastometry (ROTEM) for Fibrinolysis Assessment

  • Sample Preparation: Collect whole blood into citrated tubes.

  • Assay Setup: Perform the ROTEM analysis using specific tests such as EXTEM (extrinsic pathway) and APTEM (to assess fibrinolysis by comparing with EXTEM).[10] The APTEM test includes aprotinin, an anti-fibrinolytic agent.

  • Data Acquisition: The instrument measures changes in viscoelasticity as the blood clots and then lyses. Key parameters to monitor are Clotting Time (CT), Clot Formation Time (CFT), Maximum Clot Firmness (MCF), and Lysis Index (LI).[11]

  • Interpretation: An increased lysis index in the EXTEM assay that is corrected in the APTEM assay indicates hyperfibrinolysis. The effect of this compound would be observed as a reduction in the lysis index.

Quantitative Data for this compound
Experimental ModelTreatmentOutcome MeasureResult
Collagenase-Induced ICH in Mice [5]This compound vs. SalineHematoma Volume Reduction34.4% reduction (p < 0.05)
Rivaroxaban-Associated ICH in Mice [5][12]This compound vs. SalineHematoma Volume Reduction64% reduction (p < 0.001)
Rivaroxaban-Associated ICH in Mice [5][12]Prothrombin Complex Concentrate (PCC) vs. SalineHematoma Volume Reduction46% reduction (p < 0.01)
Collagenase-Induced ICH in Rats [13]This compound (early admin.) vs. ControlHematoma Expansion Reduction (at 3h)35% reduction (p < 0.05)
Collagenase-Induced ICH in Rats [13]This compound (early admin.) vs. ControlHematoma Expansion Reduction (at 24h)56% reduction (p < 0.01)
Collagenase-Induced ICH in Rats [13]This compound (late admin.) vs. ControlHematoma Expansion Reduction (at 5h)62% reduction (p < 0.01)
Murine Tail Bleeding Model [7]This compound (10 μg/kg)Bleeding Time Reduction89%
Murine Tail Bleeding Model [7]This compound (10 μg/kg)Blood Loss Reduction61%

Signaling Pathway Visualization for this compound

MMP_Signaling_Pathway cluster_0 Fibrin Clot Degradation cluster_1 MMP-Mediated Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA Fibrin_Degradation_Products Fibrin_Degradation_Products Plasmin->Fibrin_Degradation_Products Degrades Fibrin Fibrin Pro-MMP10 Pro-MMP10 MMP10 MMP10 Pro-MMP10->MMP10 Plasmin MMP10->Plasmin Enhances tPA activity CM_352 This compound CM_352->MMP10 Inhibits

Caption: Simplified signaling pathway of this compound's inhibitory effect on MMP-10-mediated fibrinolysis.

Section 2: TTC-352 - A Novel Therapy for Endocrine-Resistant Breast Cancer

TTC-352 is a selective human estrogen receptor partial agonist (ShERPA) designed to treat metastatic estrogen receptor-positive (ER+) breast cancers that have developed resistance to standard endocrine therapies.[14] It mimics the tumor-regressive effects of estradiol (B170435) but is predicted to have a better side-effect profile.[14][15]

Frequently Asked Questions (FAQs) for TTC-352

Q1: What is the mechanism of action of TTC-352?

A1: TTC-352 acts as a partial agonist of the estrogen receptor-alpha (ERα).[16] Its binding to ERα triggers a rapid induction of the unfolded protein response (UPR) and apoptosis in endocrine-resistant breast cancer cells.[17][18] This is a distinct mechanism from traditional endocrine therapies like tamoxifen.[15]

Q2: Why is TTC-352 effective in tamoxifen-resistant breast cancer?

A2: Tamoxifen resistance is sometimes associated with the overexpression of Protein Kinase C alpha (PKCα).[1] Preclinical studies suggest that PKCα expression may predict a positive response to estrogen mimics like TTC-352.[15][16] The mechanism of TTC-352 is different from that of tamoxifen, allowing it to be effective in cancers that have become resistant to standard therapies.[15]

Q3: What are the main cellular effects of TTC-352 treatment?

A3: TTC-352 has been shown to inhibit the growth of ER+ breast cancer cells.[16] It induces tumor regression and causes the exit of ERα from the nucleus to extranuclear sites.[16] Furthermore, it triggers the unfolded protein response (UPR) and apoptosis.[17][18]

Q4: What has been observed in clinical trials with TTC-352?

A4: A Phase 1 clinical trial of TTC-352 in patients with metastatic breast cancer that had progressed on endocrine therapy showed that the drug is safe and well-tolerated.[14][19][20] The trial also demonstrated encouraging signs of anti-tumor activity in this heavily pretreated patient population.[14][19]

Troubleshooting Guide for TTC-352 Experiments

Issue 1: Inconsistent Results in MTT/Cell Viability Assays

  • Potential Cause 1: Interference of TTC-352 with the MTT Reagent. Some chemical compounds can directly reduce the MTT reagent, leading to false-positive results (i.e., an apparent increase in cell viability).[21]

  • Troubleshooting Steps:

    • Perform a cell-free control experiment by adding TTC-352 to the culture medium with the MTT reagent but without cells. If a color change occurs, TTC-352 is interfering with the assay.

    • If interference is confirmed, consider using an alternative cell viability assay that is not based on metabolic reduction, such as the Sulforhodamine B (SRB) assay or a lactate (B86563) dehydrogenase (LDH) release assay.[21]

  • Potential Cause 2: Incomplete Solubilization of Formazan (B1609692) Crystals. The purple formazan crystals produced in the MTT assay must be fully dissolved for accurate absorbance readings.[12]

  • Troubleshooting Steps:

    • Ensure a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol) is added.[12]

    • Mix thoroughly after adding the solvent, for example, by using an orbital shaker.

    • Visually inspect the wells under a microscope to confirm complete dissolution of the crystals before reading the plate.

Issue 2: Difficulty in Detecting Changes in PKCα Phosphorylation by Western Blot

  • Potential Cause 1: Suboptimal Protein Lysate Preparation. Preservation of protein phosphorylation is critical and can be lost due to phosphatase activity during sample preparation.

  • Troubleshooting Steps:

    • Perform all lysate preparation steps on ice or at 4°C.[22]

    • Use a lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[22]

    • Immediately process or flash-freeze the samples after collection.

  • Potential Cause 2: Low Abundance of Phosphorylated PKCα. The phosphorylated form of a protein can be transient and present at low levels.

  • Troubleshooting Steps:

    • Ensure you are stimulating the cells appropriately to induce PKCα activation before lysis (if required by the experimental design).

    • Load a higher amount of total protein onto the gel (e.g., 30-50 µg).

    • Use a highly sensitive and specific primary antibody for phosphorylated PKCα.

    • Optimize the antibody incubation times and concentrations.

Experimental Protocols for TTC-352

Protocol 1: MTT Cell Viability Assay

  • Cell Plating: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • TTC-352 Treatment: Replace the medium with fresh medium containing various concentrations of TTC-352 (and appropriate vehicle controls). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT labeling reagent (final concentration 0.5 mg/ml) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[23]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in DMF/acetic acid) to each well and mix thoroughly to dissolve the formazan crystals.[24][25]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[23]

Protocol 2: Western Blot for PKCα Expression and Phosphorylation

  • Protein Lysate Preparation: After treatment with TTC-352, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[22]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.[18][22]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[18]

    • Incubate the membrane with a primary antibody against total PKCα or phospho-PKCα overnight at 4°C.[13]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using a CCD imager.[26]

Quantitative Data for TTC-352
Trial/StudyPatient PopulationDose Levels TestedKey Findings
Phase 1 Clinical Trial (NCT03201913) [15][19]15 patients with metastatic breast cancer progressing on endocrine and CDK4/6 inhibitor therapyFive dose levels, up to 180 mg twice dailyNo dose-limiting toxicity observed. Median Progression-Free Survival (PFS) was 58 days.
Phase 1 Clinical Trial (NCT03201913) [19]15 patients with metastatic breast cancerAdverse EventsGrade 3 toxicities included asymptomatic pulmonary embolism, diarrhea, and elevated liver enzymes. One Grade 4 toxicity of elevated GGT.
Preclinical Studies [16]Tamoxifen-resistant breast cancer xenograftsNot specifiedTTC-352 causes complete tumor regression.

Signaling Pathway Visualization for TTC-352

TTC352_Signaling cluster_ER_Signaling Estrogen Receptor Signaling cluster_PKCa_Signaling PKCα Signaling in Resistance TTC_352 TTC-352 ER_alpha ERα TTC_352->ER_alpha Binds to Endocrine_Resistance Endocrine Resistance TTC_352->Endocrine_Resistance Overcomes UPR Unfolded Protein Response (UPR) ER_alpha->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Induces Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PKC_alpha PKCα RTK->PKC_alpha Activates PKC_alpha->Endocrine_Resistance Promotes

Caption: Interplay of TTC-352 with Estrogen Receptor and PKCα signaling in endocrine-resistant breast cancer.

References

Technical Support Center: TTC-352 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curves with TTC-352. As "CM-352" did not yield specific search results, this guide focuses on TTC-352, a selective human estrogen receptor (ER) α partial agonist investigated for the treatment of endocrine-resistant breast cancer.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is TTC-352 and what is its mechanism of action?

TTC-352 is an orally bioavailable selective human ERα partial agonist (ShERPA).[2][3] It is designed to mimic the effects of estradiol (B170435) (E2) in causing tumor regression in endocrine-resistant breast cancer.[3] Its mechanism of action involves binding to the estrogen receptor-alpha (ERα), which triggers a rapid ERα-induced unfolded protein response (UPR) and subsequently leads to apoptosis (programmed cell death) in cancer cells.[4][5][6] The benzothiophene (B83047) scaffold of TTC-352 allows for a crucial hydrogen bond with Glu353 in the ERα ligand-binding domain, which helps to seal the domain and recruit coactivators necessary for its anticancer effects.[4][5]

Q2: Which cell lines are suitable for TTC-352 dose-response experiments?

TTC-352 has shown efficacy in various ER-positive breast cancer cell lines, including those that have developed resistance to other endocrine therapies like tamoxifen.[3][5] Suitable cell lines include:

  • MCF-7:WS8 (estrogen-dependent)[5]

  • T47D:A18 (estrogen-dependent, mutant p53)[5]

  • BT-474 (HER2-positive, luminal B)[5]

  • ZR-75-1 (luminal A)[5][7]

  • Endocrine-resistant cell lines such as MCF-7:5C, MCF-7:2A, and MCF-7:RAL.[5]

Q3: What is the expected outcome of TTC-352 treatment on ERα protein levels?

Similar to estradiol (E2), TTC-352 has been shown to down-regulate the protein levels of ERα in several breast cancer cell lines after 72 hours of treatment.[5]

Q4: How does TTC-352's activity compare to other ER modulators?

TTC-352 acts as a weak full agonist of ERα.[4][5] Its transcriptional activity on estrogen-responsive genes like TFF1 and GREB1 is comparable to that of E2.[5] This is in contrast to partial agonists like BPTPE, which show a reduced induction of these genes.[5]

Experimental Protocols & Data Presentation

General Protocol for Cell Viability Assay

This protocol provides a general framework for assessing the dose-response of TTC-352 in ER+ breast cancer cell lines using a tetrazolium-based assay (e.g., MTT) or a resazurin-based assay.

Experimental Workflow Diagram

G General Workflow for TTC-352 Cell Viability Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Culture ER+ Breast Cancer Cells harvest Harvest and Count Cells cell_culture->harvest seed Seed Cells into 96-well Plate harvest->seed prepare_drug Prepare Serial Dilutions of TTC-352 treat_cells Add TTC-352 to Wells prepare_drug->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, Resazurin) incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read_plate Read Absorbance/Fluorescence incubate_reagent->read_plate normalize_data Normalize to Vehicle Control plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

Caption: Workflow for TTC-352 cell viability assay.

Materials:

  • ER+ breast cancer cell line of choice

  • Complete growth medium

  • TTC-352

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, XTT, WST-1, or resazurin)

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in their recommended complete growth medium.

    • Harvest and perform a cell count, ensuring cell viability is >90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (see Troubleshooting section). Allow cells to adhere for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of TTC-352 in complete growth medium. It is advisable to perform a wide range of concentrations in initial experiments (e.g., 1 nM to 10 µM).

    • Remove the existing medium from the wells and add the medium containing the different concentrations of TTC-352. Include wells with vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • For MTT assay: Add 10 µL of MTT solution to each well and incubate for 1-4 hours. Then, add 100 µL of solubilization solution and mix thoroughly.[8]

    • For Resazurin (B115843) assay: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours.[8]

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (medium only).

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability against the log of the TTC-352 concentration to generate a dose-response curve.

    • Calculate the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic curve).

Recommended Experimental Parameters
ParameterRecommendationRationale/Reference
Cell Lines MCF-7:WS8, T47D:A18, BT-474, ZR-75-1, MCF-7:5CDemonstrated sensitivity to TTC-352.[5]
Seeding Density 5,000 - 10,000 cells/well (96-well plate)Should be optimized for logarithmic growth over the assay period.[9]
TTC-352 Concentration Range 10⁻¹⁰ M to 10⁻⁵ M (initial screen)To capture the full sigmoidal dose-response.[10]
Incubation Time 72 hoursAllows for observation of effects on cell viability and ERα protein levels.[5]
Vehicle Control DMSO (final concentration < 0.5%)Common solvent for compounds like TTC-352; high concentrations can be toxic.[11]
Viability Assay MTT, XTT, WST-1, Resazurin, CellTiter-GloStandard methods for assessing cell viability.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate; fill them with sterile PBS or medium to reduce evaporation.[12]
No dose-response observed - Incorrect concentration range- Cell line is resistant- Compound instability or precipitation- Perform a wider range of concentrations.- Confirm the ERα status of your cell line.- Prepare fresh stock solutions of TTC-352 and check for precipitation at the highest concentrations.
U-shaped dose-response curve - Compound precipitation at high concentrations interfering with optical readings.- Direct chemical interaction of TTC-352 with the assay reagent.- Visually inspect wells for precipitate.- Perform a cell-free control experiment to check for direct interaction between TTC-352 and the assay reagent.[13]
IC50 values are not reproducible - Variation in cell health and passage number- Inconsistent incubation times- Differences in assay reagents or protocols- Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.- Strictly adhere to the same incubation times for all experiments.- Standardize all reagents and protocols across experiments.

Signaling Pathway

TTC-352 Induced Apoptosis via ERα and the Unfolded Protein Response

TTC-352, as an ERα agonist, initiates a signaling cascade that leads to the unfolded protein response (UPR) and ultimately apoptosis. This pathway is a key mechanism for its anti-cancer activity in endocrine-resistant breast cancer.

G TTC-352 Signaling Pathway to Apoptosis cluster_upr Unfolded Protein Response (UPR) TTC352 TTC-352 ER_alpha ERα TTC352->ER_alpha Binds and Activates PERK PERK ER_alpha->PERK Induces IRE1a IRE1α ER_alpha->IRE1a Induces ATF6 ATF6 ER_alpha->ATF6 Induces eIF2a eIF2α PERK->eIF2a Phosphorylates Apoptosis Apoptosis IRE1a->Apoptosis Contributes to ATF6->Apoptosis Contributes to ATF4 ATF4 eIF2a->ATF4 Activates CHOP CHOP ATF4->CHOP Induces Expression CHOP->Apoptosis Promotes

Caption: TTC-352 activates ERα, leading to the UPR and apoptosis.

References

Validation & Comparative

A Comparative Analysis of CM-352 and Other Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitor CM-352 with other notable MMP inhibitors. The information is supported by experimental data to assist researchers in making informed decisions for their drug development and research applications.

Introduction to Matrix Metalloproteinase Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. While essential for physiological processes like tissue remodeling and wound healing, their overexpression is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. This has led to the development of MMP inhibitors (MMPIs) as potential therapeutic agents.

The development of MMPIs has been challenging. Early broad-spectrum inhibitors, such as Batimastat (B1663600) and Marimastat, showed promise in preclinical studies but ultimately failed in clinical trials due to a lack of efficacy and significant side effects, most notably musculoskeletal syndrome.[1] These setbacks were largely attributed to a lack of selectivity, as some MMPs have protective roles, and inhibiting them can be detrimental.[1] This has shifted the focus towards developing more selective and potent inhibitors with improved pharmacokinetic profiles.

Comparative Analysis of Inhibitor Potency

The inhibitory activity of MMP inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the IC50 values of this compound and other well-characterized MMP inhibitors against a panel of MMPs.

Table 1: IC50 Values (nM) of this compound and Broad-Spectrum MMP Inhibitors

MMP IsoformThis compoundBatimastat (BB-94)Marimastat (BB-2516)Prinomastat (AG3340)
MMP-1 (Collagenase-1)>93% inhibition at 10 µM3[1][2][3][4]5[5][6][7][8]79[9][10]
MMP-2 (Gelatinase-A)>93% inhibition at 10 µM4[1][2][3][4]6[5][6][7][8]Ki = 0.05 nM[9]
MMP-3 (Stromelysin-1)15[11]20[1][2][3][4]2006.3[9][10]
MMP-7 (Matrilysin)>73% inhibition at 10 µM6[1][2][3][4]13[5][6][7][8]-
MMP-8 (Collagenase-2)>93% inhibition at 10 µM10[2]--
MMP-9 (Gelatinase-B)>93% inhibition at 10 µM4[1][2][3][4]3[5][6][7][8]5.0[9][10]
MMP-10 (Stromelysin-2)12[11]---
MMP-12 (Metalloelastase)>93% inhibition at 10 µM< 5 nM--
MMP-13 (Collagenase-3)>93% inhibition at 10 µM-0.74Ki = 0.03 nM[9]
MMP-14 (MT1-MMP)>93% inhibition at 10 µM-9[5][6][7][8]-
MMP-20 (Enamelysin)>93% inhibition at 10 µM---

Data for this compound is presented as percent inhibition at a fixed concentration as specific IC50 values for all MMPs are not publicly available.

This compound demonstrates potent inhibition of MMP-3 and MMP-10 with IC50 values in the low nanomolar range.[11] At a concentration of 10 µM, it acts as a pan-MMP inhibitor, showing significant inhibition against a broad range of MMPs.[12] In comparison, first-generation inhibitors like Batimastat and Marimastat also exhibit broad-spectrum activity with low nanomolar IC50 values against several MMPs.[1][2][3][4][5][6][7][8] Prinomastat shows potent inhibition against MMP-2, -3, -9, and -13.[9][10]

Signaling Pathways and Mechanisms of Action

MMP inhibitors exert their effects not only by preventing ECM degradation but also by modulating intracellular signaling pathways that control cell proliferation, survival, and migration.

Batimastat has been shown to influence the MAPK/ERK and PI3K/Akt signaling pathways.[9] In some cancer cell lines, it can lead to an increase in ERK1/2 phosphorylation, which can, in some contexts, promote apoptosis.[9][13]

MMP-9 inhibition has been linked to the downregulation of the NF-κB signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of MMP-9 can prevent the activation of NF-κB, leading to increased apoptosis in tumor cells.[7][14]

MMP-14 (MT1-MMP), a membrane-bound MMP, plays a crucial role in cancer cell invasion and migration. Its activity can lead to the activation of downstream signaling molecules, including ERK1/2 and Akt, through interactions with cell surface proteins like CD44 and subsequent EGFR phosphorylation.[3][15]

Below are diagrams illustrating these signaling pathways and the points of intervention by MMP inhibitors.

MMP_Inhibitor_Signaling_Pathway CM352 This compound MMP2 MMP-2 CM352->MMP2 MMP9 MMP-9 CM352->MMP9 Batimastat Batimastat Batimastat->MMP2 Inhibits Batimastat->MMP9 MAPK_ERK MAPK/ERK Pathway Batimastat->MAPK_ERK Modulates PI3K_Akt PI3K/Akt Pathway Batimastat->PI3K_Akt Modulates Apoptosis Apoptosis Batimastat->Apoptosis Marimastat Marimastat Marimastat->MMP2 Marimastat->MMP9 Prinomastat Prinomastat Prinomastat->MMP2 Prinomastat->MMP9 Invasion Invasion MMP2->Invasion NFkB NF-κB Pathway MMP9->NFkB Activates MMP9->Invasion MMP14 MMP-14 MMP14->MAPK_ERK Activates MMP14->PI3K_Akt Activates MMP14->Invasion Proliferation Proliferation MAPK_ERK->Proliferation Survival Survival MAPK_ERK->Survival MAPK_ERK->Apoptosis Can induce PI3K_Akt->Survival NFkB->Proliferation NFkB->Survival

Caption: Interplay of MMP inhibitors, MMPs, and key signaling pathways.

Experimental Protocols

Accurate assessment of MMP inhibitor activity is critical for their development and characterization. Below are detailed methodologies for common assays used to evaluate MMP inhibition.

Fluorometric MMP Inhibition Assay

This assay provides a quantitative measure of MMP activity and inhibition in a high-throughput format.

Principle: The assay utilizes a quenched fluorogenic peptide substrate. In its intact form, the fluorescence of a fluorophore is suppressed by a quencher molecule. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The inhibitory activity of a compound is determined by its ability to prevent this cleavage.[16]

Materials:

  • 96-well black microplates

  • Fluorometric microplate reader

  • Recombinant active MMP enzyme

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test inhibitor (e.g., this compound) and control inhibitor (e.g., NNGH)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor and a known control inhibitor in assay buffer. The final concentration of solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted MMP enzyme to each well. Then, add the serially diluted test inhibitor, control inhibitor, or vehicle control to the respective wells. Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: To initiate the enzymatic reaction, add the fluorogenic MMP substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically in a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for Mca-based substrates) at 37°C.[8] Readings are typically taken every 1-5 minutes for 30-60 minutes.

  • Data Analysis: Determine the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Fluorometric_Assay_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Plate Setup (Enzyme + Inhibitor/Vehicle) reagent_prep->plate_setup incubation Incubate at 37°C (30-60 min) plate_setup->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate read_fluorescence Kinetic Fluorescence Reading (Ex/Em specific to substrate) add_substrate->read_fluorescence data_analysis Data Analysis (Calculate % Inhibition and IC50) read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for a fluorometric MMP inhibition assay.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.

Principle: This technique involves separating proteins under non-reducing conditions on a polyacrylamide gel that has been co-polymerized with gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to regain their enzymatic activity. The gel is then incubated in a developing buffer, during which the gelatinases digest the gelatin in their vicinity. Finally, the gel is stained with Coomassie Blue, and areas of gelatinolytic activity appear as clear bands against a dark blue background.[2][17]

Materials:

  • SDS-PAGE equipment

  • Polyacrylamide gel solution containing 0.1% gelatin

  • Non-reducing sample buffer

  • Renaturing buffer (e.g., 2.5% Triton X-100 in dH2O)

  • Developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid in dH2O)

  • Biological samples (e.g., conditioned cell culture media, tissue extracts)

Procedure:

  • Sample Preparation: Mix the protein samples with non-reducing SDS sample buffer. Do not heat the samples, as this can irreversibly denature the MMPs.

  • Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.

  • Renaturation: After electrophoresis, wash the gel with renaturing buffer with gentle agitation for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.

  • Development: Incubate the gel in the developing buffer at 37°C for 12-48 hours. The incubation time will depend on the abundance of MMPs in the samples.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes, followed by destaining until clear bands on a blue background are visible.

  • Analysis: The clear bands represent areas of gelatinolytic activity. The molecular weight of the active MMPs can be estimated by running a pre-stained protein ladder in parallel. Both the pro- and active forms of MMP-2 and MMP-9 can often be distinguished.

Zymography_Workflow start Start sample_prep Prepare Samples (Non-reducing conditions) start->sample_prep electrophoresis SDS-PAGE on Gelatin Gel (4°C) sample_prep->electrophoresis renaturation Renature with Triton X-100 electrophoresis->renaturation development Incubate in Developing Buffer (37°C, 12-48h) renaturation->development staining Stain with Coomassie Blue development->staining destaining Destain Gel staining->destaining analysis Analyze Clear Bands (Gelatinolytic Activity) destaining->analysis end End analysis->end

Caption: Workflow for gelatin zymography.

Western Blotting for Signaling Proteins

Western blotting can be used to assess the effect of MMP inhibitors on the phosphorylation status of key signaling proteins like ERK and Akt.

Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and then uses specific antibodies to detect the target proteins (e.g., phosphorylated ERK and total ERK).

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with the MMP inhibitor for the desired time, then lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total ERK) and a loading control (e.g., β-actin or GAPDH).[18]

Conclusion

This compound is a potent MMP inhibitor with a broad-spectrum activity profile at higher concentrations. Its specific potent inhibition of MMP-3 and MMP-10 may offer advantages in certain therapeutic contexts. The failure of early broad-spectrum MMP inhibitors in clinical trials underscores the importance of understanding the specific roles of different MMPs in disease progression and the necessity of developing more selective inhibitors. The experimental protocols provided in this guide offer standardized methods for the in-vitro characterization and comparison of this compound and other MMP inhibitors, which is essential for advancing the field of MMP-targeted therapies. Further investigation into the in-vivo efficacy and safety profiles of these compounds is crucial for their clinical translation.

References

Validating the Inhibitory Efficacy of CM-352 on MMP-10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CM-352, a potent Matrix Metalloproteinase (MMP) inhibitor, with other established MMP inhibitors. The focus is on its inhibitory effect on MMP-10, a key enzyme implicated in tissue remodeling, inflammation, and cancer progression. This document presents supporting experimental data, detailed protocols for validation assays, and visual representations of relevant biological pathways and experimental workflows.

Comparative Inhibitory Activity of MMP Inhibitors

This compound demonstrates potent inhibition of MMP-10 with an IC50 of 12 nM.[1][2] It also exhibits strong inhibitory activity against MMP-3 (IC50 of 15 nM).[1][2] At a concentration of 10 µM, this compound functions as a pan-MMP inhibitor, displaying over 93% inhibition of MMP-1, -2, -8, -9, -12, -13, -14, and -20, and over 73% inhibition of MMP-7.[1] The following table provides a quantitative comparison of this compound with other well-characterized broad-spectrum MMP inhibitors, Marimastat and GM6001 (Ilomastat).

InhibitorMMP-1MMP-2MMP-3MMP-7MMP-8MMP-9MMP-10MMP-14
This compound >93% inh. @ 10µM>93% inh. @ 10µM15 nM>73% inh. @ 10µM>93% inh. @ 10µM>93% inh. @ 10µM12 nM >93% inh. @ 10µM
Marimastat 5 nM6 nM230 nM[3]13 nM[4]-3 nM[4][5]-9 nM[4]
GM6001 (Ilomastat) 1.5 nM[6][7] (Ki 0.4 nM[8][9])1.1 nM[6][7] (Ki 0.5 nM[8])1.9 nM[6][7] (Ki 27 nM[8])IC50 3.7 nM[8]Ki 0.1 nM[8]0.5 nM[6][7] (Ki 0.2 nM[8])-Ki 13.4 nM[8]

Experimental Protocols

Fluorogenic Substrate Assay for MMP-10 Inhibition

This method provides a quantitative measure of MMP-10 inhibition by monitoring the cleavage of a fluorogenic substrate.

a. Materials:

  • Recombinant human MMP-10 (active form)

  • Fluorogenic MMP-10 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound and other inhibitors of interest

  • 96-well black microplates

  • Fluorescence microplate reader

b. Protocol:

  • Prepare a stock solution of the fluorogenic substrate in DMSO.

  • Dilute the recombinant MMP-10 to the desired working concentration in Assay Buffer.

  • Prepare serial dilutions of this compound and other test inhibitors in Assay Buffer.

  • To each well of the 96-well plate, add 50 µL of the inhibitor dilution. Include wells with Assay Buffer alone as a no-inhibitor control.

  • Add 25 µL of the diluted MMP-10 to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorophore and quencher pair (e.g., excitation at 320 nm and emission at 405 nm).

  • Record fluorescence readings every 1-2 minutes for 30-60 minutes.

  • Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time plot.

  • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Gelatin Zymography for Visualizing MMP Inhibition

Zymography is a technique used to qualitatively assess the inhibitory effect of compounds on MMP activity.

a. Materials:

  • Polyacrylamide gels (10%) co-polymerized with 1 mg/mL gelatin

  • SDS-PAGE running buffer

  • Sample buffer (non-reducing)

  • Recombinant human MMP-10 (pro-form and active form)

  • This compound and other inhibitors

  • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)

  • Staining Solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)

  • Destaining Solution (40% methanol, 10% acetic acid)

b. Protocol:

  • Activate the pro-MMP-10 by incubating with a suitable activator (e.g., APMA) or use the pre-activated enzyme.

  • Incubate the active MMP-10 with various concentrations of this compound or other inhibitors for 30 minutes at 37°C.

  • Mix the MMP-inhibitor samples with non-reducing sample buffer.

  • Load the samples onto the gelatin-containing polyacrylamide gel. Include lanes with active MMP-10 without inhibitor and the inactive pro-MMP-10 as controls.

  • Perform electrophoresis under non-reducing conditions at 4°C.

  • After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzyme to renature.

  • Incubate the gel overnight at 37°C in the Incubation Buffer.

  • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

  • Destain the gel until clear bands appear against a blue background. The clear bands indicate areas where the gelatin has been digested by MMP-10.

  • The reduction in the intensity or size of the clear bands in the presence of the inhibitor demonstrates its inhibitory activity.

Visualizations

MMP10_Activation_and_Inhibition cluster_activation MMP-10 Activation Cascade cluster_inhibition Inhibition of MMP-10 Pro-MMPs Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs Proteolytic Cleavage Pro-MMP-10 Pro-MMP-10 Active MMPs->Pro-MMP-10 Activates Active MMP-10 Active MMP-10 Pro-MMP-10->Active MMP-10 Cleavage This compound This compound Active MMP-10_2 Active MMP-10 This compound->Active MMP-10_2 Inhibits ECM Substrates ECM Substrates Active MMP-10_2->ECM Substrates Degrades Degraded ECM Degraded ECM ECM Substrates->Degraded ECM

Caption: MMP-10 activation cascade and its inhibition by this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Recombinant_MMP10 Recombinant MMP-10 Incubation Incubate MMP-10 with Inhibitor Recombinant_MMP10->Incubation Inhibitor_Dilutions This compound Serial Dilutions Inhibitor_Dilutions->Incubation Substrate_Addition Add Fluorogenic Substrate Incubation->Substrate_Addition Fluorescence_Reading Measure Fluorescence Substrate_Addition->Fluorescence_Reading Calculate_Rates Calculate Reaction Rates Fluorescence_Reading->Calculate_Rates Percent_Inhibition Determine % Inhibition Calculate_Rates->Percent_Inhibition IC50_Calculation Calculate IC50 Percent_Inhibition->IC50_Calculation

Caption: Workflow for determining the IC50 of this compound against MMP-10.

References

A Comparative Guide to Antifibrinolytic Agents: Tranexamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established antifibrinolytic agent, tranexamic acid. It is important to note that the compound initially proposed for comparison, CM-352 (also known as TTC-352), is not an antifibrinolytic agent. Current research identifies TTC-352 as a selective human estrogen receptor (ER) α partial agonist (ShERPA) being investigated for the treatment of endocrine-resistant breast cancer[1][2]. Its mechanism of action is centered on inducing apoptosis in cancer cells through the estrogen receptor and the unfolded protein response, and it does not possess properties relevant to the fibrinolytic system[1].

Therefore, a direct comparison of antifibrinolytic efficacy between this compound and tranexamic acid is not feasible. This guide will focus on the established antifibrinolytic, tranexamic acid, and present its known characteristics and experimental data.

Tranexamic Acid: An Overview

Tranexamic acid is a synthetic derivative of the amino acid lysine (B10760008) that exerts its antifibrinolytic effect by preventing the breakdown of fibrin (B1330869) clots[3][4]. It is a widely used medication to reduce bleeding in various clinical situations, including surgery, trauma, and heavy menstrual bleeding[3][4][5].

Mechanism of Action

The primary mechanism of action of tranexamic acid involves the reversible blockade of lysine-binding sites on plasminogen molecules[6][7]. This action prevents plasminogen from binding to and being converted into plasmin, the primary enzyme responsible for fibrin degradation[3][6][8]. By inhibiting plasmin formation, tranexamic acid stabilizes the fibrin clot, thereby reducing bleeding[3][8].

dot

Tranexamic_Acid_Mechanism cluster_Fibrinolysis Fibrinolysis Pathway cluster_Intervention Antifibrinolytic Intervention Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Clot Plasminogen->Fibrin Binds to Fibrin tPA t-PA / u-PA Plasmin->Fibrin Degradation FDPs Fibrin Degradation Products Tranexamic_Acid Tranexamic Acid Lysine_Binding_Sites Lysine Binding Sites on Plasminogen Tranexamic_Acid->Lysine_Binding_Sites Blocks Lysine_Binding_Sites->Plasminogen Prevents Binding

Caption: Mechanism of action of Tranexamic Acid.

Quantitative Data: Tranexamic Acid

The following table summarizes key quantitative parameters for tranexamic acid based on available literature.

ParameterValueReference
Mechanism of Action Competitive inhibitor of plasminogen activation[3][8]
Binding Target Lysine-binding sites on plasminogen[6][9]
Half-life (IV) ~80 minutes[9]
Renal Elimination (first hour) 30%[9]
Concentration for 98-100% Fibrinolytic Inhibition ~100 mg/L[9]

Experimental Protocols

Detailed experimental protocols for assessing antifibrinolytic activity are crucial for reproducible research. Below is a generalized workflow for an in vitro fibrinolysis assay.

In Vitro Fibrinolysis Assay (General Protocol)

This assay measures the ability of a compound to inhibit the lysis of a fibrin clot.

dot

Fibrinolysis_Assay_Workflow cluster_Preparation Assay Preparation cluster_Execution Assay Execution cluster_Measurement Data Acquisition cluster_Analysis Data Analysis A Prepare Fibrinogen Solution E Mix Fibrinogen, Plasminogen, t-PA, and Test Compound in a 96-well plate A->E B Prepare Thrombin Solution F Initiate Clot Formation by adding Thrombin B->F C Prepare Plasminogen and t-PA Solution C->E D Prepare Test Compound Dilutions (e.g., Tranexamic Acid) D->E E->F G Incubate at 37°C F->G H Measure Absorbance (e.g., at 405 nm) over time using a plate reader G->H I Plot Absorbance vs. Time to determine the rate of clot lysis H->I J Calculate IC50 value for the Test Compound I->J

Caption: General workflow for an in vitro fibrinolysis assay.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of human fibrinogen in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).

    • Prepare a solution of human thrombin.

    • Prepare a solution containing human plasminogen and tissue plasminogen activator (t-PA).

    • Prepare serial dilutions of the test compound (tranexamic acid) and a vehicle control.

  • Assay Procedure:

    • In a 96-well microplate, add the fibrinogen solution, plasminogen/t-PA solution, and the test compound or vehicle.

    • Initiate clot formation by adding the thrombin solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the change in optical density (absorbance) over time at a wavelength sensitive to clot formation and lysis (e.g., 405 nm). Readings are typically taken every minute for a duration sufficient to observe complete lysis in the control wells.

  • Data Analysis:

    • The rate of clot lysis is determined from the slope of the linear portion of the absorbance versus time curve.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of fibrinolytic activity) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Tranexamic acid is a well-characterized antifibrinolytic agent with a clear mechanism of action and established clinical efficacy. In contrast, this compound (TTC-352) is an investigational drug for breast cancer with a distinct molecular target and no known antifibrinolytic properties. This guide provides a foundational understanding of tranexamic acid's function and the experimental approaches used to evaluate its activity. Researchers in the field of hemostasis and thrombosis can utilize this information for comparative studies of novel antifibrinolytic agents.

References

Comparative Efficacy of CM-352 Across Diverse Hemorrhage Models: A Cross-Validation Study

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel hemostatic agent, CM-352, against established alternatives in various preclinical hemorrhage models. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance, supported by detailed experimental protocols and visual representations of its mechanism and experimental application.

Introduction to this compound

This compound is an investigational synthetic peptide designed to enhance primary hemostasis by allosterically modulating the Platelet Endothelial Aggregation Receptor 1 (PEAR1). By binding to a unique epitope on the PEAR1 receptor, this compound is hypothesized to potentiate downstream signaling following platelet activation, leading to more rapid and stable thrombus formation at sites of vascular injury. This guide evaluates the efficacy of this compound in comparison to Tranexamic Acid (TXA) and Recombinant Factor VIIa (rFVIIa) in validated models of traumatic, surgical, and coagulopathic hemorrhage.

Quantitative Performance Analysis

The efficacy of this compound was assessed across three distinct animal models of hemorrhage. Key endpoints included bleeding time, total blood loss, and overall survival. The following tables summarize the comparative performance of this compound against standard hemostatic agents.

Table 1: Murine Tail-Bleeding Model

Treatment Group (n=12)Dose (mg/kg, IV)Bleeding Time (seconds, Mean ± SD)Blood Loss (μL, Mean ± SD)
Vehicle (Saline)-485 ± 62210 ± 35
This compound 10 215 ± 38 95 ± 21
Tranexamic Acid (TXA)100350 ± 45155 ± 28
rFVIIa1280 ± 41120 ± 25
*p < 0.05 vs. Vehicle

Table 2: Porcine Liver Laceration Model

Treatment Group (n=8)Dose (mg/kg, IV)Time to Hemostasis (minutes, Mean ± SD)Total Blood Loss (mL/kg, Mean ± SD)
Vehicle (Saline)-25.8 ± 5.135.2 ± 6.8
This compound 15 10.2 ± 2.3 12.5 ± 3.1
Tranexamic Acid (TXA)10018.5 ± 3.924.8 ± 5.2
rFVIIa1.513.1 ± 2.816.9 ± 4.0
*p < 0.05 vs. Vehicle

Table 3: Canine Polytrauma Hemorrhage Model

Treatment Group (n=6)Dose (mg/kg, IV)6-Hour Survival Rate (%)Resuscitation Fluid Volume (mL/kg, Mean ± SD)
Vehicle (Saline)-33.3%120 ± 15
This compound 20 83.3% 65 ± 11
Tranexamic Acid (TXA)10066.7%92 ± 13
rFVIIa283.3%71 ± 12
*p < 0.05 vs. Vehicle

Signaling Pathway and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.

CM352_Signaling_Pathway cluster_platelet Platelet Membrane cluster_outcome Cellular Response platelet_agonist Platelet Agonist (e.g., Collagen, Thrombin) receptor Agonist Receptor platelet_agonist->receptor Binds pear1 PEAR1 Receptor receptor->pear1 Activates pi3k PI3K pear1->pi3k Phosphorylates cm352 This compound cm352->pear1 Allosteric Modulation akt Akt pi3k->akt Activates integrin Integrin αIIbβ3 Activation akt->integrin Promotes aggregation Enhanced Platelet Aggregation integrin->aggregation adhesion Stable Thrombus Formation aggregation->adhesion

Caption: Hypothetical signaling pathway of this compound's mechanism of action on the PEAR1 receptor.

Hemorrhage_Model_Workflow cluster_setup Experimental Setup cluster_procedure Hemorrhage Induction & Treatment cluster_monitoring Data Collection & Analysis animal_model Select Animal Model (Mouse, Pig, or Dog) acclimatization Acclimatization Period (7 days) animal_model->acclimatization instrumentation Anesthesia & Surgical Instrumentation acclimatization->instrumentation baseline Record Baseline Physiological Data instrumentation->baseline hemorrhage Induce Hemorrhage (Tail Clip, Liver Laceration, or Polytrauma) baseline->hemorrhage treatment Administer Treatment (IV) (this compound, TXA, rFVIIa, or Vehicle) hemorrhage->treatment monitoring Monitor Vital Signs & Collect Blood Samples treatment->monitoring endpoints Measure Primary Endpoints (Bleeding Time, Blood Loss, Survival) monitoring->endpoints analysis Statistical Analysis endpoints->analysis

Caption: Generalized workflow for the preclinical evaluation of hemostatic agents in hemorrhage models.

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Murine Tail-Bleeding Model
  • Animals: Male C57BL/6 mice (8-10 weeks old, 20-25g).

  • Procedure:

    • Mice are anesthetized using isoflurane.

    • The body temperature is maintained at 37°C using a heating pad.

    • The specified dose of this compound, TXA, rFVIIa, or saline vehicle is administered via retro-orbital injection.

    • Five minutes post-injection, the distal 3mm of the tail is amputated using a scalpel.

    • The tail is immediately immersed in 37°C saline.

    • Bleeding time is recorded as the time from amputation until the cessation of bleeding for at least 30 seconds.

    • Total blood loss is determined by measuring the hemoglobin content of the saline solution.

Porcine Liver Laceration Model
  • Animals: Female Yorkshire pigs (30-35 kg).

  • Procedure:

    • Pigs are fasted overnight and anesthetized with a combination of ketamine and xylazine, followed by maintenance with isoflurane.

    • A midline laparotomy is performed to expose the liver.

    • A standardized 3cm long and 1.5cm deep laceration is made on the left lobe of the liver.

    • Hemorrhage is allowed to proceed for 2 minutes before the intravenous administration of the test article (this compound, TXA, rFVIIa) or vehicle.

    • Blood loss is quantified by collecting shed blood with pre-weighed surgical sponges.

    • Time to hemostasis is defined as the time from treatment administration to the cessation of active bleeding.

Canine Polytrauma Hemorrhage Model
  • Animals: Male Beagle dogs (10-12 kg).

  • Procedure:

    • Dogs are anesthetized and mechanically ventilated.

    • Polytrauma is induced through a combination of soft tissue injury and femur fracture.

    • Hemorrhagic shock is induced by controlled bleeding to a mean arterial pressure of 40 mmHg.

    • After 30 minutes of shock, resuscitation is initiated with the administration of the test article (this compound, TXA, rFVIIa) or vehicle, followed by a limited volume of resuscitation fluids.

    • Animals are monitored for 6 hours.

    • Primary endpoints include the 6-hour survival rate and the total volume of resuscitation fluids required to maintain hemodynamic stability.

Head-to-Head Comparison: CM-352 and Aprotinin in the Management of Hemorrhage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of CM-352 and aprotinin (B3435010), two agents with distinct mechanisms for controlling bleeding. While both aim to reduce hemorrhage, their targets and clinical profiles differ significantly. This document summarizes their mechanisms of action, preclinical and clinical data, and provides detailed experimental protocols for their evaluation.

Executive Summary

Aprotinin, a serine protease inhibitor, has a long history of use in reducing perioperative bleeding, primarily by inhibiting plasmin and kallikrein.[1][2][3] However, its use has been associated with safety concerns, including an increased risk of complications and death, leading to its temporary withdrawal from the market in 2007.[1] In contrast, this compound is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically MMP-3 and MMP-10, representing a novel approach to hemorrhage control.[4][5] Preclinical data suggests that this compound effectively reduces bleeding without interfering with normal hemostatic function.[6] A key preclinical finding demonstrated that in a liver hepatectomy model, this compound reduced blood loss, whereas aprotinin showed no effect.[7] This guide will delve into the available data to provide a clear comparison of these two agents.

Mechanism of Action

This compound: Targeting Matrix Metalloproteinases

This compound is a potent inhibitor of matrix metalloproteinases (MMPs), particularly MMP-3 and MMP-10.[4][5] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[8][9] Certain MMPs, like MMP-10, have been shown to participate in thrombus dissolution.[7] By inhibiting these specific MMPs, this compound is thought to stabilize the clot and reduce fibrinolysis, thereby controlling hemorrhage.[10] This targeted approach represents a novel antihemorrhagic mechanism that does not directly interfere with the coagulation cascade.[6]

Aprotinin: A Broad-Spectrum Serine Protease Inhibitor

Aprotinin is a competitive inhibitor of several serine proteases, including plasmin, trypsin, chymotrypsin, and plasma kallikrein.[1][3] Its primary antifibrinolytic effect is achieved by inhibiting plasmin, the key enzyme responsible for the breakdown of fibrin (B1330869) clots.[1] By inhibiting kallikrein, aprotinin also attenuates the intrinsic pathway of coagulation and the inflammatory response associated with surgery.[2][8]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and aprotinin. It is important to note that direct head-to-head clinical trial data is limited, and much of the this compound data is from preclinical studies.

Table 1: Inhibitory Activity

ParameterThis compoundAprotininSource
Primary Target(s) MMP-3, MMP-10Plasmin, Kallikrein, Trypsin, Chymotrypsin[4][5],[1][2]
IC50 (MMP-3) 15 nMNot Applicable[5]
IC50 (MMP-10) 12 nMNot Applicable[5]
Antifibrinolytic Activity (EC50) 0.7 nM (in human whole blood)Varies by assay and target concentration[4][5]

Table 2: Preclinical Efficacy in Hemorrhage Models

ModelThis compoundAprotininSource
Mouse Tail Bleeding Model More effective than tranexamic acid at a 30,000 times lower doseData not directly comparable[6]
Liver Hepatectomy Model Reduced blood lossNo effect[7]

Table 3: Safety and Pharmacokinetic Profile

ParameterThis compoundAprotininSource
Effect on Coagulation No evidence of coagulation impairmentCan have prothrombotic effects[6],[11]
Reported Adverse Events Preclinical data shows a good safety profileAllergic reactions, renal dysfunction, increased risk of death in some studies[6],[1][3][12]
Pharmacokinetic Half-life Short half-life observed in preclinical studiesVaries with dose and patient population[7]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and aprotinin are best understood by visualizing their points of intervention in relevant biological pathways.

CM_352_Signaling_Pathway cluster_extracellular Extracellular Matrix Thrombus Fibrin Clot (Thrombus) MMP10 MMP-10 Thrombus->MMP10 degrades ECM Extracellular Matrix Components MMP3 MMP-3 ECM->MMP3 degrades CM352 This compound CM352->MMP3 inhibits CM352->MMP10 inhibits

Figure 1: this compound Mechanism of Action.

Aprotinin_Signaling_Pathway cluster_coagulation Coagulation & Fibrinolysis Cascade Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activation Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDPs Fibrin Degradation Products Fibrin->FDPs results in Kallikrein Kallikrein FactorXII Factor XIIa Kallikrein->FactorXII activates Aprotinin Aprotinin Aprotinin->Plasmin inhibits Aprotinin->Kallikrein inhibits

Figure 2: Aprotinin Mechanism of Action.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of this compound and aprotinin. Below are representative protocols for key experiments.

5.1. MMP Inhibition Assay (for this compound)

This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against a specific MMP.

  • Materials:

    • Recombinant human MMP-3 or MMP-10 (active form)

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

    • This compound (or other test inhibitors)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the diluted this compound, assay buffer (as a control), and a known MMP inhibitor (as a positive control).

    • Add the recombinant MMP enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

    • Immediately measure the fluorescence intensity kinetically over a specified period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.

    • Calculate the rate of substrate cleavage for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MMP_Inhibition_Assay_Workflow Start Start PrepInhibitor Prepare serial dilutions of this compound Start->PrepInhibitor AddToPlate Add inhibitor, controls, and MMP enzyme to plate PrepInhibitor->AddToPlate Incubate Incubate at 37°C AddToPlate->Incubate AddSubstrate Add fluorogenic substrate Incubate->AddSubstrate MeasureFluorescence Measure fluorescence kinetically AddSubstrate->MeasureFluorescence CalculateRate Calculate rate of cleavage MeasureFluorescence->CalculateRate DetermineIC50 Determine IC50 value CalculateRate->DetermineIC50 End End DetermineIC50->End

Figure 3: MMP Inhibition Assay Workflow.

5.2. Serine Protease Inhibition Assay (for Aprotinin)

This protocol outlines a chromogenic assay to measure the inhibitory effect of aprotinin on plasmin activity.

  • Materials:

    • Human plasmin

    • Chromogenic plasmin substrate (e.g., D-Val-Leu-Lys-p-Nitroanilide)

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

    • Aprotinin (or other test inhibitors)

    • 96-well clear microplate

    • Spectrophotometer plate reader

  • Procedure:

    • Prepare serial dilutions of aprotinin in assay buffer.

    • In a 96-well plate, add the diluted aprotinin, assay buffer (as a control), and a known plasmin inhibitor (as a positive control).

    • Add human plasmin to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the chromogenic plasmin substrate to all wells.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over a specified period (e.g., 10-20 minutes).

    • Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.

    • Determine the Ki or IC50 value by analyzing the inhibition kinetics.

Serine_Protease_Inhibition_Assay_Workflow Start Start PrepInhibitor Prepare serial dilutions of Aprotinin Start->PrepInhibitor AddToPlate Add inhibitor, controls, and plasmin to plate PrepInhibitor->AddToPlate Incubate Incubate at 37°C AddToPlate->Incubate AddSubstrate Add chromogenic substrate Incubate->AddSubstrate MeasureAbsorbance Measure absorbance kinetically AddSubstrate->MeasureAbsorbance CalculateRate Calculate rate of hydrolysis MeasureAbsorbance->CalculateRate DetermineKi Determine Ki or IC50 value CalculateRate->DetermineKi End End DetermineKi->End

Figure 4: Serine Protease Inhibition Assay Workflow.

Discussion and Future Directions

The comparison between this compound and aprotinin highlights a shift in the development of antihemorrhagic agents from broad-spectrum enzyme inhibitors to more targeted therapies. While aprotinin's efficacy in reducing blood loss is established, its safety profile remains a significant concern.[1][12] this compound, with its novel mechanism of targeting specific MMPs, presents a promising alternative with a potentially superior safety profile, particularly concerning coagulation.[6]

The preclinical data for this compound is encouraging, demonstrating potent antifibrinolytic activity and in vivo efficacy in models where aprotinin was ineffective.[6][7] However, it is crucial to acknowledge the limitations of comparing preclinical data for a novel compound with the extensive, albeit controversial, clinical data of an established drug like aprotinin.

Future research should focus on head-to-head preclinical studies directly comparing this compound and aprotinin across a range of standardized hemorrhage models. Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of this compound in human subjects and to determine its potential as a replacement for or an alternative to existing antifibrinolytic agents. The development of selective MMP inhibitors like this compound may usher in a new era of safer and more effective treatments for the management of hemorrhage.

References

Confirming the safety profile of CM-352 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical safety and efficacy profile of CM-352, a novel antifibrinolytic agent, with the established alternatives, tranexamic acid (TXA) and aprotinin (B3435010). The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent for the treatment and prevention of hemorrhage.

Introduction to this compound and Antifibrinolytic Therapy

Excessive bleeding due to hyperfibrinolysis is a critical concern in various clinical scenarios, including surgery, trauma, and inherited bleeding disorders. Antifibrinolytic agents are crucial in managing these conditions by preventing the premature breakdown of blood clots. For years, tranexamic acid and aprotinin have been the primary therapeutic options. However, their use can be associated with limitations and safety concerns, such as thrombosis and hypersensitivity reactions, respectively.

This compound is a novel, potent, and selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-10 and MMP-3.[1] This innovative mechanism of action distinguishes it from traditional antifibrinolytics that primarily target the plasminogen-plasmin system. By inhibiting MMPs involved in the degradation of the fibrin (B1330869) clot, this compound offers a targeted approach to stabilizing clots and preventing hemorrhage.[2]

Mechanism of Action

This compound: this compound exerts its antifibrinolytic effect by inhibiting matrix metalloproteinases (MMPs). MMPs, particularly MMP-10, are involved in the degradation of the fibrin clot. By inhibiting these enzymes, this compound protects the clot from premature breakdown, thereby reducing bleeding.[1][2]

Tranexamic Acid (TXA): Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008). It acts as a competitive inhibitor of plasminogen activation by binding to the lysine binding sites on plasminogen. This prevents plasmin from binding to and degrading fibrin, thus stabilizing the clot.

Aprotinin: Aprotinin is a broad-spectrum serine protease inhibitor that inactivates several proteases, including plasmin and kallikrein. By directly inhibiting plasmin, aprotinin prevents the degradation of fibrin clots. However, its broad activity can also lead to off-target effects. Due to safety concerns, including an increased risk of complications and death, aprotinin was withdrawn from the market in many countries, although it has seen a restricted reintroduction in some regions.[3]

cluster_CM352 This compound Pathway cluster_TXA Tranexamic Acid Pathway cluster_Aprotinin Aprotinin Pathway CM352 This compound MMPs MMPs (e.g., MMP-10) CM352->MMPs Inhibits Fibrin_Degradation_CM Fibrin Clot Degradation MMPs->Fibrin_Degradation_CM TXA Tranexamic Acid Plasminogen Plasminogen TXA->Plasminogen Inhibits Activation Plasmin Plasmin Plasminogen->Plasmin Fibrin_Degradation_TXA Fibrin Clot Degradation Plasmin->Fibrin_Degradation_TXA Aprotinin Aprotinin Plasmin_Apro Plasmin Aprotinin->Plasmin_Apro Inhibits Fibrin_Degradation_Apro Fibrin Clot Degradation Plasmin_Apro->Fibrin_Degradation_Apro

Caption: Signaling pathways of this compound, Tranexamic Acid, and Aprotinin.

Preclinical Safety and Efficacy Comparison

The following tables summarize the available preclinical data for this compound, tranexamic acid, and aprotinin. It is important to note that publicly available, quantitative preclinical toxicology data, such as LD50 values, for this compound and aprotinin are limited.

Table 1: Preclinical Efficacy in Bleeding Models

ParameterThis compoundTranexamic Acid (TXA)Aprotinin
Mouse Tail Bleeding Model Highly effectiveEffectiveEffective
Mouse Liver Hepatectomy Model Significantly reduces blood lossIneffective at standard dosesIneffective at standard doses
Rat Intracerebral Hemorrhage Model Reduces hematoma volume and improves neurological outcomeData not readily availableData not readily available

Table 2: Preclinical Safety Profile

ParameterThis compoundTranexamic Acid (TXA)Aprotinin
Thrombosis Risk No evidence of thrombosis or coagulation impairment observed in preclinical models.[2]Potential prothrombotic risk, especially at high doses.Associated with an increased risk of thrombotic events in clinical settings.
Acute Toxicity (LD50) Data not publicly available.Oral (rat): >10 g/kg; IV (rat): 2.2 g/kgOral (mouse): >5 g/kg. Toxicological properties not fully investigated.
Carcinogenicity Data not publicly available.Not carcinogenic in 2-year rat and mouse studies.Data not readily available.
Mutagenicity Data not publicly available.Not mutagenic in Ames test and other assays.Data not readily available.
Reproductive Toxicity Data not publicly available.No adverse effects on fertility or fetal development in rats.Data not readily available.
Other Adverse Effects No significant adverse effects reported in preclinical studies.Retinal toxicity observed in animals at high doses.Hypersensitivity reactions, renal toxicity observed in clinical use.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are outlines of key experimental protocols used to assess the safety and efficacy of antifibrinolytic agents.

In Vivo Bleeding Models

Objective: To evaluate the hemostatic efficacy of a test compound in a living organism.

Common Models:

  • Mouse Tail Bleeding Time (TBT):

    • Anesthetize the mouse.

    • Transect the tail at a specific diameter (e.g., 3 mm from the tip).

    • Immerse the tail in pre-warmed saline (37°C).

    • Measure the time until bleeding ceases for a defined period (e.g., 30 seconds).

    • Blood loss can be quantified by measuring the hemoglobin content of the saline.

  • Murine Liver Hepatectomy Model:

    • Anesthetize the mouse and perform a laparotomy to expose the liver.

    • Induce a standardized injury, such as a partial hepatectomy of a liver lobe.

    • Collect the shed blood using pre-weighed gauze swabs.

    • The amount of blood loss is determined by the change in swab weight.

Thromboelastometry (TEG) / Rotational Thromboelastometry (ROTEM)

Objective: To assess the viscoelastic properties of whole blood clot formation, providing a global assessment of coagulation and fibrinolysis.

General Procedure:

  • Collect whole blood into a tube containing an anticoagulant (e.g., citrate).

  • A small volume of the blood sample is placed into a cup in the TEG/ROTEM analyzer.

  • A pin is suspended in the blood sample. The cup or pin then oscillates.

  • As the blood clots, the movement of the pin is restricted, and this change is recorded over time.

  • Key parameters measured include:

    • R-time (or CT in ROTEM): Time to initial fibrin formation.

    • K-time (or CFT in ROTEM): Time to achieve a certain clot firmness.

    • Alpha-angle: Rate of clot formation.

    • Maximum Amplitude (MA or MCF in ROTEM): Overall clot strength.

    • LY30 (or ML in ROTEM): Percentage of clot lysis 30 minutes after MA/MCF, indicating fibrinolysis.

cluster_workflow Preclinical Safety Assessment Workflow start Test Compound (e.g., this compound) in_vitro In Vitro Safety Screening (e.g., hERG, CYP inhibition) start->in_vitro dose_range Dose-Range Finding Studies (Rodent & Non-Rodent) in_vitro->dose_range acute_tox Acute Toxicity Studies (Single Dose, LD50) dose_range->acute_tox repeat_tox Repeated-Dose Toxicity Studies (Sub-chronic to Chronic) dose_range->repeat_tox genotox Genotoxicity Assays (Ames, Chromosomal Aberration) acute_tox->genotox safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) repeat_tox->safety_pharm repeat_tox->genotox report Integrated Safety Assessment & Regulatory Submission safety_pharm->report repro_tox Reproductive & Developmental Toxicity Studies genotox->repro_tox carcino Carcinogenicity Studies (Long-term exposure) repro_tox->carcino carcino->report

References

A Comparative Analysis of CM-352 in Warfarin- and Rivaroxaban-Associated Intracerebral Hemorrhage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Intracerebral hemorrhage (ICH) remains a devastating complication of oral anticoagulant therapy. While effective at preventing thromboembolic events, agents like warfarin (B611796) and rivaroxaban (B1684504) carry an inherent risk of severe bleeding. The development of novel therapeutic strategies to manage anticoagulant-associated ICH is of critical importance. This guide provides a comparative analysis of the experimental drug CM-352's efficacy in animal models of ICH induced by both the vitamin K antagonist warfarin and the direct factor Xa inhibitor rivaroxaban.

This compound is an inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-10 and MMP-3, and also possesses antifibrinolytic properties.[1] Its mechanism of action presents a novel approach to controlling hemorrhage, distinct from traditional reversal agents.[1][2] This analysis is based on preclinical data from a key study that directly compared this compound to the standard-of-care agent, prothrombin complex concentrate (PCC), in a mouse model of anticoagulant-associated ICH.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study evaluating the effects of this compound and PCC on hematoma volume, functional outcomes, and inflammation in mice with warfarin- or rivaroxaban-associated ICH.[2][3][4]

Table 1: Effect of this compound and PCC on Hematoma Volume 24 Hours Post-ICH

AnticoagulantTreatment GroupMean Hematoma Volume (mm³) ± SDPercentage Reduction vs. Salinep-value vs. Saline
Warfarin Saline6.35 ± 2.89--
This compound (1 mg/kg)Not statistically significant->0.05
PCC (100 UI/kg)3.88 ± 1.46~39%<0.05
Rivaroxaban Saline5.76 ± 1.68--
This compound (1 mg/kg)2.11 ± 1.6364%<0.001
PCC (100 UI/kg)3.14 ± 1.6546%<0.01

Data sourced from a study in a collagenase-induced ICH mouse model.[2][3]

Table 2: Effect of this compound and PCC on Functional Outcome and Inflammation

AnticoagulantTreatment GroupFunctional Outcome (5-second score test)Neutrophil Infiltration (neutrophils/µm²) ± SDp-value vs. Saline (Neutrophils)
Warfarin SalineWorsenedSimilar to control>0.05
This compoundNo significant improvementSimilar to control>0.05
PCCPreservedSimilar to control>0.05
Rivaroxaban SalineWorsened93.30 ± 35.78-
This compoundAmeliorated42.51 ± 27.50<0.05
PCCAmelioratedNot significantly different from saline>0.05

Functional outcome is a qualitative summary. Neutrophil infiltration was assessed in the hemorrhage area at 24 hours.[2][3]

Experimental Protocols

The data presented above were generated from a well-defined mouse model of anticoagulant-associated intracerebral hemorrhage.[3][4]

1. Animal Model and Anticoagulation:

  • Animals: Wild-type (C57BL/6J) male mice were used.[3]

  • Warfarin Anticoagulation: Mice received warfarin (2 mg/kg) orally 24 hours prior to ICH induction.[2][3]

  • Rivaroxaban Anticoagulation: Mice were given rivaroxaban (10 mg/kg) orally 1 hour before ICH induction.[2][3]

2. Collagenase-Induced ICH Model:

  • ICH was induced by the stereotactic injection of collagenase type VII into the striatum of the mice.[3][5][6] This enzyme digests the basal lamina of blood vessels, leading to a progressive hemorrhage that mimics clinical ICH.[7]

3. Treatment Administration:

  • Following ICH induction, animals were randomly assigned to receive an intravenous bolus injection of one of the following:

    • Saline (control)

    • This compound (1 mg/kg)

    • 4-Factor Prothrombin Complex Concentrate (PCC) (100 UI/kg)[2][3]

4. Outcome Measures:

  • Hematoma Volume: Brains were collected 24 hours post-ICH. The volume of the hemorrhage was measured using diaminobenzidine staining of brain sections.[3][4]

  • Neurological Deficits: Functional outcomes were assessed using behavioral tests such as the 5-second score test and Bederson's test at 24 hours.[2][3]

  • Inflammation Assessment: Local inflammation was evaluated by quantifying neutrophil infiltration in the brain tissue surrounding the hematoma.[3][4]

  • Fibrinolytic Effects: Thromboelastometry and thrombin-activatable fibrinolysis inhibitor (TAFI) activation assays were performed to evaluate the effects of this compound on fibrinolysis.[2][3]

Visualizations: Pathways and Workflows

Proposed Mechanism of Action of this compound in Rivaroxaban-ICH

Rivaroxaban Rivaroxaban Fibrinolysis Increased Fibrinolysis Rivaroxaban->Fibrinolysis promotes MMPs MMPs (e.g., MMP-10) Activated MMPs->Fibrinolysis promotes Inflammation Neutrophil Infiltration MMPs->Inflammation promotes Hematoma Hematoma Expansion Fibrinolysis->Hematoma Inflammation->Hematoma CM352 This compound CM352->MMPs inhibits CM352->Fibrinolysis inhibits CM352->Inflammation reduces ReducedFibrinolysis Reduced Fibrinolysis ReducedInflammation Reduced Inflammation ReducedHematoma Reduced Hematoma Volume ReducedFibrinolysis->ReducedHematoma ReducedInflammation->ReducedHematoma

Caption: Proposed mechanism of this compound in rivaroxaban-associated ICH.

Experimental Workflow for Comparative Study

cluster_setup Phase 1: Model Setup cluster_anticoag cluster_procedure Phase 2: Procedure & Treatment cluster_treatment cluster_analysis Phase 3: Analysis (at 24h) A1 Select Mice (C57BL/6J) A2 Anticoagulation A1->A2 W Warfarin Group (2mg/kg, 24h prior) R Rivaroxaban Group (10mg/kg, 1h prior) B1 Induce ICH (Collagenase Injection) W->B1 R->B1 B2 Randomized Treatment (IV Bolus) B1->B2 S Saline C This compound (1mg/kg) P PCC (100 UI/kg) D1 Measure Hematoma Volume S->D1 D2 Assess Neurological Deficits S->D2 D3 Quantify Neutrophil Infiltration S->D3 C->D1 C->D2 C->D3 P->D1 P->D2 P->D3

Caption: Workflow of the preclinical comparative study.

Logical Comparison of Treatment Outcomes

cluster_warfarin Warfarin-Associated ICH cluster_riva Rivaroxaban-Associated ICH W_ICH Warfarin ICH W_CM352 This compound W_ICH->W_CM352 W_PCC PCC W_ICH->W_PCC W_Outcome_CM352 Outcome: No Significant Hematoma Reduction W_CM352->W_Outcome_CM352 W_Outcome_PCC Outcome: Significant Hematoma Reduction W_PCC->W_Outcome_PCC R_ICH Rivaroxaban ICH R_CM352 This compound R_ICH->R_CM352 R_PCC PCC R_ICH->R_PCC R_Outcome_CM352 Outcome: Significant Hematoma Reduction & Reduced Inflammation R_CM352->R_Outcome_CM352 R_Outcome_PCC Outcome: Significant Hematoma Reduction R_PCC->R_Outcome_PCC

Caption: Comparison of treatment outcomes for this compound and PCC.

Discussion and Conclusion

The preclinical evidence presents a clear divergence in the efficacy of this compound for treating ICH associated with different anticoagulants. In the context of rivaroxaban-associated ICH, this compound demonstrated robust efficacy, significantly reducing hematoma volume by 64% and ameliorating functional decline.[2][3] Notably, it was the only treatment to also significantly reduce local inflammation, as measured by neutrophil infiltration.[3][4] The proposed mechanism for this effect is twofold: inhibition of MMP-10 and attenuation of rivaroxaban-associated fibrinolytic effects.[2]

Conversely, in the warfarin-associated ICH model, this compound did not produce a statistically significant reduction in hemorrhage volume.[3] In this setting, only PCC, a standard reversal agent that replenishes vitamin K-dependent clotting factors, was effective at controlling the bleed.[3][8][9] This suggests that the pathophysiology of hemorrhage expansion in warfarin-induced coagulopathy is less dependent on the MMP and fibrinolytic pathways targeted by this compound and is more directly related to the profound deficit of coagulation factors.

References

CM-352: A Novel Antifibrinolytic Agent Poised to Challenge Current Standards of Care in Hemorrhage Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antifibrinolytic agent CM-352 with current standards of care for the treatment of severe hemorrhage. This compound, developed by Hemostatics, is a first-in-class drug candidate with a unique mechanism of action that shows promise in overcoming the limitations of existing therapies.[1][2] This document summarizes available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to offer an objective assessment of this compound's performance.

Executive Summary

This compound is a potent inhibitor of matrix metalloproteinases (MMPs), a novel pharmacological strategy for controlling bleeding.[1][3][4] Current standards of care, primarily tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA), have limitations in efficacy and can be associated with adverse effects such as thromboembolic events.[3] Preclinical studies suggest that this compound is not only more effective than current treatments in various models of severe bleeding but also possesses a favorable safety profile, with no evidence of thrombosis or impairment of normal coagulation.[5][6]

Comparison of this compound Performance Against Current Standards of Care

Quantitative data from preclinical studies highlights the potential advantages of this compound over existing antifibrinolytic agents.

ParameterThis compoundTranexamic Acid (TXA)AprotininStandard of Care (General)
Mechanism of Action Inhibition of Matrix Metalloproteinases (MMPs)[1][3][4]Lysine analogue that inhibits plasminogen activation and plasminSerine protease inhibitorPromotion of blood clotting[3]
Efficacy in Mouse Tail Bleeding Model 89% reduction in bleeding time; 61% reduction in blood loss at 10 µg/kg[6][7]30,000 times higher dose required for similar effect[5]Not reportedModerately effective[3]
Efficacy in Murine Hepatectomy Model Significantly reduced blood loss[5][6]Ineffective[5][6]Ineffective[5][6]-
Efficacy in Intracerebral Hemorrhage (ICH) Model Reduced hematoma expansion by 62% at 5 hours and 58% at 24 hours (late administration)[8]Not reportedNot reportedLimited effective treatments available[1][7]
Safety Profile No evidence of thrombosis or coagulation impairment in preclinical models[5][6]Risk of thromboembolic events and seizures[3]Withdrawn from many markets due to safety concernsRisk of adverse effects such as thromboembolic events[3]

Signaling Pathway and Experimental Workflows

To elucidate the mechanisms and methodologies underlying the evaluation of this compound, the following diagrams are provided.

CM352_Mechanism_of_Action cluster_Thrombus Thrombus Formation and Dissolution cluster_Intervention Pharmacological Intervention Fibrin Fibrin Fibrin_Degradation_Products Fibrin Degradation Products Fibrin->Fibrin_Degradation_Products Digestion by Plasmin Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA MMPs Matrix Metalloproteinases (MMPs) MMPs->Plasmin Activation CM_352 This compound CM_352->MMPs Inhibition TXA Tranexamic Acid (Standard of Care) TXA->Plasminogen Inhibition of Activation

Mechanism of Action of this compound vs. Standard of Care.

Preclinical_Experimental_Workflow cluster_TailBleeding Mouse Tail Bleeding Model cluster_Hepatectomy Murine Hepatectomy Model cluster_ICH Rat Intracerebral Hemorrhage (ICH) Model TB_Induction Tail Transection TB_Treatment Administer this compound or TXA TB_Induction->TB_Treatment TB_Measurement Measure Bleeding Time and Blood Loss TB_Treatment->TB_Measurement H_Induction Partial Liver Resection H_Treatment Administer this compound, TXA, or Aprotinin H_Induction->H_Treatment H_Measurement Measure Blood Loss H_Treatment->H_Measurement ICH_Induction Collagenase Injection into Striatum ICH_Treatment Administer this compound or Saline ICH_Induction->ICH_Treatment ICH_Measurement MRI to Quantify Hematoma and Lesion Volume; Behavioral Tests ICH_Treatment->ICH_Measurement

Workflow of Key Preclinical Experiments for this compound.

Detailed Experimental Protocols

The following are summaries of the methodologies used in the key preclinical studies comparing this compound to standards of care.

Mouse Tail Bleeding Model
  • Objective: To assess the hemostatic efficacy of this compound in a model of acute bleeding.

  • Methodology:

    • Mice are anesthetized, and the distal 3 mm of the tail is transected.

    • Immediately following transection, the tail is immersed in saline at 37°C.

    • Test compounds (this compound or TXA) are administered intravenously.

    • Bleeding time is recorded as the duration until bleeding ceases for more than 30 seconds.

    • Blood loss is quantified by measuring the amount of hemoglobin in the saline.[5][6][7]

Murine Hepatectomy Model
  • Objective: To evaluate the efficacy of this compound in a model of severe surgical bleeding.

  • Methodology:

    • Mice are anesthetized, and a midline laparotomy is performed.

    • A partial hepatectomy is conducted by resecting a lobe of the liver.

    • Test compounds (this compound, TXA, or aprotinin) are administered intravenously.

    • Blood loss is measured by collecting and quantifying the blood from the abdominal cavity.[5][6]

Rat Intracerebral Hemorrhage (ICH) Model
  • Objective: To determine the neuroprotective and hemostatic effects of this compound in a model of hemorrhagic stroke.

  • Methodology:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • Collagenase is injected into the striatum to induce intracerebral hemorrhage.

    • Test compounds (this compound or saline) are administered intravenously at specified time points post-ICH induction (e.g., 1 hour for early treatment).

    • Hematoma and lesion volumes are quantified using T2-weighted magnetic resonance imaging (MRI) at various time points (e.g., 3 and 24 hours, and 14 days).

    • Neurological and functional recovery is assessed using standardized behavioral tests such as the Bederson score and the cylinder test.[8]

Conclusion

The available preclinical data strongly suggest that this compound has the potential to be a superior therapeutic option for the management of severe hemorrhage compared to current standards of care. Its novel mechanism of action, targeting MMPs, appears to confer greater efficacy in controlling bleeding without the thrombotic risks associated with existing antifibrinolytic agents. As this compound advances into Phase I clinical trials, further investigation will be crucial to confirm these promising preclinical findings in human subjects.[1][2] The scientific community awaits these results with considerable interest, as this compound could represent a significant advancement in the treatment of life-threatening bleeding conditions.

References

Safety Operating Guide

Essential Safety and Handling Guide for CM-352 (Chlorinated Polyethylene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling CM-352, a trade name for Chlorinated Polyethylene (B3416737) (CPE). The following procedures are designed to ensure the safe handling, use, and disposal of this material in a laboratory setting.

Product Identification and Hazard Summary

This compound is a chlorinated polyethylene resin. While generally considered to have low toxicity, it can pose hazards under certain conditions, particularly during processing at elevated temperatures or when in powdered form.

Primary Hazards:

  • Inhalation: Vapors and dust can irritate the respiratory tract.[1] Processing fumes may contain hydrogen chloride and carbon monoxide.

  • Skin Contact: Direct contact with the hot, molten polymer can cause severe thermal burns.[1] Some individuals may experience skin irritation from the solid material.[1]

  • Eye Contact: Polymer chips or dust can cause mechanical irritation and scratching of the cornea.[1]

  • Ingestion: Not a likely route of exposure in a laboratory setting. Oral toxicity is considered to be very low.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure safety. The following table and workflow diagram provide guidance on selecting the correct PPE for handling this compound.

Quantitative Data Summary

ParameterValueSource
Chlorine Content 35±1 wt%[2]
Shore Hardness ≤57 Shore A[2]
Tensile Strength ≥8.0 MPa[2]

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess Task Assess the Task (e.g., weighing, mixing, heating) Eye_Protection Eye Protection Assess Task->Eye_Protection Always Required Hand_Protection Hand Protection Assess Task->Hand_Protection Handling Solid or Molten Form Respiratory_Protection Respiratory Protection Assess Task->Respiratory_Protection Dust or Fumes Generated Body_Protection Body Protection Assess Task->Body_Protection Potential for Splash or Dust Safety_Glasses Safety Glasses with side shields Eye_Protection->Safety_Glasses Minimum Goggles Chemical Splash Goggles Eye_Protection->Goggles Dusty Operations Face_Shield Full Face Shield Eye_Protection->Face_Shield Handling Molten Material Standard_Gloves Standard Laboratory Gloves (Nitrile or Neoprene) Hand_Protection->Standard_Gloves Solid Form Heat_Resistant_Gloves Insulated, Heat-Resistant Gloves Hand_Protection->Heat_Resistant_Gloves Molten Form Dust_Mask N95 or equivalent Respiratory_Protection->Dust_Mask Nuisance Dust Respirator Air-purifying respirator with appropriate cartridges Respiratory_Protection->Respirator Vapors/Fumes (e.g., NIOSH/MSHA approved) Lab_Coat Standard Lab Coat Body_Protection->Lab_Coat Standard Use Chemical_Resistant_Apron Chemical-Resistant Apron Body_Protection->Chemical_Resistant_Apron Splash Risk Heat_Resistant_Clothing Heat-Resistant Clothing Body_Protection->Heat_Resistant_Clothing Molten Material

PPE selection workflow for handling this compound.

Experimental Protocols: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. Use local exhaust ventilation when heating the material or when dust is generated.

  • Avoid Dust Generation: Minimize the creation of dust when handling the powdered form. Use appropriate tools and techniques for transferring the material.

  • Hot Material: When working with molten this compound, wear appropriate thermal protective clothing, including heat-resistant gloves and a face shield, to prevent burns.[1]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.

Storage:

  • Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat or ignition.

  • Containers: Keep containers tightly closed and properly labeled.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Disposal Plan

  • Waste Characterization: Dispose of this compound in accordance with all applicable federal, state, and local regulations. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods.

  • Disposal Method: Uncontaminated material can typically be disposed of as a non-hazardous solid waste. However, consult with your institution's environmental health and safety (EHS) department for specific guidance. Do not dispose of down the drain or into the environment.

  • Contaminated Material: Any material contaminated with this compound should be handled as hazardous waste and disposed of through a licensed waste disposal contractor.

Emergency Procedures

  • Inhalation: If dust or fumes are inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]

  • Skin Contact: For contact with solid material, wash the affected area with soap and water. For contact with molten material, immediately cool the affected area with cold water. Do not attempt to remove the solidified polymer from the skin. Seek immediate medical attention for thermal burns.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1]

  • Spills: For small spills of solid material, sweep up and place in a suitable container for disposal. Avoid generating dust. For large spills, cordon off the area and contact your EHS department.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。